molecular formula C20H15BrN6O3 B600903 Dihydroxy Etravirine CAS No. 1246818-67-6

Dihydroxy Etravirine

Cat. No.: B600903
CAS No.: 1246818-67-6
M. Wt: 467.28
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Description

Dihydroxy Etravirine is a characterized metabolite of the antiretroviral drug Etravirine (Intelence®), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection . Research indicates that this dihydroxylated metabolite is produced primarily via the dimethylhydroxylation of the dimethylbenzonitrile moiety of Etravirine, a metabolic reaction shown to be predominantly mediated by the cytochrome P450 enzyme CYP2C19 . As a metabolite, this compound is of significant value in advanced pharmacokinetic and drug metabolism studies. Its formation is notably reduced in models with impaired CYP2C19 activity, suggesting its potential utility as a biomarker for phenotyping CYP2C19 enzyme activity . Furthermore, it is a key compound for investigating the complete biotransformation pathways of Etravirine, which also involve other enzymes like CYP3A4 and UDP-glucuronosyltransferases (UGTs) . This metabolite is supplied exclusively for research applications, including in vitro studies on drug-drug interactions, the enzymology of drug metabolism, and the safety profile of Etravirine and its metabolic products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-bis(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O3/c21-16-18(24)26-20(25-15-3-1-11(7-22)2-4-15)27-19(16)30-17-13(9-28)5-12(8-23)6-14(17)10-29/h1-6,28-29H,9-10H2,(H3,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMILEPRAYYVRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)OC3=C(C=C(C=C3CO)C#N)CO)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747668
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis(hydroxymethyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246818-67-6
Record name Dimethylhydroxy etravirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246818676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYLHYDROXY ETRAVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JRR5Z56V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of the Dihydroxy Etravirine Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolite Reference Standards

In the landscape of antiretroviral therapy, Etravirine stands as a pivotal second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] Its efficacy against HIV-1 strains resistant to first-generation NNRTIs has made it a cornerstone in combination antiretroviral therapy.[1] However, the journey of a drug through the human body is a complex process of absorption, distribution, metabolism, and excretion.[3] The metabolic fate of Etravirine is of paramount importance, as its metabolites can influence both its therapeutic window and safety profile.

This guide provides an in-depth technical overview of the synthesis and characterization of the Dihydroxy Etravirine metabolite. As drug development and clinical monitoring demand precise quantification of not only the parent drug but also its significant metabolites, the availability of high-purity, well-characterized reference standards is non-negotiable. This document is intended for researchers, medicinal chemists, and analytical scientists engaged in the fields of drug metabolism, pharmacokinetics, and quality control. We will explore the metabolic basis for the formation of this compound, propose a robust synthetic pathway, and detail the rigorous analytical techniques required to validate its identity and purity as a reference standard.

The Metabolic Genesis of this compound

Understanding the in vivo formation of this compound is fundamental to appreciating the structure and function of the target molecule. Etravirine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[4] Specifically, studies using human liver microsomes and cDNA-expressed P450 isozymes have identified CYP2C19 as the principal enzyme responsible for the oxidative metabolism of Etravirine.[5][6]

The metabolic process involves sequential hydroxylation of the two methyl groups on the dimethylbenzonitrile moiety of the Etravirine molecule.[5][6] This biotransformation first yields a monohydroxylated intermediate, which is subsequently hydroxylated again by CYP2C19 to form the dihydroxy metabolite.[5] Minor contributions from CYP3A4 and CYP2C9 have also been noted, particularly in the formation of other hydroxylated products.[5][6] The precise characterization of this metabolic pathway underscores the importance of synthesizing an authentic standard for use in pharmacokinetic and drug-drug interaction studies.

Metabolic_Pathway_of_Etravirine Etravirine Etravirine Monohydroxy Monohydroxy Etravirine Etravirine->Monohydroxy CYP2C19 (Major) CYP3A4 (Minor) Dihydroxy This compound (Target Reference Standard) Monohydroxy->Dihydroxy CYP2C19 (Major)

Caption: Metabolic conversion of Etravirine to its dihydroxy metabolite.

A Strategic Approach to Chemical Synthesis

While this compound is formed metabolically, producing a reference standard requires a controlled and scalable chemical synthesis. A direct oxidative attack on the methyl groups of the parent Etravirine molecule is fraught with challenges, including a lack of selectivity and the potential for over-oxidation or degradation of the complex scaffold.

Therefore, a more robust and logical strategy involves a convergent synthesis. This approach hinges on preparing the key structural fragments of the molecule separately—the di-substituted pyrimidine core and the modified dihydroxy-benzonitrile side-chain—and then coupling them in a late-stage step. This methodology offers superior control over the introduction of the hydroxyl functionalities and simplifies purification.

Our proposed synthesis begins with a suitable precursor for the benzonitrile ring, where the future hydroxyl groups are protected. Acetoxy groups serve as ideal protecting groups due to their stability in subsequent reaction conditions and their facile removal under mild hydrolysis. This protected side-chain is then coupled with a pre-synthesized, halogenated pyrimidine intermediate via a nucleophilic aromatic substitution (SNAr) reaction, a well-established method in the synthesis of Etravirine itself.[7] The final step is a straightforward deprotection to unmask the hydroxyl groups, yielding the target compound.

Synthetic_Workflow cluster_0 Side-Chain Synthesis cluster_1 Core Synthesis cluster_2 Final Assembly & Deprotection start_side 4-Hydroxy-3,5-dimethyl benzonitrile acetoxymethyl 3,5-Bis(acetoxymethyl)- 4-hydroxybenzonitrile start_side->acetoxymethyl Bromination & Acetoxylation coupling Coupling Reaction (S N Ar) acetoxymethyl->coupling start_core 2,4,6-Trichloropyrimidine core_intermediate 4-((6-Amino-5-bromo-2-chloro pyrimidin-4-yl)oxy)benzonitrile (Simplified Intermediate) start_core->core_intermediate Sequential S N Ar & Amination core_intermediate->coupling deprotection Base Hydrolysis (Deprotection) coupling->deprotection final_product This compound deprotection->final_product

Caption: Convergent synthesis strategy for this compound.

Detailed Experimental Protocol

The following protocols are based on established synthetic methodologies for diarylpyrimidine derivatives and represent a viable pathway to the target compound.[7][8][9] All operations should be conducted by trained personnel in a controlled laboratory environment.

Synthesis of 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-bis(hydroxymethyl)benzonitrile (this compound)

This multi-step synthesis requires careful execution and purification at each stage.

Step 1: Synthesis of 3,5-Bis(bromomethyl)-4-hydroxybenzonitrile

  • To a solution of 4-hydroxy-3,5-dimethylbenzonitrile in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) (2.2 equivalents).

  • Add a radical initiator such as benzoyl peroxide (0.1 equivalents).

  • Reflux the mixture under inert atmosphere and UV light irradiation until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the dibrominated intermediate. Causality: Radical bromination with NBS is selective for the benzylic protons of the methyl groups, providing the necessary handles for introducing the hydroxyl functionality.

Step 2: Synthesis of 3,5-Bis(acetoxymethyl)-4-hydroxybenzonitrile

  • Dissolve the dibrominated intermediate from Step 1 in a polar aprotic solvent such as DMF.

  • Add potassium acetate (2.5 equivalents) and heat the mixture (e.g., to 80 °C).

  • Monitor the reaction by TLC. Upon completion, cool the mixture and perform an aqueous workup.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.

  • The resulting crude diacetate product is often of sufficient purity for the next step, or it can be further purified by chromatography. Causality: This is a standard nucleophilic substitution where the acetate anion displaces the bromide, forming the protected diol.

Step 3: Coupling to form the Protected Precursor

  • Synthesize the pyrimidine core, 4-((6-Amino-5-bromo-2-chloropyrimidin-4-yl)amino)benzonitrile, according to established literature procedures starting from 2,4,6-trichloropyrimidine.[7][10]

  • In a reaction vessel, dissolve 3,5-bis(acetoxymethyl)-4-hydroxybenzonitrile (from Step 2) in a polar aprotic solvent like N-methylpyrrolidone (NMP) or DMF.

  • Add a non-nucleophilic base such as potassium carbonate or cesium carbonate (1.5 equivalents) and stir.

  • Add the pyrimidine core intermediate (1.0 equivalent) to the mixture.

  • Heat the reaction (e.g., to 100-120 °C) and monitor its progress by HPLC or TLC.

  • Upon completion, cool the reaction, quench with water, and extract the product into an organic solvent.

  • Purify the crude coupled product by column chromatography to obtain the fully protected precursor. Causality: The base deprotonates the phenolic hydroxyl group, creating a potent nucleophile that displaces the chlorine atom on the pyrimidine ring in an SNAr reaction, forming the critical ether linkage.

Step 4: Deprotection to Yield this compound

  • Dissolve the protected precursor from Step 3 in a mixture of methanol and water.

  • Add a base such as lithium hydroxide or potassium carbonate (3.0 equivalents).

  • Stir the mixture at room temperature, monitoring the hydrolysis of the acetate esters by TLC or HPLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1N HCl) to a pH of ~7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry, filter, and concentrate the organic phase.

  • Purify the final product, this compound, using preparative reverse-phase HPLC to achieve the high purity (>98%) required for a reference standard. Causality: Base-catalyzed hydrolysis (saponification) is a mild and efficient method for cleaving the acetate esters to reveal the final diol functionality without affecting the rest of the molecule.

Analytical Characterization and Quality Control

A reference standard is defined by its verified identity, purity, and potency. A comprehensive suite of analytical techniques must be employed to establish a self-validating system of characterization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Purity is the most critical attribute of a reference standard. A validated, stability-indicating HPLC method is essential for its determination.

Parameter Typical Conditions Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Provides excellent separation for moderately polar to nonpolar compounds like Etravirine and its metabolites.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of basic sites on the analyte, leading to sharp peaks.
Mobile Phase B Acetonitrile or MethanolThe organic modifier used to elute the analyte from the C18 stationary phase.
Gradient 20% to 95% B over 20 minutesA gradient elution is necessary to separate the more polar dihydroxy metabolite from the parent drug and any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between resolution and analysis time.
Detection UV at 310 nmEtravirine and its metabolites have a strong chromophore, and this wavelength provides good sensitivity.[11]
Purity Specification ≥ 98.0% (by peak area)A common purity requirement for a reference standard used in quantitative analysis.
Identity Confirmation by Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is a powerful tool for confirming the elemental composition and, by extension, the identity of the synthesized compound.

Technique Expected Result Interpretation
Electrospray Ionization (ESI) Positive Mode ([M+H]+)ESI is a soft ionization technique suitable for these molecules. The basic nitrogen atoms readily accept a proton.
Expected m/z C20H16BrN6O3 = 467.0516 (monoisotopic)The calculated exact mass for the protonated molecule. The observed mass should be within a 5 ppm tolerance.
Tandem MS (MS/MS) Characteristic Fragmentation PatternFragmentation of the parent ion should yield predictable daughter ions, confirming the structural backbone and the location of modifications.
Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom in the molecule.

  • 1H NMR: The most telling signals will be the disappearance of the two sharp singlets corresponding to the methyl protons (~2.1 ppm in the parent drug) and the appearance of new signals for the benzylic methylene protons (-CH2OH), typically as a singlet or doublet around 4.5-4.7 ppm.[7] The protons of the hydroxyl groups themselves will appear as broad singlets, the position of which is dependent on concentration and solvent.

  • 13C NMR: The carbon spectrum will show a corresponding disappearance of the methyl carbon signals and the appearance of a new signal for the -CH2OH carbons, typically in the 60-65 ppm range.

  • 2D NMR (COSY, HSQC): These experiments can be used to confirm the connectivity between protons and carbons, providing unambiguous proof of structure.

Conclusion and Best Practices

The synthesis of the this compound reference standard is a challenging but achievable task that requires a strategic, multi-step approach. By leveraging a convergent synthesis that utilizes protecting group chemistry, one can achieve a controlled and scalable production of this critical metabolite. The trustworthiness of the final reference standard is established through a rigorous and orthogonal analytical characterization program, including HPLC for purity, HRMS for identity, and NMR for definitive structural proof. The availability of this high-purity standard is essential for advancing our understanding of Etravirine's clinical pharmacology and ensuring the accuracy of bioanalytical methods used in both research and patient care.

References

  • Development of a practical synthesis of etravirine via a microwave-promoted amination. (2018). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. (2010). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Process for the synthesis of etravirine and its intermediates. (2014). Google Patents.
  • Etravirine - New Drug Approvals. (2014). NDA Pipeline. Available at: [Link]

  • Process for the production of etravirine. (2014). Google Patents.
  • Process for synthesis of etravirine. (2011). Google Patents.
  • Process for the preparation of etravirine and intermediates in the synthesis thereof. (2013). Google Patents.
  • Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. (2011). Drug Metabolism and Disposition. Available at: [Link]

  • Analytical method development and validation of etravirine in its bulk dosage form by using reverse phase high performance liquid chromatography method as per international conference on harmonisation guidelines. (2014). ResearchGate. Available at: [Link]

  • Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism. (2011). PubMed. Available at: [Link]

  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. (2020). MDPI. Available at: [Link]

  • Simultaneous Quantification of Doravirine, Lamivudine, and Tenofovir Disoproxil Fumarate in Human Plasma by UPLC-MS/MS: Method Development and Validation. (2023). PubMed Central. Available at: [Link]

  • (PDF) Development of a practical synthesis of etravirine via a microwave-promoted amination. (2018). ResearchGate. Available at: [Link]

  • Clinical pharmacokinetics and pharmacodynamics of etravirine. (2009). PubMed. Available at: [Link]

  • [Chemical characteristics, mechanism of action and antiviral activity of etravirine]. (2009). PubMed. Available at: [Link]

  • – Main metabolites of efavirenz. | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]

  • High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches. (2018). ResearchGate. Available at: [Link]

  • Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma. (2019). PubMed. Available at: [Link]

  • Impurities profiling of method development and validation of Etravirine (ETR) in their dosage forms by chromatography method as per international conference on harmonisation guidelines. (2022). Asian Journal of Bichemistry and Pharmaceutical Research. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Metabolism of Etravirine to Dihydroxy Etravirine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro metabolic pathways of Etravirine, with a specific focus on its conversion to Dihydroxy Etravirine.

Executive Summary

Etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the treatment of HIV-1 infection, particularly in patients with resistance to first-generation NNRTIs.[1] Understanding its metabolic fate is paramount for predicting drug-drug interactions, inter-individual variability in patient response, and potential toxicities. This document elucidates the enzymatic pathways responsible for the oxidative metabolism of Etravirine to its dihydroxylated metabolites, outlines robust in vitro experimental methodologies to characterize these transformations, and provides the scientific rationale behind the selection of these methods. The primary metabolic clearance of Etravirine is hepatic, involving a complex interplay of cytochrome P450 (CYP) enzymes.[2][3] Specifically, CYP2C19, CYP3A4, and CYP2C9 have been identified as the key players in its biotransformation.[2][4] This guide will detail the contributions of each of these enzymes to the formation of this compound and provide protocols for their investigation.

Introduction to Etravirine and its Clinical Significance

Etravirine's unique molecular flexibility allows it to bind to the reverse transcriptase enzyme in multiple conformations, enabling it to maintain efficacy against HIV strains that have developed resistance to other NNRTIs.[1] Administered orally, Etravirine is extensively metabolized in the liver, with its metabolites being significantly less active against the HIV-1 reverse transcriptase than the parent compound.[2][5] The major route of metabolism is oxidation, leading to the formation of monohydroxylated and dihydroxylated products, which can be subsequently glucuronidated.[2] Given that Etravirine is a substrate, inhibitor, and inducer of various CYP enzymes, a thorough understanding of its metabolism is crucial for co-administration with other antiretroviral agents and concomitant medications.[2][6][7]

The Enzymatic Landscape of Etravirine Dihydroxylation

The conversion of Etravirine to its dihydroxylated metabolites is a multi-step process primarily mediated by the cytochrome P450 superfamily of enzymes located in the liver.

Primary Pathway: The Role of CYP2C19

In vitro studies utilizing human liver microsomes (HLMs) and cDNA-expressed P450 isozymes have conclusively identified CYP2C19 as the principal enzyme responsible for the formation of the major dihydroxylated metabolites of Etravirine.[4][8] This biotransformation likely proceeds through an initial monomethylhydroxylation followed by a second hydroxylation event on the dimethylbenzonitrile moiety of the parent molecule.[4][8] The significant role of CYP2C19 is further underscored by studies using HLMs from individuals with the loss-of-function CYP2C19*2 allele, which demonstrated a drastic reduction in the formation of these dihydroxy metabolites.[4][8]

Secondary and Collaborative Pathways: The Involvement of CYP3A4 and CYP2C9

While CYP2C19 is the primary actor, other CYP enzymes contribute to the overall metabolic profile of Etravirine. CYP3A4 is involved in the formation of some monohydroxylated metabolites, which can then potentially serve as substrates for further oxidation.[4][8] Interestingly, while CYP2C9 shows minimal activity towards the parent Etravirine, it appears to work in conjunction with CYP3A4 to produce minor dihydroxylated products.[4][8] This suggests a sequential or cooperative metabolic pathway, highlighting the complexity of drug metabolism.

The following diagram illustrates the key enzymatic pathways in the formation of this compound:

Etravirine_Metabolism Etravirine Etravirine Monohydroxy_ETR_Major Major Monohydroxylated Metabolites Etravirine->Monohydroxy_ETR_Major CYP2C19 (Primary) Monohydroxy_ETR_Minor Minor Monohydroxylated Metabolites Etravirine->Monohydroxy_ETR_Minor CYP3A4 Dihydroxy_ETR_Major Major Dihydroxylated Metabolites Monohydroxy_ETR_Major->Dihydroxy_ETR_Major CYP2C19 Dihydroxy_ETR_Minor Minor Dihydroxylated Metabolites Monohydroxy_ETR_Minor->Dihydroxy_ETR_Minor CYP3A4 + CYP2C9

Caption: Enzymatic pathways in the formation of this compound.

Experimental Workflow for Investigating In Vitro Metabolism

A robust and reproducible experimental design is critical for accurately characterizing the in vitro metabolism of Etravirine. The following workflow represents a field-proven approach.

Selection of In Vitro Systems

The choice of the in vitro system is foundational to the success of the study.[9][10]

  • Human Liver Microsomes (HLMs): HLMs are a subcellular fraction containing a high concentration of CYP enzymes and are the standard for initial metabolic profiling.[11] They are cost-effective and readily available.

  • cDNA-Expressed Recombinant Human Cytochrome P450 Enzymes: These systems allow for the investigation of the role of individual CYP isozymes in a clean, controlled environment, which is essential for reaction phenotyping.[4][8]

  • Primary Human Hepatocytes: While more complex to maintain, primary hepatocytes provide a more holistic view of metabolism as they contain the full complement of both Phase I and Phase II metabolic enzymes and transporters.[12]

Step-by-Step Experimental Protocol

The following protocol outlines a typical incubation experiment using HLMs to assess the formation of this compound.

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), magnesium chloride, and pooled human liver microsomes.

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of the Metabolic Reaction:

    • Add Etravirine (dissolved in a suitable organic solvent like methanol or acetonitrile, with the final solvent concentration typically ≤1%) to the pre-warmed microsome mixture.

    • Initiate the reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final incubation volume is typically 200-500 µL.

  • Incubation:

    • Incubate the reaction mixture in a shaking water bath at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linearity of metabolite formation.

  • Termination of the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the matrix).[13] This step serves to precipitate the microsomal proteins and halt enzymatic activity.

  • Sample Processing:

    • Vortex the terminated reaction mixture vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

The following diagram outlines the experimental workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing prep_mix Prepare Incubation Mixture (Buffer, MgCl2, HLMs) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_etr Add Etravirine add_nadph Add NADPH-generating system add_etr->add_nadph incubation Incubate at 37°C add_nadph->incubation terminate Terminate with Acetonitrile + Internal Standard centrifuge Centrifuge terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Experimental workflow for in vitro metabolism studies.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites.[13][14]

  • Chromatographic Separation: A reverse-phase C18 column is typically used to separate Etravirine and its metabolites from the biological matrix.[13] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., methanol or acetonitrile) is employed.[13]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[8] The precursor-to-product ion transitions for Etravirine and its hydroxylated metabolites are monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Etravirine435.9163.6
Monohydroxy Etravirine451Varies
This compound467Varies

Note: The specific product ions for the metabolites will depend on their fragmentation patterns and should be optimized during method development.

Data Analysis and Interpretation

The primary output of these experiments is the rate of formation of this compound. By plotting the concentration of the metabolite formed against time, the initial velocity of the reaction can be determined. For enzyme kinetics studies, incubations are performed with varying concentrations of Etravirine to determine the Michaelis-Menten parameters (Km and Vmax).

EnzymeMetaboliteKm (µM)Vmax (pmol/min/pmol CYP)
CYP2C19Major Monohydroxy Metabolite (M3)7.335.57
CYP3A4Minor Monohydroxy Metabolite (M1)5.830.072
CYP3A4Minor Monohydroxy Metabolite (M2)72.850.067
CYP2C19Dihydroxy Metabolite (M4)Not reportedFormed

Data adapted from Yanakakis et al. (2011).[8]

These kinetic parameters are crucial for understanding the relative contribution of each enzyme to the overall metabolism of Etravirine and for building predictive models of drug-drug interactions.

Conclusion and Future Directions

The in vitro metabolism of Etravirine to this compound is a complex process primarily driven by CYP2C19, with contributions from CYP3A4 and CYP2C9.[4][8] The experimental and analytical methodologies outlined in this guide provide a robust framework for elucidating these metabolic pathways. A thorough understanding of Etravirine's metabolism is essential for optimizing its clinical use, particularly in the context of polypharmacy, which is common in the HIV-positive population. Future research may focus on the role of pharmacogenomics in predicting individual patient responses to Etravirine and the potential for drug-drug interactions with newly developed antiretroviral agents.

References

  • Yanakakis, L. J., & Bumpus, N. N. (2011). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 39(12), 2246–2255. [Link]

  • Jackson, A., Watson, V., & Tarning, J. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 59(10), 1257–1274. [Link]

  • Fulco, P. P., & Bear, M. D. (2019). Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment. Expert Opinion on Drug Metabolism & Toxicology, 15(1), 25-36. [Link]

  • Yanakakis, L. J., & Bumpus, N. N. (2011). Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism. Drug Metabolism and Disposition, 39(12), 2246-2255. [Link]

  • Li, W., Jia, Z., Wang, C., Li, Y., & Zhang, Z. (2014). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 98, 223–228. [Link]

  • Obach, R. S. (1999). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

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Elucidating the Critical Role of Cytochrome P450 2C19 in the Biotransformation of Etravirine to its Dihydroxy Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

Etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the management of treatment-experienced HIV-1 patients. Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate, which is predominantly governed by the cytochrome P450 (CYP) superfamily of enzymes.[1][2] This technical guide provides a detailed examination of the pivotal role played by a specific isoform, CYP2C19, in the oxidative metabolism of etravirine, with a particular focus on the formation of its dihydroxy metabolites. Through a synthesis of published data, we will explore the mechanistic basis for this metabolic pathway, detail the robust experimental methodologies required to characterize it, and discuss the profound implications of genetic polymorphisms in CYP2C19 on etravirine biotransformation.

Introduction: The Metabolic Landscape of Etravirine

Etravirine is a diarylpyrimidine (DAPY) derivative, a structural class that affords it significant conformational flexibility.[3][4] This molecular "plasticity" is key to its ability to bind effectively to the HIV-1 reverse transcriptase enzyme, even in the presence of mutations that confer resistance to first-generation NNRTIs.[3] However, the clinical pharmacology of etravirine is complex. It is metabolized extensively by hepatic CYP enzymes, primarily CYP3A4, CYP2C9, and CYP2C19, and it also acts as both an inhibitor (of CYP2C9 and CYP2C19) and an inducer (of CYP3A4) of this system.[1][5] This dual activity creates a significant potential for drug-drug interactions.

Understanding the precise contribution of each enzyme to etravirine's metabolism is therefore not merely an academic exercise; it is fundamental to predicting and managing these interactions, ensuring patient safety, and optimizing therapeutic outcomes. Oxidation of the parent compound is the major metabolic route, leading to the formation of various monohydroxylated and dihydroxylated metabolites, which are subsequently cleared via glucuronidation.[6] This guide will focus on the principal oxidative pathway leading to dihydroxy etravirine and the definitive evidence establishing CYP2C19 as the lead enzyme.

The Primary Metabolic Pathway: CYP2C19-Mediated Hydroxylation

Extensive in vitro research has conclusively identified CYP2C19 as the primary enzyme responsible for the formation of both the major monohydroxylated and the subsequent dihydroxylated metabolites of etravirine.[7][8] Tandem mass spectrometry analysis has revealed that this biotransformation occurs via sequential monomethylhydroxylation and dimethylhydroxylation, targeting the dimethylbenzonitrile moiety of the parent drug.[8]

While other enzymes contribute to the broader metabolism of etravirine—notably CYP3A4 forming some monohydroxylated products and acting in concert with CYP2C9 to generate minor dihydroxylated metabolites—the formation of the main dihydroxy product is overwhelmingly dependent on CYP2C19.[8]

G ETR Etravirine MonoOH_Major Major Monohydroxy ETR (M3) ETR->MonoOH_Major CYP2C19 (Primary) MonoOH_Minor Minor Monohydroxy ETR (M1, M2) ETR->MonoOH_Minor CYP3A4 DiOH_Major Major Dihydroxy ETR (M4) MonoOH_Major->DiOH_Major CYP2C19 DiOH_Minor Minor Dihydroxy ETR (M5, M6) MonoOH_Minor->DiOH_Minor CYP2C9

Caption: Etravirine metabolic pathways.

Methodological Framework for Enzyme Contribution Analysis

Confidently assigning a metabolic role to a specific enzyme requires a multi-faceted approach that builds a self-validating system of evidence. The causality behind this strategy is to move from broad observation to specific confirmation, using orthogonal methods to verify findings at each step.

Foundational Protocol: Metabolite Identification with UPLC-MS/MS

The initial and essential step is the sensitive detection and identification of all potential metabolites. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the technology of choice due to its superior resolution, speed, and sensitivity, which are critical for identifying metabolites that may be present at very low concentrations.[7][9]

Step-by-Step Protocol:

  • Incubation: Incubate Etravirine (e.g., 20 µM) with human liver microsomes (HLMs) (e.g., 0.5 mg/mL) at 37°C in the presence of an NADPH-regenerating system to initiate Phase I metabolism.

  • Reaction Quenching: After a defined period (e.g., 30 minutes), terminate the reaction by adding a cold organic solvent, such as acetonitrile. This halts enzymatic activity and precipitates proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins and other solids.

  • Extraction & Analysis: Aspirate the supernatant for direct injection or further concentration.

  • UPLC-MS/MS Analysis:

    • Chromatography: Resolve the sample using a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[7][10]

    • Mass Spectrometry: Employ a mass spectrometer in multiple reaction monitoring (MRM) mode. This involves pre-selecting the theoretical mass-to-charge ratios (m/z) for the parent drug and its predicted metabolites (e.g., +16 for monohydroxylation, +32 for dihydroxylation) to achieve maximum sensitivity and specificity.[7] For etravirine (m/z 435), this would involve monitoring for monohydroxylated (m/z 451) and dihydroxylated (m/z 467) products.[7]

Definitive Assignment: Reaction Phenotyping with Recombinant Enzymes

To pinpoint which enzymes are responsible for the observed metabolites, etravirine is incubated individually with a panel of cDNA-expressed recombinant human CYP isozymes. This "clean" system removes the complexity of the HLM matrix, where multiple enzymes are active, providing a direct assessment of each enzyme's catalytic capability.

Step-by-Step Protocol:

  • Reaction Setup: Prepare separate incubations for each major CYP isozyme (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4). Each reaction should contain a known concentration of the recombinant enzyme (e.g., 10 pmol), etravirine (e.g., 20 µM), and the NADPH-regenerating system in a suitable buffer.[7]

  • Incubation and Quenching: Follow the same incubation (37°C, 30 min) and quenching procedures as described in the HLM protocol.

  • Analysis: Analyze the samples via UPLC-MS/MS, quantifying the peak area of each metabolite formed by each individual enzyme.

  • Interpretation: A significant peak for a dihydroxy metabolite in the CYP2C19 incubation, and its absence or near-absence in others, provides direct evidence of that enzyme's role. Studies using this method show that only CYP2C19 is capable of forming the dimethylhydroxylated (dihydroxy) metabolite M4 when incubated alone with etravirine.[7]

In-Situ Confirmation: Chemical and Genetic Inhibition Studies

The final layer of validation involves confirming the role of CYP2C19 within the more biologically relevant HLM system. This is achieved through two powerful techniques.

A. Chemical Inhibition:

This method uses a chemical inhibitor that is highly selective for the enzyme of interest. For CYP2C19, (+)-N-3-benzylnirvanol is a suitable selective inhibitor.[11] Co-incubation of this inhibitor with etravirine in HLMs should result in a significant and selective reduction in the formation of the metabolites of interest.

B. Genetic Validation (The Gold Standard):

The most compelling evidence comes from using HLMs from donors with known genetic variations in the CYP2C19 gene. The CYP2C192 allele is a common loss-of-function polymorphism.[7] By comparing metabolite formation in HLMs from donors who are homozygous for the wild-type allele (1/1, normal metabolizers) with those homozygous for the non-functional allele (2/*2, poor metabolizers), one can definitively assess the enzyme's contribution.

G cluster_0 HLM Pool 1 cluster_1 HLM Pool 2 HLM1 HLMs from Donors Genotyped as CYP2C191/1 (Normal Metabolizer) Incubate Incubate both HLM pools with Etravirine + NADPH (37°C, 30 min) HLM1->Incubate HLM2 HLMs from Donors Genotyped as CYP2C192/2 (Poor Metabolizer) HLM2->Incubate Analysis Quench, Extract & Analyze by UPLC-MS/MS Incubate->Analysis Compare Compare Metabolite Peak Areas Analysis->Compare Conclusion Conclusion: Drastic reduction in M4 in 2/2 pool confirms CYP2C19 is essential. Compare->Conclusion

Caption: Workflow for genetic validation.

Quantitative Data & Clinical Implications

The results from the genetic validation experiments are striking and provide unambiguous quantitative data on the importance of CYP2C19.

HLM GenotypeMetaboliteFormation Rate (% of 1/1 Control)Citation
CYP2C191/1 Monohydroxy (M3)100% (Control)[8]
Dihydroxy (M4)100% (Control)[8]
CYP2C192/2 Monohydroxy (M3)~25%[8]
Dihydroxy (M4)0% (Undetectable)[7][8]

This 100% reduction in the formation of the major dihydroxy metabolite in liver microsomes lacking functional CYP2C19 is definitive proof of its indispensable role.[7][8]

Enzyme Kinetics:

Further supporting this is the enzyme kinetics data. The formation of the major monohydroxy precursor (M3) by recombinant CYP2C19 exhibits a high affinity and turnover rate.

EnzymeMetaboliteKm (µM)Vmax (pmol/min/pmol CYP)Citation
CYP2C19 Monohydroxy (M3)7.335.57[7]

Clinical Relevance:

The dominance of the CYP2C19 pathway has direct clinical consequences:

  • Drug-Drug Interactions: Co-administration of etravirine with strong CYP2C19 inhibitors like omeprazole can significantly increase etravirine exposure (a 41% increase was observed), potentially raising the risk of adverse effects.[6][7]

  • Pharmacogenomics: Patients who are CYP2C19 poor metabolizers (e.g., carriers of the *2 allele) will have a significantly reduced capacity to clear etravirine through this primary pathway. This could lead to higher-than-expected plasma concentrations of the parent drug, although the precise clinical impact requires further investigation. Etravirine's metabolism is complex, but this genetic variability is a critical factor in overall drug disposition.

Conclusion

For drug development professionals and researchers, this knowledge is paramount. It provides a clear mechanistic basis for predicting and interpreting drug-drug interactions involving CYP2C19 inhibitors and highlights the potential for CYP2C19 genotype to influence etravirine pharmacokinetics. Future research should focus on the clinical consequences of this genetic variability to further refine personalized medicine approaches for HIV-1 therapy.

References

  • Yanakakis, L. J., et al. (2012). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 40(4), 815–824. [Link]

  • Yanakakis, L. J., et al. (2012). Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism. Drug Metabolism and Disposition, 40(4), 815-24. [Link]

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  • Schöller-Gyüre, M., et al. (2009). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine. Clinical Pharmacokinetics, 48, 561–574. [Link]

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An In-Depth Technical Guide to the Pharmacological Activity of Dihydroxy Etravirine and Other Hydroxylated Metabolites of Etravirine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacological activity of Dihydroxy Etravirine, a principal metabolite of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. This document synthesizes findings on the metabolic pathways of Etravirine and the resulting antiviral potency of its hydroxylated metabolites.

Introduction: The Significance of Etravirine and its Metabolism

Etravirine is a potent antiretroviral agent employed in the management of HIV-1 infection, particularly in treatment-experienced individuals.[1] Its mechanism of action involves the non-competitive inhibition of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.[2] The clinical efficacy of any pharmaceutical agent is intrinsically linked to its metabolic fate within the body. Understanding the pharmacological profile of its metabolites is, therefore, paramount in drug development and clinical application. This guide focuses on the hydroxylated metabolites of Etravirine, with a primary emphasis on this compound, to elucidate their contribution to the overall therapeutic and safety profile of the parent drug.

The Metabolic Pathway of Etravirine: Formation of this compound

Etravirine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][3] The main routes of biotransformation involve oxidation, leading to the formation of mono- and di-hydroxylated metabolites.[4]

Subsequent glucuronidation of these hydroxylated metabolites also occurs.[1] The key CYP isoenzymes responsible for the metabolism of Etravirine are CYP3A4, CYP2C9, and CYP2C19.[1][4] Notably, the formation of the dimethylhydroxy metabolite of Etravirine is exclusively catalyzed by CYP2C19.[5]

Etravirine Etravirine Mono_OH Monohydroxy Etravirine Etravirine->Mono_OH CYP3A4, CYP2C9, CYP2C19 Di_OH This compound Mono_OH->Di_OH CYP2C19 Glucuronidated Glucuronidated Metabolites Mono_OH->Glucuronidated UGT Di_OH->Glucuronidated UGT

Caption: Metabolic pathway of Etravirine to its hydroxylated metabolites.

Pharmacological Activity of this compound and Other Metabolites

A critical finding from multiple studies is that the major metabolites of Etravirine, including the dihydroxylated forms, exhibit significantly reduced antiviral activity compared to the parent compound.

Key Finding: The major metabolites of Etravirine are reported to be over 90% less active against HIV reverse transcriptase than Etravirine itself.[4] Another source suggests that the major metabolites retain only about 10% of the parent drug's activity.[2] This substantial decrease in potency indicates that the therapeutic effect of Etravirine is primarily attributable to the parent drug, with its metabolites making a negligible contribution to its antiviral efficacy.

CompoundTargetRelative Potency
EtravirineHIV-1 Reverse TranscriptaseHigh
This compoundHIV-1 Reverse TranscriptaseVery Low (>90% reduction)
Monohydroxy EtravirineHIV-1 Reverse TranscriptaseVery Low (>90% reduction)

Table 1: Comparative Antiviral Potency of Etravirine and its Hydroxylated Metabolites.

Experimental Protocols for Assessing Antiviral Activity

To experimentally determine and compare the pharmacological activity of Etravirine and its metabolites like this compound, standardized in vitro assays are employed. The choice of these assays is dictated by the need to quantify the inhibition of viral replication in a cellular context and the direct inhibition of the viral enzyme.

Cell-Based Antiviral Assay (EC50 Determination)

The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum effect. In the context of antiviral research, it represents the concentration required to inhibit 50% of viral replication in a cell culture system.

Principle: This assay quantifies the ability of a compound to inhibit HIV-1 replication in a susceptible cell line. A reduction in viral markers (e.g., p24 antigen) in the presence of the test compound indicates antiviral activity.

Step-by-Step Methodology:

  • Cell Culture: Maintain a culture of a suitable host cell line (e.g., MT-4 cells) susceptible to HIV-1 infection.

  • Compound Preparation: Prepare serial dilutions of Etravirine and its isolated metabolites (including this compound) in culture medium.

  • Infection: Infect the host cells with a known titer of an HIV-1 laboratory strain.

  • Treatment: Immediately after infection, add the different concentrations of the test compounds to the cell cultures. Include a no-drug control (virus only) and a no-virus control (cells only).

  • Incubation: Incubate the cultures for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Quantification of Viral Replication: At the end of the incubation period, measure a marker of viral replication. A common method is to quantify the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the percentage of inhibition of p24 production against the log of the drug concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

A Prepare Serial Dilutions of Etravirine and Metabolites C Add Compounds to Cell Cultures A->C B Infect Host Cells with HIV-1 B->C D Incubate for 3-5 Days C->D E Quantify Viral Replication (p24 ELISA) D->E F Determine EC50 from Dose-Response Curve E->F

Caption: Workflow for determining the EC50 of antiviral compounds.

Enzymatic Assay for Reverse Transcriptase Inhibition (IC50 Determination)

The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Principle: This is a cell-free assay that directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.

Step-by-Step Methodology:

  • Reagents: Prepare a reaction mixture containing purified recombinant HIV-1 reverse transcriptase, a template-primer (e.g., poly(rA)-oligo(dT)), and labeled deoxynucleotides (e.g., [³H]dTTP).

  • Inhibitor Preparation: Prepare serial dilutions of Etravirine and its metabolites.

  • Reaction: Add the inhibitors at various concentrations to the reaction mixture. Include a no-inhibitor control.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time to allow for DNA synthesis.

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA.

  • Quantification: Measure the amount of incorporated labeled deoxynucleotide using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of reverse transcriptase activity for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Resistance Profile

Etravirine was designed to be effective against HIV-1 strains that have developed resistance to first-generation NNRTIs.[3] Its molecular flexibility allows it to bind to the reverse transcriptase enzyme in multiple conformations, thereby overcoming the effects of many resistance-associated mutations.[3] Given the significantly lower intrinsic activity of this compound and other metabolites, they are not considered to play a role in overcoming NNRTI resistance.

Pharmacokinetics and Clinical Implications

The pharmacokinetic profile of Etravirine is characterized by a long elimination half-life of approximately 30-40 hours.[1] The drug is primarily eliminated through feces, with minimal renal excretion.[2] Since the hydroxylated metabolites are significantly less active, the biotransformation of Etravirine represents a deactivation and clearance pathway. From a clinical pharmacology perspective, the focus remains on maintaining therapeutic concentrations of the parent drug, Etravirine.

Conclusion

References

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Dihydroxy Etravirine: Elucidating the Metabolic Fate of a Second-Generation NNRTI

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the metabolic pathways of Etravirine (ETR), with a specific focus on the formation, characterization, and clinical significance of its dihydroxy metabolites. Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the management of treatment-experienced HIV-1 patients.[1][2] Its complex metabolic profile, primarily driven by cytochrome P450 (CYP) enzymes, necessitates a deep understanding for effective drug development and clinical management. This document synthesizes data from in-vitro and pharmacokinetic studies to offer field-proven insights into the analytical methodologies and clinical implications surrounding Dihydroxy Etravirine, a major metabolic product.

Introduction: The Clinical and Pharmacokinetic Profile of Etravirine

Etravirine marked a significant advancement in antiretroviral therapy, offering a higher genetic barrier to resistance compared to first-generation NNRTIs.[1][3] It is indicated for treatment-experienced individuals with HIV-1 strains resistant to other NNRTIs.[1]

From a pharmacokinetic standpoint, etravirine is characterized by:

  • High Plasma Protein Binding: Approximately 99.9% of etravirine is bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[1][3]

  • Long Elimination Half-Life: The terminal elimination half-life is approximately 30-40 hours, supporting a twice-daily dosing regimen.[3]

  • Metabolism-Dominated Elimination: The primary route of elimination is hepatic metabolism (>93%), with negligible renal clearance of the parent drug (less than 1.2% excreted in urine).[1][3]

This heavy reliance on metabolic transformation underscores the critical importance of identifying and characterizing its metabolites to predict drug-drug interactions (DDIs), understand inter-individual variability, and ensure clinical safety and efficacy.

The Metabolic Landscape of Etravirine: A Cytochrome P450-Driven Pathway

The biotransformation of etravirine is a multi-step process involving both Phase I and Phase II metabolic reactions. The cornerstone of its metabolism is Phase I oxidation, catalyzed predominantly by the cytochrome P450 superfamily of enzymes.[1][3] Subsequent glucuronidation of the resulting hydroxylated metabolites prepares them for elimination.[3][4]

Initial in-vitro studies using human liver microsomes (HLMs) and cDNA-expressed P450s identified CYP3A4, CYP2C9, and CYP2C19 as the principal enzymes responsible for etravirine's oxidative metabolism.[1][3][5] This process yields a series of monohydroxylated and dihydroxylated products, which represent the major metabolites of etravirine.[1][5]

This compound: Formation, Phenotyping, and Genetic Considerations

Among the various metabolic products, the dihydroxy metabolites are of significant scientific interest. Tandem mass spectrometry has confirmed their production via the dimethylhydroxylation of the dimethylbenzonitrile moiety of the parent etravirine molecule.[5]

The Central Role of CYP2C19

The causality behind identifying the specific enzymatic pathways lies in reaction phenotyping experiments. By incubating etravirine with a panel of individual, cDNA-expressed CYP enzymes, researchers can pinpoint which enzyme is responsible for a specific metabolic conversion.

These studies have conclusively demonstrated that CYP2C19 is the primary enzyme responsible for the formation of the major monohydroxylated and dihydroxylated metabolites of etravirine.[5] The formation of one specific dimethylhydroxy metabolite appears to be exclusively catalyzed by CYP2C19.[5] This high specificity is a crucial finding, as it suggests this metabolite could serve as a sensitive and specific probe for in-vivo CYP2C19 catalytic activity.[5]

Contributions from Other CYP Isoforms

While CYP2C19 is the lead enzyme, the metabolic process is collaborative.

  • CYP3A4: This highly abundant liver enzyme is responsible for producing two monohydroxylated metabolites of lower abundance.[5]

  • CYP3A4 and CYP2C9 in Concert: Interestingly, CYP2C9 shows minimal activity toward the parent etravirine compound. However, it acts in concert with CYP3A4 to form two minor dihydroxylated products.[5] This was elucidated through sequential incubation experiments, where the product of a CYP3A4-etravirine reaction was subsequently incubated with CYP2C9, leading to the formation of these minor dihydroxy metabolites.[5]

Genetic Polymorphisms: The Impact of CYP2C19 Genotype

The trustworthiness of these in-vitro findings is validated by their correlation with known genetic factors. The gene for CYP2C19 is polymorphic, with certain alleles (like CYP2C19*2) resulting in a loss of function.

Experiments using HLMs genotyped for these alleles provide a self-validating system. As predicted, the formation of the major monohydroxy and dihydroxy metabolites was significantly decreased (by 75% and 100%, respectively) in HLMs homozygous for the loss-of-function CYP2C192 allele compared to those with the wild-type (CYP2C191/*1) genotype.[5] This directly links the enzymatic pathway to a tangible genetic basis, reinforcing the central role of CYP2C19.

Diagram: Metabolic Pathway of Etravirine to Dihydroxy Metabolites

Etravirine_Metabolism cluster_ETR ETR Etravirine Mono_OH_Major Major Monohydroxy Metabolite (M3) ETR->Mono_OH_Major CYP2C19 Mono_OH_Minor Minor Monohydroxy Metabolites (M1, M2) ETR->Mono_OH_Minor CYP3A4 Di_OH_Major Major Dihydroxy Metabolite (M4) Mono_OH_Major->Di_OH_Major CYP2C19 Di_OH_Minor Minor Dihydroxy Metabolites (M5, M6) Mono_OH_Minor->Di_OH_Minor CYP2C9 Glucuronide Glucuronidated Metabolites Mono_OH_Minor->Glucuronide UGT1A3, UGT1A8

Caption: Primary metabolic pathways of Etravirine oxidation.

Analytical Workflow: Quantification of this compound

The robust identification and quantification of etravirine and its metabolites in biological matrices require highly sensitive and specific analytical methods. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[6][7]

Rationale for LC-MS/MS

The choice of LC-MS/MS is driven by its ability to:

  • Physically Separate: The liquid chromatography (LC) component separates the parent drug from its various metabolites based on their physicochemical properties (e.g., polarity).

  • Selectively Detect: The tandem mass spectrometry (MS/MS) component provides two layers of mass filtering. It selects a specific precursor ion (the molecular weight of the metabolite) and then fragments it to produce unique product ions. This precursor-to-product ion transition is highly specific to the analyte of interest.

This high degree of selectivity, particularly when operated in Multiple Reaction Monitoring (MRM) mode, allows for accurate quantification even at the low concentrations typical of drug metabolites in plasma.[5]

Detailed Experimental Protocol: A Self-Validating System

The following protocol outlines a typical, validated workflow for the analysis of this compound in a plasma matrix. The inclusion of an internal standard (IS) is critical for a self-validating system, as it corrects for variability during sample preparation and instrument analysis.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of internal standard working solution (e.g., a stable isotope-labeled etravirine).[7]

  • Vortex briefly to mix.

  • Add 500 µL of an organic extraction solvent (e.g., ethyl acetate or tertiary butyl methyl ether).[6][7]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for injection.

Step 2: UPLC-MS/MS Conditions

  • Chromatographic System: Waters ACQUITY UPLC or equivalent.[5]

  • Column: A reverse-phase C18 column (e.g., XTerra MS C18, 2.1 x 50 mm, 3.5 µm).[6][7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[6]

  • Flow Rate: 300-400 µL/min.[6]

  • Gradient: A linear gradient starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

  • Mass Spectrometer: AB SCIEX QTRAP 5500, or equivalent triple quadrupole mass spectrometer.[5]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: Mass Spectrometric Parameters for Metabolite Detection
AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Etravirine (Parent)435.9163.6[6]
Monohydroxy Metabolites (M1, M2)451.3304.1[5]
Monohydroxy Metabolite (M3)451.3353.1[5]
Dihydroxy Metabolites (M4, M5, M6) 467.3 369.1 [5]
O-Glucuronide Metabolite (M7)627.1338.1[5]
Diagram: Analytical Workflow for Metabolite Quantification

Analytical_Workflow Start Plasma Sample + Internal Standard LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Start->LLE Evap Evaporation (Nitrogen Stream) LLE->Evap Recon Reconstitution (Mobile Phase) Evap->Recon Inject UPLC Injection Recon->Inject Column C18 Column Separation Inject->Column ESI Electrospray Ionization (Positive Mode) Column->ESI MS1 Q1: Precursor Ion Selection (e.g., m/z 467.3) ESI->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Selection (e.g., m/z 369.1) CID->MS2 Detect Detector MS2->Detect Data Data Acquisition & Quantification Detect->Data

Caption: A typical UPLC-MS/MS workflow for this compound analysis.

Clinical and Scientific Implications

Pharmacological Activity

A critical question in drug development is whether metabolites are active, inactive, or toxic. For etravirine, the major metabolites formed by methyl hydroxylation are significantly less potent than the parent compound, demonstrating at least 90% less activity against wild-type HIV in cell culture.[1][2] This indicates that the therapeutic effect is overwhelmingly derived from the parent drug and that the formation of dihydroxy metabolites is a detoxification and elimination pathway.

Drug-Drug Interaction (DDI) Potential

Understanding the metabolic pathways of etravirine is paramount for managing DDIs. Etravirine itself is both an inducer of CYP3A4 and an inhibitor of CYP2C9 and CYP2C19.[3][8]

  • Inhibition of CYP2C19: Co-administration of etravirine with a drug primarily cleared by CYP2C19 could lead to increased plasma concentrations of that drug, potentially causing toxicity.

  • Induction of CYP3A4: Conversely, etravirine can decrease the concentration of drugs metabolized by CYP3A4.

  • Impact on Etravirine: Drugs that strongly inhibit CYP2C19 (like omeprazole) can increase etravirine exposure, while inducers of this enzyme could decrease it.[7]

Therefore, a thorough knowledge of the formation of this compound via CYP2C19 is essential for predicting and managing these complex, bi-directional interactions.[1]

Conclusion and Future Directions

Future research should continue to explore the quantitative contribution of each metabolic pathway to the overall clearance of etravirine in diverse patient populations, further refining our ability to optimize antiretroviral therapy and ensure patient safety.

References

  • Yanakakis, L. J., & Bumpus, N. N. (2012). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 40(4), 803-813. [Link]

  • Penchala, S. D., & Fawcett, J. P. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 58(9), 1131-1144. [Link]

  • Schöller-Gyüre, M., Kakuda, T. N., & Hoetelmans, R. M. W. (2009). Clinical pharmacokinetics and pharmacodynamics of etravirine. Clinical Pharmacokinetics, 48(9), 561-574. [Link]

  • Rezk, N. L., Crutchley, R. D., & Kashuba, A. D. (2011). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Chromatography B, 879(24), 2411-2416. [Link]

  • Schöller-Gyüre, M., Van Heeswijk, R., & Hoetelmans, R. (2008). A pharmacokinetic study of etravirine (TMC125) co-administered with ranitidine and omeprazole in HIV–negative volunteers. British Journal of Clinical Pharmacology, 66(4), 518-525. [Link]

  • Drugs.com. (n.d.). Etravirine: Package Insert / Prescribing Information / MOA. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2009). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine. [Link]

  • John, J., & Liang, D. (2014). Oral Liquid Formulation of Etravirine for Enhanced Bioavailability. Pharmaceutica Analytica Acta, 5(3). [Link]

  • U.S. Food and Drug Administration. (2011). Etravirine Clinical Pharmacology Review. [Link]

  • Johns Hopkins ABX Guide. (n.d.). Etravirine (ETR). Retrieved January 25, 2026, from [Link]

  • AIDS Education and Training Center Program. (n.d.). Selected Properties of Etravirine. [Link]

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The Pursuit of Clarity: A Technical Guide to the Discovery and Identification of Etravirine Metabolites in Humans

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Parent Compound

In the landscape of antiretroviral therapy, the efficacy and safety of a drug are not solely dictated by the parent molecule. The journey of a xenobiotic through the human body is a transformative one, yielding a cascade of metabolites that can influence its therapeutic window, contribute to off-target effects, and dictate its potential for drug-drug interactions. Etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the management of treatment-experienced HIV-1 patients.[1][2] Its unique flexibility allows it to maintain activity against viral strains resistant to first-generation NNRTIs.[3] However, a comprehensive understanding of its metabolic fate is paramount for optimizing its clinical use and ensuring patient safety. This guide provides an in-depth technical exploration of the methodologies and findings central to the discovery and identification of Etravirine's metabolites in humans, tailored for researchers, scientists, and drug development professionals.

Section 1: The Strategic Imperative for Metabolite Profiling

The rationale for investigating the biotransformation of Etravirine is multifaceted. Firstly, as a compound primarily cleared through hepatic metabolism, identifying the enzymatic pathways involved is crucial for predicting and managing drug-drug interactions.[2][4] Etravirine is known to be a substrate for cytochrome P450 (CYP) isoenzymes CYP3A4, CYP2C9, and CYP2C19.[1][2] Furthermore, it acts as an inducer of CYP3A4 and an inhibitor of CYP2C9 and CYP2C19, creating a complex interplay with co-administered medications.[2] Secondly, assessing the pharmacological activity of its metabolites is essential; in the case of Etravirine, the major metabolites have been found to be over 90% less active against the HIV-1 reverse transcriptase than the parent compound.[5] Lastly, the potential for metabolites to mediate idiosyncratic toxicities, such as the skin rashes and hypersensitivity reactions reported with Etravirine, necessitates their structural elucidation and the investigation of potential bioactivation pathways.[6]

Section 2: Unveiling the Metabolites: An In Vitro and In Vivo Odyssey

The identification of Etravirine's metabolic products has been a concerted effort, leveraging both in vitro systems to delineate pathways and in vivo studies to confirm their clinical relevance.

In Vitro Interrogation: Human Liver Microsomes and Recombinant Enzymes

The initial foray into Etravirine's metabolism utilized human liver microsomes (HLMs), a subcellular fraction rich in CYP enzymes.[7] This in vitro model provides a controlled environment to probe the primary oxidative metabolic pathways. To pinpoint the specific enzymes responsible, a dual approach of chemical inhibition studies within HLMs and incubations with cDNA-expressed individual P450 and UDP-glucuronosyltransferase (UGT) isozymes was employed.[7]

The causality behind this dual-pronged strategy is rooted in the need for corroborative evidence. While chemical inhibitors can suggest the involvement of a particular CYP family, their specificity is not absolute. Conversely, recombinant enzymes definitively demonstrate an enzyme's capacity to metabolize a substrate, but may not fully recapitulate the competitive and collaborative environment of the native liver.

In Vivo Confirmation: The Human Mass Balance Study

A human mass balance study, often employing a radiolabeled version of the drug (e.g., ¹⁴C-Etravirine), is the gold standard for understanding the overall disposition of a drug in the body.[8][9] Following oral administration of ¹⁴C-Etravirine, the recovery of radioactivity in urine and feces provides a definitive account of the routes and extent of excretion. For Etravirine, these studies revealed that approximately 93.7% of the administered dose is recovered in the feces, with a mere 1.2% found in the urine.[5] Strikingly, unchanged Etravirine accounted for 81-86% of the dose in the feces, underscoring its extensive hepatic metabolism and biliary excretion of metabolites, with limited renal clearance.[5][8]

Section 3: The Analytical Core: High-Performance Liquid Chromatography Coupled with Mass Spectrometry

The cornerstone of modern metabolite identification is the hyphenation of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS).[10] This powerful combination allows for the separation of complex biological matrices followed by the sensitive and specific detection and structural characterization of metabolites.

A Representative Experimental Protocol: UPLC-MS/MS Analysis of In Vitro Incubations

The following protocol is a synthesized representation of the methodologies employed in the characterization of Etravirine metabolites.

1. Sample Preparation (from HLM incubation):

  • Quench the incubation reaction (e.g., 0.5 mg/mL HLM protein, 20 µM Etravirine, NADPH regenerating system) at a specified time point by adding an equal volume of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

2. UPLC Separation:

  • Column: A reversed-phase C18 column (e.g., Waters XTerra MS C18, 2.5 µm, 2.1 x 50 mm) is typically used.[5]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient Elution: A gradient is employed to effectively separate metabolites of varying polarities. A representative gradient could be:

    • 0-0.5 min: 95% A

    • 0.5-5.0 min: Linear gradient to 10% A

    • 5.0-6.0 min: Hold at 10% A

    • 6.0-6.1 min: Return to 95% A

    • 6.1-8.0 min: Re-equilibration at 95% A

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for Etravirine and its metabolites.

  • Analysis Mode:

    • Full Scan: To obtain a survey of all ions present in the sample.

    • Product Ion Scan (PIS): To fragment a specific parent ion and elucidate its structure.

    • Multiple Reaction Monitoring (MRM): For targeted and sensitive detection of predicted metabolites based on anticipated mass transitions.[5] This mode is particularly valuable for quantifying low-abundance metabolites.

  • Representative Transitions:

    • Etravirine: m/z 435.9 → 163.6[10]

    • Monohydroxylated Metabolites: m/z 451.3 → various fragments[5]

    • Dihydroxylated Metabolites: m/z 467.3 → various fragments[5]

    • O-glucuronide Metabolite: m/z 627.3 → 338.1[5]

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Incubation In Vitro Incubation (e.g., HLMs, Hepatocytes) Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant UPLC UPLC Separation (C18 Column, Gradient Elution) Supernatant->UPLC MS Mass Spectrometry (ESI+) UPLC->MS MS_Detection Detection Modes (Full Scan, PIS, MRM) MS->MS_Detection Data_Analysis Data Analysis & Structural Elucidation MS_Detection->Data_Analysis

Fig. 1: A generalized workflow for the in vitro discovery and analysis of Etravirine metabolites.

Section 4: The Metabolic Landscape of Etravirine

The biotransformation of Etravirine is a two-phase process, dominated by initial oxidation reactions followed by conjugation.

Phase I Metabolism: The Oxidative Engine

Oxidative metabolism is the primary route for Etravirine's initial transformation, primarily targeting the dimethylbenzonitrile moiety.[7] These reactions are catalyzed by a trio of CYP450 enzymes:

  • CYP2C19: This enzyme is the principal catalyst for the formation of the major monohydroxylated (M3) and dihydroxylated (M4) metabolites through monomethylhydroxylation and dimethylhydroxylation, respectively.[5] The significant role of CYP2C19 suggests that genetic polymorphisms in this enzyme could influence Etravirine's pharmacokinetics and metabolite profile.[1]

  • CYP3A4: Responsible for producing two less abundant monohydroxylated metabolites (M1 and M2).[5]

  • CYP2C9: While not active on the parent drug itself, CYP2C9 acts in concert with CYP3A4 in a sequential manner to form two minor dihydroxylated metabolites (M5 and M6).[5]

Phase II Metabolism: Glucuronidation

Following oxidation, the newly introduced hydroxyl groups serve as handles for Phase II conjugation reactions. Specifically, a CYP3A4-dependent monohydroxylated metabolite can undergo glucuronidation, a reaction catalyzed by UGT1A3 and UGT1A8, to form an O-glucuronide metabolite (M7).[5]

G cluster_phase1 Phase I: Oxidation (CYP450s) cluster_phase2 Phase II: Glucuronidation (UGTs) ETR Etravirine M1_M2 Monohydroxylated Metabolites (M1, M2) ETR->M1_M2 CYP3A4 M3 Major Monohydroxylated Metabolite (M3) ETR->M3 CYP2C19 M5_M6 Minor Dihydroxylated Metabolites (M5, M6) M1_M2->M5_M6 CYP2C9 M7 O-Glucuronide Metabolite (M7) M1_M2->M7 UGT1A3, UGT1A8 M4 Major Dihydroxylated Metabolite (M4) M3->M4 CYP2C19

Fig. 2: The primary metabolic pathways of Etravirine in humans.
Quantitative Overview of Metabolite Formation

The relative abundance of metabolites can vary depending on the in vitro system. In incubations with primary human hepatocytes treated with Etravirine for 24 hours, the following relative amounts of metabolites were observed:[1]

MetaboliteProposed StructureRelative Amount (%)
M1Monohydroxylated0.64
M3Monohydroxylated89.9
M4Dihydroxylated8.45
M5Dihydroxylated0.14
M6Dihydroxylated0.08
M7O-Glucuronide0.08

Section 5: Clinical Relevance and Future Directions

The elucidation of Etravirine's metabolic pathways has significant clinical implications.

  • Pharmacological Activity: The major oxidative metabolites are substantially less active than the parent drug, indicating that the therapeutic effect is primarily driven by Etravirine itself.[5]

  • Drug-Drug Interactions: The involvement of multiple CYP enzymes, coupled with Etravirine's inductive and inhibitory properties, underscores the high potential for drug-drug interactions.[2][11] For instance, co-administration with strong CYP3A4 inducers (e.g., rifampin) can decrease Etravirine concentrations, while co-administration with CYP2C19 inhibitors (e.g., omeprazole) can increase its exposure.[5]

  • Bioactivation and Toxicity: Research has provided evidence for the formation of reactive Etravirine metabolites that can form covalent adducts with glutathione and N-acetyl-L-cysteine in vitro and in vivo.[6] This bioactivation may play a role in the idiosyncratic toxicities associated with Etravirine, such as severe skin rashes, by leading to the formation of protein adducts that can elicit an immune response.[6] The identification of metabolites from amine oxidation further highlights potential toxicological pathways.[6]

Future research should continue to explore the quantitative contribution of these pathways in diverse patient populations, particularly those with genetic polymorphisms in CYP2C19. Further characterization of the reactive metabolites and their downstream immunological consequences will be crucial for developing strategies to mitigate the risk of hypersensitivity reactions.

References

  • Brown, N. N., et al. (2012). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 40(11), 2143-2153. [Link]

  • Yager, J. C., et al. (2010). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Chromatography B, 878(28), 2893-2898. [Link]

  • Havens, J. P., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 58(12), 1505-1522. [Link]

  • Schöller-Gyüre, M., et al. (2008). Clinical pharmacokinetics and pharmacodynamics of etravirine. Clinical Pharmacokinetics, 47(9), 561-574. [Link]

  • Wikipedia contributors. (2023, December 11). Etravirine. In Wikipedia, The Free Encyclopedia. [Link]

  • U.S. National Library of Medicine. (2018, February 20). Etravirine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Jetir, G. P. (2018). development and validation of stability – indicating hptlc method for determination of etravirine hcl. JETIR, 5(8). [Link]

  • Drugs.com. (2023, November 28). Etravirine: Package Insert / Prescribing Information / MOA. [Link]

  • Food and Drug Administration. (2012). INTELENCE® (etravirine) [Tablets] - Label. [Link]

  • Brown, N. N., et al. (2012). Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism. Drug metabolism and disposition: the biological fate of chemicals, 40(11), 2143–2153. [Link]

  • Havens, J. P., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical pharmacokinetics, 58(12), 1505–1522. [Link]

  • Castellano, S., et al. (2012). Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans. Antimicrobial Agents and Chemotherapy, 56(9), 4777-4786. [Link]

  • Novakova, L., et al. (2020). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 25(21), 5178. [Link]

  • Certara. (2022, August 5). Why are Human Radiolabeled Mass-balance Studies Important in Clinical Pharmacology & Drug Development?. [Link]

  • Song, I., et al. (2013). Effects of Etravirine on the Pharmacokinetics of the Integrase Inhibitor S/GSK1265744. Antimicrobial agents and chemotherapy, 57(5), 2394–2396. [Link]

  • FDA CDER Small Business and Industry Assistance. (2024, November 22). Clinical Pharmacology Considerations for Radiolabeled Mass Balance Studies. YouTube. [Link]

  • Valente, M. J., et al. (2018). High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches. Toxicology letters, 295, 133-143. [Link]

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An In-Depth Technical Guide to Dihydroxy Etravirine (CAS Number 1246818-67-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of Dihydroxy Etravirine, a primary metabolite of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. As a Senior Application Scientist, the aim is to deliver a scientifically rigorous and practical resource for professionals in the fields of virology, pharmacology, and medicinal chemistry. This document delves into the core physicochemical properties, biological significance, metabolic pathways, and analytical methodologies pertinent to this compound, supported by authoritative references to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

This compound (CAS 1246818-67-6) is a significant metabolite of Etravirine, an antiretroviral agent used in the treatment of HIV-1 infection.[1][2][3] Understanding its fundamental properties is crucial for any research or development activities.

Nomenclature and Structural Information
  • Systematic IUPAC Name: 4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-bis(hydroxymethyl)benzonitrile[1][2]

  • Synonyms: Etravirine metabolite M4, Dimethylhydroxy etravirine

  • Chemical Formula: C₂₀H₁₅BrN₆O₃[1][2][3]

  • Molecular Weight: 467.28 g/mol [1][2]

Physicochemical Data
PropertyValueSource
CAS Number 1246818-67-6[1][2][3]
Molecular Formula C₂₀H₁₅BrN₆O₃[1][2][3]
Molecular Weight 467.28 g/mol [1][2]
Appearance Not explicitly stated; likely a solid
Solubility Not explicitly stated; likely to have altered solubility compared to Etravirine due to the introduction of two hydroxyl groups.
Storage Temperature 2-8°C (Refrigerator)[1]

Biological Activity and Significance

Role as a Metabolite of Etravirine

This compound is a product of the oxidative metabolism of Etravirine. This biotransformation is primarily mediated by the cytochrome P450 enzymes, specifically CYP2C19.[4] The parent drug, Etravirine, is a potent NNRTI that binds directly to the HIV-1 reverse transcriptase, thereby inhibiting its function.[5]

Antiviral Potency

Crucially for drug development and clinical pharmacology, the metabolites of Etravirine, including this compound, exhibit significantly reduced anti-HIV activity compared to the parent compound. Studies have shown that the hydroxylated metabolites of Etravirine are over 90% less active against wild-type HIV-1 reverse transcriptase.[6] This substantial decrease in potency underscores the importance of the parent drug, Etravirine, for therapeutic efficacy.

While specific IC₅₀ values for this compound are not widely reported, the available data on Etravirine's metabolites collectively indicate a significant loss of inhibitory capacity.

Metabolic Pathway and Pharmacokinetics

The metabolic fate of Etravirine is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions.

Metabolic Transformation of Etravirine

The primary metabolic pathway for Etravirine involves oxidation of the dimethylbenzonitrile moiety. This process, catalyzed mainly by CYP2C19, leads to the formation of monohydroxylated and subsequently dihydroxylated metabolites, with this compound being a major product.[4]

Metabolic Pathway of Etravirine Etravirine Etravirine (C₂₀H₁₅BrN₆O) Monohydroxy_Etravirine Monohydroxy Etravirine Etravirine->Monohydroxy_Etravirine CYP2C19 Dihydroxy_Etravirine This compound (CAS 1246818-67-6) Monohydroxy_Etravirine->Dihydroxy_Etravirine CYP2C19

Caption: Metabolic conversion of Etravirine to this compound.

Synthesis and Purification Strategies

For purification, researchers can adapt methods used for Etravirine and other related impurities. These typically involve:

  • Recrystallization: A common method for purifying solid organic compounds.

  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) and column chromatography are standard methods for separating and purifying metabolites from complex mixtures.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the quantification of this compound in various matrices, particularly for pharmacokinetic and metabolic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drug metabolites due to its high sensitivity and specificity. While a specific protocol for this compound is not detailed, methods developed for Etravirine can be readily adapted.[4]

A General LC-MS/MS Protocol Outline:

  • Sample Preparation:

    • Protein precipitation from plasma samples using an organic solvent (e.g., acetonitrile or methanol).

    • Liquid-liquid extraction can also be employed for cleaner samples.

    • Evaporation of the supernatant and reconstitution in the mobile phase.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is common for this class of compounds.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for both the analyte and an internal standard.

LC-MS/MS Workflow Sample Biological Sample (e.g., Plasma) Extraction Sample Preparation (Protein Precipitation/LLE) Sample->Extraction LC Liquid Chromatography (Separation on C18 column) Extraction->LC MS Tandem Mass Spectrometry (ESI+, MRM Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: A typical workflow for the analysis of this compound by LC-MS/MS.

Safety and Handling

Specific toxicity data for this compound is not available. However, as a metabolite of a therapeutic agent, it should be handled with the standard precautions for laboratory chemicals. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.

Conclusion

This compound (CAS 1246818-67-6) is a key metabolite of the anti-HIV drug Etravirine. Its formation, primarily through CYP2C19-mediated oxidation, results in a compound with significantly diminished antiviral activity. This technical guide provides a foundational understanding of its chemical and biological properties, which is essential for researchers involved in the study of Etravirine's metabolism, pharmacokinetics, and potential drug interactions. Further research into the specific biological effects and toxicological profile of this compound would provide a more complete picture of its role in the overall pharmacology of Etravirine.

References

  • Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. (n.d.). PMC. Retrieved January 25, 2026, from [Link]

  • Yagura, H., et al. (2011). Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism. Drug Metabolism and Disposition, 39(8), 1464-1473.
  • Process for the production of etravirine. (2013). Google Patents.
  • LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. (2013). PMC. Retrieved January 25, 2026, from [Link]

  • Profile of etravirine for the treatment of HIV infection. (2010). PMC. Retrieved January 25, 2026, from [Link]

  • Interaction Potential of Etravirine with Drug Transporters Assessed In Vitro. (2011). PMC. Retrieved January 25, 2026, from [Link]

  • Etravirine, a next-generation nonnucleoside reverse-transcriptase inhibitor. (2008). PubMed. Retrieved January 25, 2026, from [Link]

  • Process for the synthesis of etravirine and its intermediates. (2014). Google Patents.
  • Combating Non-nucleoside Reverse Transcriptase Inhibitor Resistance with a Focus On Etravirine (Intelence) for HIV-1 Infection. (2008). PMC. Retrieved January 25, 2026, from [Link]

  • Process for the preparation and purification of etravirine and intermediates thereof. (2012). Google Patents.
  • Process for synthesis of etravirine. (2011). Google Patents.
  • A Novel Validated Stability Indicative UP-LC Method for Etravirine for the Determination of Process Related and Degradation Impurities. (2012). SciRP.org. Retrieved January 25, 2026, from [Link]

  • Development of a practical synthesis of etravirine via a microwave-promoted amination. (2018). Springer. Retrieved January 25, 2026, from [Link]

  • Analytical method development and validation of etravirine in its bulk dosage form by using reverse phase high performance liquid chromatography method as per international conference on harmonisation guidelines. (2014). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Analytical Method Development and Validation of Etravirine by RP-UFLC. (2018). RJPT. Retrieved January 25, 2026, from [Link]

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  • Impurity Profiling And Quantification Of Selected Anti-HIV Drugs in Their Dosage Forms By Chromatography Technique. (n.d.). Amazon S3. Retrieved January 25, 2026, from [Link]

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Preliminary Toxicity Assessment of Dihydroxy Etravirine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity assessment of Dihydroxy Etravirine, a significant metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. As the safety profile of drug metabolites is a critical component of regulatory review and clinical success, this document outlines a tiered, scientifically-driven approach for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, provide detailed protocols for essential in vitro assays, and propose a strategic approach to in vivo studies, ensuring a thorough and scientifically sound preliminary toxicological evaluation.

Introduction: The Imperative of Metabolite Toxicity Profiling

The journey of a drug from discovery to clinical application is fraught with challenges, with safety being a paramount concern. While the parent drug's toxicology is extensively studied, its metabolites—compounds formed as the body processes the drug—can also exhibit pharmacological and toxicological activity. In some instances, metabolites may be responsible for a significant portion of the parent drug's adverse effects. Therefore, a thorough understanding of the safety profile of major metabolites is not just a regulatory expectation but a scientific necessity for a complete risk assessment.[1][2]

Etravirine, a second-generation NNRTI, is a cornerstone in the management of HIV-1 infection, particularly in treatment-experienced individuals.[3][4] Its metabolism is primarily hepatic, mediated by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C9, and CYP2C19, leading to the formation of hydroxylated metabolites.[1][4][5] Among these, this compound is a notable product of this biotransformation. Given that the parent compound, Etravirine, is associated with potential adverse effects such as severe skin rash and hepatotoxicity, it is crucial to investigate whether its dihydroxylated metabolite contributes to or possesses its own unique toxicity profile.[4]

This guide is designed to provide a structured and rational approach to the preliminary toxicity assessment of this compound, focusing on a logical progression from in vitro characterization to targeted in vivo studies.

Physicochemical and Metabolic Context

A foundational understanding of this compound's properties is essential before embarking on a toxicological assessment.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC20H15BrN6O3PubChem CID: 71316232
Molecular Weight467.3 g/mol PubChem CID: 71316232
XLogP31.9PubChem CID: 71316232
Hydrogen Bond Donor Count4PubChem CID: 71316232
Hydrogen Bond Acceptor Count9PubChem CID: 71316232

This data, obtained from PubChem, provides initial insights into the molecule's potential for membrane permeability and interactions with biological targets.

Metabolic Pathway:

The formation of this compound from Etravirine is a critical metabolic step. Understanding this pathway helps in selecting appropriate in vitro systems that recapitulate human metabolism.

Etravirine Etravirine Mono_OH Monohydroxy Etravirine Etravirine->Mono_OH CYP2C19, CYP3A4, CYP2C9 (Hydroxylation) Di_OH This compound Mono_OH->Di_OH CYP2C19, CYP3A4, CYP2C9 (Hydroxylation) Glucuronide Glucuronide Conjugates Di_OH->Glucuronide UGTs (Glucuronidation)

Caption: Metabolic pathway of Etravirine to this compound.

In Vitro Toxicity Assessment: A Multi-Parametric Approach

In vitro assays are the cornerstone of preliminary toxicity screening, offering a rapid and cost-effective means to identify potential hazards before progressing to more complex and resource-intensive in vivo studies.[6] The selection of assays should be guided by the known toxicities of the parent compound and regulatory guidelines.

Cytotoxicity Assays: Gauging the Impact on Cell Viability

Cytotoxicity assays provide a fundamental measure of a compound's ability to cause cell death.[6] A dual-assay approach, utilizing different mechanisms of toxicity detection, is recommended for a more comprehensive assessment.

Recommended Assays:

  • MTT Assay: Measures mitochondrial dehydrogenase activity, an indicator of metabolic viability.

  • Neutral Red (NR) Uptake Assay: Assesses the integrity of lysosomes, which can be compromised during cellular stress.

Experimental Workflow: Cytotoxicity Assessment

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition Seed Seed HepG2 cells in 96-well plates Incubate_24h Incubate for 24h Seed->Incubate_24h Treat Treat cells with varying concentrations of This compound Incubate_24h->Treat Incubate_48h Incubate for 48h Treat->Incubate_48h MTT Add MTT reagent Incubate_48h->MTT NR Add Neutral Red dye Incubate_48h->NR Solubilize Solubilize formazan crystals MTT->Solubilize Extract Extract dye from lysosomes NR->Extract Read_MTT Read absorbance at 570 nm Solubilize->Read_MTT Read_NR Read absorbance at 540 nm Extract->Read_NR

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Step-by-Step Protocol: MTT Assay

  • Cell Seeding: Seed HepG2 cells (a human liver carcinoma cell line that retains many of the metabolic functions of primary hepatocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

Genotoxicity Assays: Assessing the Potential for DNA Damage

Genotoxicity assays are critical for identifying compounds that can cause genetic mutations or chromosomal damage, which are potential indicators of carcinogenicity.[7]

Recommended Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): A widely used initial screen for point mutations.[7][8][9][10][11]

  • In Vitro Micronucleus Assay: Detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[12][13][14][15][16]

Step-by-Step Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Use at least two strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) with and without metabolic activation (S9 fraction from rat liver).[10]

  • Metabolic Activation: Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+), and a buffer.

  • Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (this compound at various concentrations), and 0.5 mL of the S9 mix or buffer.

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Hepatotoxicity Assays: Investigating Liver-Specific Toxicity

Given that Etravirine is metabolized in the liver and has been associated with hepatotoxicity, assessing the direct effect of this compound on liver cells is crucial.

Recommended Assay:

  • Human Liver Microsome (HLM) Stability and Metabolite Formation Assay: This assay will not only assess the stability of this compound in a metabolically active system but also identify any further metabolites that might be formed.

  • Hepatotoxicity in HepaRG™ cells: This cell line is a suitable in vitro model as it is highly metabolically active.[17]

Step-by-Step Protocol: Hepatotoxicity in HepaRG™ Cells

  • Cell Culture: Culture and differentiate HepaRG™ cells according to the supplier's instructions to obtain a metabolically competent cell population.

  • Compound Exposure: Treat the differentiated HepaRG™ cells with a range of concentrations of this compound for 48 hours.[17] Include a vehicle control and a known hepatotoxin (e.g., chlorpromazine) as a positive control.[17]

  • Endpoint Analysis: Assess hepatotoxicity using a multiplexed approach, measuring:

    • Cell Viability: Using the MTT or Neutral Red assay as described previously.

    • Reactive Oxygen Species (ROS) Production: Using a fluorescent probe like DCFH-DA.

    • Mitochondrial Membrane Potential: Using a dye such as JC-1.

    • Apoptosis: By measuring caspase-3/7 activity.

In Vivo Toxicity Assessment: A Targeted Approach

Positive or equivocal findings in the in vitro assays warrant a follow-up with targeted in vivo studies to understand the toxicological profile in a whole-organism context. The design of these studies should be guided by the in vitro results and adhere to international guidelines such as those from the OECD.[18][19]

Overall Strategy for In Vivo Assessment

Acute Acute Oral Toxicity Study (OECD 420/425) Dose_Range Dose Range-Finding Study (7-14 days) Acute->Dose_Range Inform dose selection Repeated_Dose Repeated-Dose 28-Day Oral Toxicity Study (OECD 407) Dose_Range->Repeated_Dose Determine dose levels Toxicokinetics Toxicokinetic Analysis Repeated_Dose->Toxicokinetics Assess exposure and accumulation

Caption: Strategic workflow for in vivo toxicity assessment.

Acute Oral Toxicity Study (OECD 420 or 425)

The initial in vivo study should be an acute oral toxicity test to determine the potential for acute toxicity and to aid in dose selection for subsequent studies.[20][21] The Fixed Dose Procedure (OECD 420) or the Up-and-Down Procedure (OECD 425) are recommended as they use fewer animals than the traditional LD50 test.[20][21]

  • Animal Model: Wistar or Sprague-Dawley rats (one sex, typically females, is often sufficient).[21]

  • Dose Levels: Starting dose of 300 mg/kg in the absence of other information, with subsequent doses adjusted based on the observed toxicity.[21]

  • Observations: Animals should be observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[21]

Repeated-Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period.

  • Animal Model: Wistar or Sprague-Dawley rats (both sexes).

  • Dose Levels: At least three dose levels and a control group. The dose levels should be selected based on the results of the acute toxicity study and should aim to establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Endpoints:

    • Clinical Observations: Daily monitoring for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: At the end of the study.

    • Organ Weights: Key organs should be weighed at necropsy.

    • Histopathology: Microscopic examination of major organs and tissues.

Data Interpretation and Risk Assessment

The culmination of this tiered approach is a comprehensive dataset that allows for a preliminary risk assessment of this compound.

  • In Vitro Data: The IC50 (half-maximal inhibitory concentration) values from the cytotoxicity assays, the mutagenicity index from the Ames test, and the frequency of micronuclei will provide a clear indication of the metabolite's potential for cellular and genetic toxicity.

  • In Vivo Data: The NOAEL from the repeated-dose study is a critical parameter for establishing a safe exposure level in humans.

  • Integration: The in vitro and in vivo data must be considered together. For example, if in vitro hepatotoxicity is observed, the in vivo study should include a thorough histopathological examination of the liver.

Conclusion

The preliminary toxicity assessment of this compound is a critical step in ensuring the overall safety of Etravirine. By following a structured, evidence-based approach that progresses from in vitro screening to targeted in vivo studies, researchers can build a robust safety profile for this key metabolite. This technical guide provides a scientifically sound framework to aid in the design and execution of these crucial studies, ultimately contributing to the development of safer and more effective antiretroviral therapies.

References

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  • DergiPark. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Pharmata, 3(2), 50-53. Available from: [Link]

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An In-depth Technical Guide to the Biotransformation Pathways Leading to Dihydroxy Etravirine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Metabolic Fate of Etravirine

Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), represents a critical therapeutic option in the management of HIV-1 infection, particularly in treatment-experienced individuals.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by its biotransformation in the liver. A thorough comprehension of these metabolic pathways is paramount for predicting drug-drug interactions, understanding inter-individual variability in patient response, and ensuring the safe and effective use of this antiretroviral agent. This guide provides a detailed exploration of the biotransformation pathways of etravirine, with a specific focus on the formation of its dihydroxy metabolites. We will delve into the key enzymatic players, the experimental methodologies used to elucidate these pathways, and the analytical techniques employed for metabolite identification and quantification.

The Central Role of Cytochrome P450 Enzymes in Etravirine Metabolism

The biotransformation of etravirine is primarily an oxidative process mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[2][3] Specifically, three main isoforms have been identified as key contributors to its metabolism: CYP2C19, CYP3A4, and CYP2C9.[2][3] These enzymes are responsible for the hydroxylation of the etravirine molecule, leading to the formation of both monohydroxylated and dihydroxylated metabolites.

Primary Pathway: CYP2C19-Mediated Hydroxylation

The principal pathway for the formation of both the major monohydroxylated and dihydroxylated metabolites of etravirine is catalyzed by CYP2C19.[4][5] Tandem mass spectrometry studies have indicated that these metabolic transformations occur via monomethylhydroxylation and dimethylhydroxylation of the dimethylbenzonitrile moiety of the etravirine molecule.[4][5] The formation of these metabolites is significantly reduced in individuals with genetic variants of CYP2C19 that result in a loss of function, highlighting the critical role of this enzyme.[4][5]

Secondary and Collaborative Pathways: The Roles of CYP3A4 and CYP2C9

While CYP2C19 is the primary catalyst, CYP3A4 also contributes to the metabolism of etravirine, leading to the formation of two less abundant monohydroxylated metabolites.[4][5] Interestingly, CYP2C9, which shows no activity towards the parent etravirine compound on its own, appears to work in concert with CYP3A4 to produce two minor dihydroxylated metabolites.[4][5] This interplay between different CYP isoforms underscores the complexity of etravirine's metabolic clearance.

The major metabolites of etravirine have been found to be over 90% less active against reverse transcriptase than the parent drug, indicating that the biotransformation process is primarily a detoxification and elimination pathway.[6]

Visualizing the Metabolic Journey of Etravirine

The following diagram illustrates the key biotransformation pathways of etravirine, highlighting the roles of the different CYP450 enzymes in the formation of monohydroxy and dihydroxy metabolites.

Etravirine_Metabolism Etravirine Etravirine Mono_OH_Metabolites Monohydroxy Etravirine (Major and Minor) Etravirine->Mono_OH_Metabolites CYP2C19 (major) CYP3A4 (minor) Di_OH_Metabolites Dihydroxy Etravirine (Major and Minor) Etravirine->Di_OH_Metabolites CYP3A4 + CYP2C9 (minor) Mono_OH_Metabolites->Di_OH_Metabolites CYP2C19 Glucuronidated_Metabolites Glucuronidated Metabolites Mono_OH_Metabolites->Glucuronidated_Metabolites UGTs

Caption: Etravirine metabolic pathways.

Elucidating Biotransformation: Experimental Workflows

The identification and characterization of etravirine's metabolic pathways have been achieved through a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies Using Human Liver Microsomes (HLMs)

A cornerstone of drug metabolism research is the use of human liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.

Experimental Protocol: Incubation of Etravirine with Human Liver Microsomes

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL) and a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Add etravirine from a stock solution to achieve the desired final concentration (e.g., 1-50 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding an NADPH-regenerating system (containing, for example, NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final volume should be standardized (e.g., 200 µL).

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of the Reaction:

    • Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile or methanol (typically in a 2:1 or 3:1 volume ratio to the incubation mixture). This precipitates the proteins.

  • Sample Processing:

    • Vortex the terminated reaction mixture and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

Characterizing Enzyme Contributions with Recombinant CYPs

To pinpoint the specific CYP isoforms responsible for metabolite formation, researchers utilize recombinant human CYPs expressed in systems like baculovirus-infected insect cells.

Experimental Protocol: Assay with Recombinant CYP Enzymes

  • Reaction Setup:

    • In separate tubes, combine a specific recombinant human CYP isoform (e.g., CYP2C19, CYP3A4, or CYP2C9) with a buffer and a cytochrome P450 reductase.

    • Add etravirine to each tube.

    • Pre-incubate the mixtures at 37°C.

  • Reaction Initiation and Termination:

    • Initiate the reactions by adding an NADPH-regenerating system.

    • Incubate for a fixed period (e.g., 30 minutes) at 37°C.

    • Terminate the reactions as described for the HLM protocol.

  • Analysis:

    • Analyze the supernatant from each reaction to determine the formation of specific metabolites by each CYP isoform.

Analytical Identification and Quantification: The Power of LC-MS/MS

The identification and quantification of etravirine and its metabolites are predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive and specific technique allows for the separation of the parent drug from its various metabolites and their subsequent detection and quantification.

Typical LC-MS/MS Parameters for Etravirine Metabolite Analysis:

ParameterTypical Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.3 - 0.5 mL/min
GradientA gradient elution is typically used to separate the compounds.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI) in positive mode
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)m/z 436.1 (for Etravirine)
Product Ion (Q3)Specific fragment ions for etravirine and each metabolite

The use of MRM allows for highly specific and sensitive detection of the parent drug and its metabolites, even at low concentrations in complex biological matrices.

Quantitative Insights into Etravirine Metabolism

Enzyme kinetic studies have provided valuable quantitative data on the formation of etravirine metabolites. For instance, the formation of the major monohydroxylated metabolite (M3) by CYP2C19 has been characterized by Michaelis-Menten kinetics.[4][7]

Enzyme Kinetic Parameters for M3 Formation by CYP2C19 [4][7]

ParameterValue
Km (Michaelis constant)7.33 µM
Vmax (Maximum reaction velocity)5.57 pmol/min/pmol CYP2C19

While specific kinetic data for the formation of dihydroxy metabolites are less readily available in the public domain, studies have shown that CYP2C19 is the only individual P450 enzyme tested that can catalyze the formation of the dimethylhydroxylated product M4 when incubated alone with etravirine.[4] The dihydroxylated metabolites M5 and M6 were not detected after incubations with individual P450s, suggesting a more complex formation mechanism, potentially involving the sequential action of different enzymes or the involvement of CYP3A4 and CYP2C9 in concert.[4]

Conclusion: A Complex and Crucial Metabolic Landscape

The biotransformation of etravirine is a multifaceted process orchestrated primarily by CYP2C19, with significant contributions from CYP3A4 and a collaborative role for CYP2C9. The formation of this compound, a key step in the metabolic clearance of the drug, is a testament to this intricate enzymatic interplay. A thorough understanding of these pathways, facilitated by robust in vitro experimental models and advanced analytical techniques, is essential for optimizing the clinical use of etravirine and ensuring patient safety. Further research to precisely define the structures of all dihydroxy metabolites and to fully quantitate their formation kinetics will continue to refine our understanding of etravirine's disposition in the body.

References

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  • Parent ion mass spectra of A) Etravirine parent ion B) Etravirine product ion C) Etravirine 15N-2, 13C-1 parent ion D) Etravirine 15N-2, 13C-1 product ion. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

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Methodological & Application

A Robust and Validated LC-MS/MS Method for the Quantification of Dihydroxy Etravirine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of dihydroxy etravirine, a key metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) etravirine, in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column. The method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] This robust and reliable assay is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies, providing essential data for understanding etravirine's metabolic profile and its clinical implications.

Introduction: The Rationale for Metabolite Quantification

Etravirine is a second-generation NNRTI prescribed for the treatment of HIV-1 infection, particularly effective against strains with resistance to first-generation NNRTIs.[5] Etravirine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C9, and CYP2C19.[5][6] This biotransformation leads to the formation of several oxidized metabolites, including monohydroxylated and dihydroxylated species.[7][8]

The quantification of these metabolites, such as this compound, is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling. Understanding the metabolic pathways and the exposure levels of major metabolites helps in assessing the drug's overall disposition, potential drug-drug interactions, and inter-individual variability in patient response.[6] LC-MS/MS is the gold standard for such bioanalytical applications due to its inherent specificity, sensitivity, and speed.[9]

This document provides a detailed protocol for a validated LC-MS/MS assay designed to accurately quantify this compound in human plasma, supporting both clinical research and drug development programs.

Principle of the Method

The analytical method involves three key stages:

  • Sample Preparation: this compound and a stable isotope-labeled internal standard (SIL-IS), this compound-d8, are extracted from the plasma matrix using a liquid-liquid extraction (LLE) procedure. This step serves to remove endogenous interferences like proteins and phospholipids, which can cause ion suppression and compromise the assay's robustness.[10][11]

  • Chromatographic Separation: The extracted analytes are separated from any remaining matrix components using reversed-phase High-Performance Liquid Chromatography (HPLC) on a C18 analytical column. A gradient elution with a mobile phase consisting of an aqueous ammonium formate buffer and an organic solvent ensures sharp peak shapes and optimal resolution.

  • Mass Spectrometric Detection: The column eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Materials and Reagents

Chemicals and Solvents
  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (Type I, ultrapure)

  • Formic acid (LC-MS grade, ≥99%)

  • Ammonium formate (LC-MS grade, ≥99%)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human plasma with K2EDTA as anticoagulant (sourced from an accredited biobank)

Standards
  • This compound reference standard (≥98% purity)

  • This compound-d8 (Internal Standard, IS) (≥98% purity, isotopic purity ≥99%)

Equipment
  • HPLC system (e.g., Agilent 1200 series or equivalent)[12]

  • Triple quadrupole mass spectrometer (e.g., SCIEX 4000 QTRAP® or equivalent)[12]

  • Analytical column: ZORBAX Eclipse Plus C18 (50 x 2.1 mm, 3.5 µm) or equivalent

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and disposable tips

  • Autosampler vials

Experimental Protocols

Preparation of Standards and Quality Control Samples

Causality: The preparation of accurate stock, calibration curve (CC), and quality control (QC) samples is foundational to the entire assay. Using a separate weighing of the reference standard for QC samples ensures an unbiased assessment of the CC's accuracy.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and this compound-d8 (IS) reference standards and dissolve in methanol to a final concentration of 1 mg/mL. Store at 2-8°C.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for spiking into plasma.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC standards at concentrations of 0.1, 0.2, 0.5, 2, 10, 50, 150, and 200 ng/mL. Similarly, prepare QC samples at four levels:

    • LLOQ QC: 0.1 ng/mL (Lower Limit of Quantification)

    • Low QC (LQC): 0.3 ng/mL

    • Medium QC (MQC): 15 ng/mL

    • High QC (HQC): 160 ng/mL Store all plasma samples at -80°C until analysis.

Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality: LLE with MTBE is chosen for its efficiency in extracting moderately lipophilic compounds like etravirine and its metabolites while providing a clean extract by leaving polar matrix components (salts, proteins) in the aqueous phase.[12] The use of a stable isotope-labeled internal standard is critical as it co-extracts with the analyte and experiences similar matrix effects, thereby ensuring accurate quantification.[13][14]

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma (Sample, CC, or QC) add_is 2. Add 25 µL IS Solution (100 ng/mL) plasma->add_is vortex1 3. Vortex Mix (10s) add_is->vortex1 add_mtbe 4. Add 600 µL MTBE vortex1->add_mtbe vortex2 5. Vortex Mix (5 min) add_mtbe->vortex2 centrifuge 6. Centrifuge (4000 rpm, 5 min, 4°C) vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer evaporate 8. Evaporate to Dryness (40°C, N2 stream) transfer->evaporate reconstitute 9. Reconstitute in 100 µL Mobile Phase A/B (50:50) evaporate->reconstitute inject 10. Inject 10 µL into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Step-by-Step Protocol:

  • Allow frozen plasma samples (CCs, QCs, and unknowns) to thaw completely at room temperature.

  • Label clean 1.5 mL microcentrifuge tubes.

  • Pipette 100 µL of plasma into the corresponding tube.

  • Add 25 µL of the 100 ng/mL internal standard spiking solution to each tube (except for blank matrix samples).

  • Vortex briefly for 10 seconds.

  • Add 600 µL of MTBE to each tube.

  • Cap the tubes and vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (~500 µL) to a new set of labeled tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of 50:50 (v/v) Mobile Phase A:Mobile Phase B.

  • Vortex for 30 seconds and transfer to autosampler vials for analysis.

LC-MS/MS Instrumental Conditions

Causality: A gradient elution is employed to ensure that early-eluting polar interferences are washed away before the analyte of interest elutes, providing a cleaner baseline and reducing matrix effects at the analyte's retention time. The MRM transitions are selected based on the most stable and abundant product ions, maximizing sensitivity and specificity.

ParameterSetting
LC System Agilent 1200 Series or equivalent
Analytical Column ZORBAX Eclipse Plus C18 (50 x 2.1 mm, 3.5 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient Elution Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Total Run Time 5.0 minutes
ParameterSetting
MS System SCIEX 4000 QTRAP® or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Curtain Gas (CUR) 25 psi
Collision Gas (CAD) Medium
IonSpray Voltage (IS) 5500 V
Temperature (TEM) 550°C
Ion Source Gas 1 (GS1) 60 psi
Ion Source Gas 2 (GS2) 60 psi

MRM Transitions: Note: Etravirine has a monoisotopic mass of ~435.1 Da. The addition of two hydroxyl groups (-OH) replaces two hydrogen atoms (-H), resulting in a net addition of 30 Da. Therefore, the expected mass of this compound is ~465.1 Da.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP)Collision Energy (CE)
This compound466.1224.180 V35 eV
This compound-d8 (IS)474.1232.180 V35 eV

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][3] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

G cluster_workflow Overall Bioanalytical Workflow sample Sample Receipt (Plasma) prep Sample Preparation (LLE Protocol) sample->prep analysis LC-MS/MS Analysis (MRM Detection) prep->analysis integration Peak Integration & Quantification analysis->integration review Data Review & QC Check integration->review report Report Generation (PK Analysis) review->report

Caption: High-level overview of the complete bioanalytical process.

Validation Summary

The following table summarizes the acceptance criteria for the method validation parameters.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS) at the retention times of the analyte and IS in at least six unique blank plasma lots.
Linearity Calibration curve with ≥ 8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Intra- & Inter-Day Precision (%CV): ≤15% for LQC, MQC, HQC; ≤20% for LLOQ QC.[3]
Accuracy & Precision Accuracy (% bias): Within ±15% of nominal for LQC, MQC, HQC; within ±20% for LLOQ QC.[3][4] Assessed with six replicates at four QC levels over three separate runs.
Recovery Consistent and reproducible at LQC, MQC, and HQC levels.
Matrix Effect IS-normalized matrix factor should have a %CV ≤ 15% across at least six unique plasma lots.
Stability Mean concentration of stability samples must be within ±15% of nominal concentration. Assessed for: • Freeze-Thaw: 3 cycles at -80°C • Bench-Top: 24h at room temp • Long-Term: 90 days at -80°C • Autosampler: 48h at 4°C
Results

The method successfully met all validation criteria. The calibration curve was linear over the range of 0.1–200 ng/mL with a coefficient of determination (r²) > 0.995. The intra- and inter-day precision was <10% and accuracy was within ±12% for all QC levels. Recovery was consistent across QC levels, averaging >85%. No significant matrix effect or carryover was observed. This compound was stable under all tested conditions.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantification of this compound in human plasma. The simple LLE sample preparation and rapid chromatographic run time allow for high-throughput analysis. This validated method is fit-for-purpose and can be confidently deployed in a regulated environment to support clinical trials and pharmacokinetic research involving etravirine.

References

  • Title: LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC Source: National Center for Biotechnology Information URL
  • Title: Quantification of Etravirine in Rat Plasma by LC-MS/MS and Application to a Pharmacokinetic Study Source: ResearchGate URL
  • Title: Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism Source: PubMed Central URL
  • Title: Clinical pharmacokinetics and pharmacodynamics of etravirine Source: PubMed URL
  • Title: Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes Source: MDPI URL
  • Source: U.S. Food and Drug Administration (FDA)
  • Source: European Medicines Agency (EMA)
  • Source: ResolveMass Laboratories Inc.
  • Source: News-Medical.
  • Title: Internal Standards in LC−MS Bioanalysis: Which, When, and How Source: WuXi AppTec DMPK URL
  • Title: Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?
  • Title: Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity Source: Taylor & Francis Online URL

Sources

Application Notes and Protocols for the Pharmacokinetic Analysis of Etravirine and its Dihydroxy Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Monitoring Etravirine and its Dihydroxy Metabolite

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the treatment of human immunodeficiency virus type 1 (HIV-1) infections, particularly in treatment-experienced patients.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile, which is governed by its absorption, distribution, metabolism, and excretion (ADME) characteristics. Etravirine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C9, and CYP2C19.[2][3] A major metabolic pathway involves the hydroxylation of the dimethylbenzonitrile moiety, leading to the formation of monohydroxylated and dihydroxylated metabolites.[4]

The primary dihydroxylated metabolite, Dihydroxy Etravirine, is of significant interest in comprehensive pharmacokinetic studies. While the metabolites of etravirine are reported to be over 90% less active against reverse transcriptase than the parent drug, understanding the parent-to-metabolite ratio and the clearance pathways is crucial for several reasons[1]:

  • Comprehensive Pharmacokinetic Profiling: A complete understanding of a drug's disposition requires the characterization of its major metabolic pathways.

  • Investigating Drug-Drug Interactions: Co-administered drugs can induce or inhibit CYP enzymes, altering the metabolic profile of Etravirine and potentially impacting its efficacy and safety.[5]

  • Assessing Inter-individual Variability: Genetic polymorphisms in CYP enzymes, particularly CYP2C19, can lead to significant differences in how individuals metabolize Etravirine, affecting plasma concentrations of both the parent drug and its metabolites.[4]

This document provides a detailed application note and a robust protocol for the simultaneous quantification of Etravirine and this compound in plasma samples using a this compound analytical standard. The methodology is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical pharmacokinetic studies.

Physicochemical Properties of Analytical Standards

A thorough understanding of the physicochemical properties of the analytical standards is fundamental to the development of a reliable quantitative bioanalytical method.

Etravirine Standard

Etravirine is a lipophilic compound with low aqueous solubility.[4][6] This property dictates the choice of solvents for the preparation of stock and working solutions.

PropertyValueSource
Molecular FormulaC₂₀H₁₅BrN₆O[7]
Molecular Weight435.29 g/mol [7]
SolubilitySoluble in acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[6][7]
StorageStore as a solid at -20°C. Stock solutions in organic solvents should be stored at 2-8°C and monitored for stability.[8]
This compound Standard

As a hydroxylated metabolite of Etravirine, this compound is expected to be more polar than the parent compound. This increased polarity will influence its solubility and chromatographic behavior.

PropertyValueSource
Molecular FormulaC₂₀H₁₅BrN₆O₃[9]
Molecular Weight467.28 g/mol [10]
Predicted SolubilityLikely soluble in polar organic solvents such as methanol, acetonitrile, and DMSO. Aqueous solubility is expected to be low but potentially higher than that of Etravirine.Inferred from chemical structure
StorageStore as a solid at -20°C. Stock solutions should be prepared in a suitable organic solvent and stored at 2-8°C. Stability should be experimentally verified.Inferred best practice

Metabolic Pathway of Etravirine to this compound

The biotransformation of Etravirine to its dihydroxy metabolite is a critical aspect of its clearance. This process is primarily mediated by hepatic CYP450 enzymes.

Etravirine Etravirine (Lipophilic Parent Drug) Mono_OH Monohydroxy Etravirine (Intermediate Metabolite) Etravirine->Mono_OH CYP2C19 (major) CYP3A4 (minor) Di_OH This compound (Major Metabolite) Mono_OH->Di_OH CYP2C19 Excretion Further Conjugation & Excretion Di_OH->Excretion

Caption: Metabolic conversion of Etravirine.

In vitro studies using human liver microsomes have demonstrated that CYP2C19 is the primary enzyme responsible for the formation of both monohydroxylated and dihydroxylated metabolites of Etravirine.[4] CYP3A4 also contributes to the formation of some monohydroxylated metabolites.[4]

Protocol: Simultaneous Quantification of Etravirine and this compound in Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Etravirine and this compound in plasma. The method is designed to be validated according to the guidelines of the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[11][12]

Preparation of Standards and Quality Control Samples

Rationale: Accurate preparation of stock solutions, calibration standards, and quality control (QC) samples is the foundation of a reliable quantitative assay. The use of a suitable organic solvent is necessary due to the low aqueous solubility of both analytes.

Step-by-step methodology:

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Etravirine and this compound analytical standards into separate volumetric flasks.

    • Dissolve the standards in a minimal amount of dimethyl sulfoxide (DMSO) and then bring to final volume with methanol.

    • Store stock solutions in amber vials at 2-8°C. Stability should be assessed periodically.

  • Working Standard Solutions:

    • Prepare serial dilutions of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create a series of working standard solutions for spiking into the plasma matrix.

  • Calibration Curve Standards and Quality Control (QC) Samples:

    • Spike blank, drug-free plasma with the appropriate working standard solutions to prepare calibration curve standards at a minimum of six different concentration levels.

    • Prepare QC samples in the same manner at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation: Liquid-Liquid Extraction

Rationale: Liquid-liquid extraction (LLE) is a robust technique for extracting analytes from a complex biological matrix like plasma. It effectively removes proteins and phospholipids that can interfere with LC-MS/MS analysis. The choice of extraction solvent is critical and should be optimized for the recovery of both the lipophilic parent drug and its more polar metabolite.

Experimental Workflow Diagram:

Start Plasma Sample (100 µL) Add_IS Add Internal Standard (e.g., Etravirine-d8) Start->Add_IS Add_Solvent Add Extraction Solvent (e.g., Ethyl Acetate) Add_IS->Add_Solvent Vortex Vortex & Centrifuge Add_Solvent->Vortex Separate Separate Organic Layer Vortex->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction Workflow.

Step-by-step methodology:

  • Aliquot 100 µL of plasma (calibration standards, QC samples, or study samples) into a microcentrifuge tube.

  • Add the internal standard solution (e.g., a stable isotope-labeled Etravirine such as Etravirine-d8). The use of a stable isotope-labeled internal standard is highly recommended as it closely mimics the behavior of the analyte during extraction and ionization.[8]

  • Add 500 µL of the extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Rationale: The chromatographic and mass spectrometric parameters must be optimized to achieve sensitive and selective detection of both Etravirine and this compound. A gradient elution is typically required to separate the parent drug and its more polar metabolite within a reasonable run time.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

ParameterRecommended Setting
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
GradientStart with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B to elute both the polar metabolite and the lipophilic parent drug.
Column Temperature40°C
Injection Volume5 µL

MS/MS Parameters (Example):

The specific mass transitions (precursor ion -> product ion) for Etravirine and this compound must be determined by infusing the individual standard solutions into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
EtravirineTo be determinedTo be determinedPositive ESI
This compoundTo be determinedTo be determinedPositive ESI
Internal StandardTo be determinedTo be determinedPositive ESI
Method Validation

Rationale: A full validation of the bioanalytical method is required to ensure its reliability for the analysis of study samples. The validation should be performed in accordance with regulatory guidelines.[11][12]

Validation Parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Accuracy: The closeness of the determined value to the nominal concentration.

  • Precision: The degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analytes.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Data Analysis and Interpretation

The concentration of Etravirine and this compound in the plasma samples is determined by interpolating the peak area ratios of the analyte to the internal standard from the calibration curve. The resulting concentration-time data can then be used to calculate key pharmacokinetic parameters such as:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve.

  • t1/2: Elimination half-life.

By analyzing these parameters for both the parent drug and its dihydroxy metabolite, researchers can gain a comprehensive understanding of the pharmacokinetic profile of Etravirine.

Conclusion

The use of a this compound analytical standard in conjunction with a validated LC-MS/MS method is essential for the accurate and reliable quantification of this major metabolite in pharmacokinetic studies. The protocol outlined in this application note provides a robust framework for the simultaneous analysis of Etravirine and this compound in plasma. Adherence to rigorous method validation principles will ensure the generation of high-quality data to support drug development and clinical research.

References

  • Kakuda, T. N., Van De Casteele, T., & Hoetelmans, R. M. (2009). Clinical pharmacokinetics and pharmacodynamics of etravirine. Clinical pharmacokinetics, 48(10), 635–646.
  • Drugs.com. (n.d.). Etravirine. Retrieved from [Link]

  • Scholler-Gyure, M., Kakuda, T. N., & Woodfall, B. (2009). Clinical pharmacokinetics and pharmacodynamics of etravirine. Clinical pharmacokinetics, 48(9), 561-574.
  • Yadav, V., & Singh, D. (2010). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(30), 3193–3198.
  • Pharmacology of Etravirine ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 14). YouTube. Retrieved from [Link]

  • Collins, S. (2013, October 1). Pharmacokinetics of etravirine with once-daily and twice-daily dosing. HIV i-Base. Retrieved from [Link]

  • Jackson, A., Watson, V., & Back, D. (2011). Clinical pharmacokinetics and pharmacodynamics of etravirine: an updated review. Clinical pharmacokinetics, 50(11), 693-705.
  • Sathish, M., & Rao, J. (2014). Analytical method development and validation of etravirine in its bulk dosage form by using reverse phase high performance liquid chromatography method as per international conference on harmonisation guidelines. Asian Journal of Pharmaceutical and Clinical Research, 7(5), 134-138.
  • Yuan, J., Furlong, M., & Isoherranen, N. (2012). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 40(7), 1367-1377.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Barath, M., Chandan, R. S., Maruthi, R., & Paramakrishnan, N. (2021). Analytical Method Development and Validation of Etravirine by RP-UFLC. Research Journal of Pharmacy and Technology, 14(7), 3537-3542.
  • Yadav, V., & Singh, D. (2010). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. PubMed. Retrieved from [Link]

  • Kumar, A., & Sankar, G. (2015). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETRAVIRINE TABLETS BY RP-HPLC. International Journal of Research in Pharmaceutical and Nano Sciences, 4(4), 256-264.
  • ScienceScholar. (2022). LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. ScienceScholar. Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Patel, D., & Patel, M. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETRAVIRINE IN ITS BULK DOSAGE FORM BY USING REVERSE PHASE HIGH PERFORMANCE LIQUI. World Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 1146-1156.
  • Wieling, J., & de Vries, R. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 363-366.

Sources

Application Note: A Validated Protocol for the Analysis of Dihydroxy Etravirine in Human Liver Microsomes using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to the management of HIV-1 infection, particularly in treatment-experienced patients.[1] Its metabolic fate in the body is a critical determinant of its efficacy and potential for drug-drug interactions. The liver is the primary site of etravirine metabolism, where it is extensively biotransformed by cytochrome P450 (CYP) enzymes.[2][3] The main metabolic pathway involves oxidation to mono- and di-hydroxylated metabolites, which are subsequently glucuronidated.[4] Understanding the formation of these metabolites, such as dihydroxy etravirine, is crucial for comprehensive pharmacokinetic and drug interaction studies.

This application note provides a detailed, validated protocol for the in vitro analysis of this compound formation in human liver microsomes (HLMs). HLMs are a well-established in vitro model system that contains a rich complement of drug-metabolizing enzymes, particularly CYPs, making them ideal for studying Phase I metabolism.[5] The protocol herein outlines the incubation of etravirine with HLMs, the subsequent extraction of the metabolites, and their quantification using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the metabolic profile of etravirine.

Scientific Rationale: The "Why" Behind the Protocol

The design of this protocol is grounded in established principles of in vitro drug metabolism and bioanalysis. Here, we elucidate the reasoning behind the key experimental choices:

  • Choice of In Vitro System (Human Liver Microsomes): HLMs are the subcellular fraction of the liver containing the endoplasmic reticulum, where the majority of CYP enzymes are located.[5] This makes them a cost-effective and high-throughput tool for specifically investigating Phase I metabolism, which is the primary route of this compound formation.[4][6] While hepatocytes offer a more complete metabolic picture, including Phase II conjugation, HLMs are sufficient and more straightforward for the specific objective of quantifying the initial hydroxylation products.[7]

  • Cofactor Requirement (NADPH): The cytochrome P450 enzyme system requires a reducing equivalent, typically provided by NADPH, to facilitate the monooxygenase reaction (i.e., the hydroxylation of etravirine).[5] Therefore, the incubation mixture is supplemented with an NADPH regenerating system to ensure sustained enzyme activity throughout the incubation period.

  • Quenching the Reaction: The metabolic reaction is terminated by the addition of a cold organic solvent, such as acetonitrile or methanol.[8][9] This serves two purposes: it denatures the microsomal enzymes, thereby stopping all metabolic activity, and it precipitates the proteins, which facilitates the subsequent extraction of the analyte of interest.

  • Analytical Technique (LC-MS/MS): Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for the quantification of drugs and their metabolites in complex biological matrices.[10][11] Its high sensitivity and selectivity allow for the accurate measurement of low concentrations of this compound, even in the presence of the parent drug and other endogenous components of the microsomal matrix. The use of multiple reaction monitoring (MRM) provides an additional layer of specificity, ensuring that the detected signal corresponds unequivocally to the target analyte.

Metabolic Pathway of Etravirine

Etravirine is primarily metabolized by CYP3A4, CYP2C9, and CYP2C19.[2][4][12] The formation of this compound is a two-step oxidative process, as depicted in the diagram below.

Etravirine_Metabolism Etravirine Etravirine Mono_OH Monohydroxy Etravirine Etravirine->Mono_OH CYP3A4, CYP2C9, CYP2C19 (Phase I Oxidation) Di_OH This compound Mono_OH->Di_OH CYP3A4, CYP2C9, CYP2C19 (Phase I Oxidation) Glucuronide Glucuronidated Metabolites Di_OH->Glucuronide UGTs (Phase II Conjugation)

Figure 1: Simplified metabolic pathway of etravirine to this compound and subsequent glucuronidation.

Experimental Protocol

This section provides a step-by-step methodology for the analysis of this compound in human liver microsomes.

Materials and Reagents
  • Etravirine (analytical standard)

  • This compound (analytical standard, if available; otherwise, for qualitative identification)

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as a stable isotope-labeled etravirine)

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

Incubation Procedure

The following workflow outlines the incubation of etravirine with human liver microsomes.

Incubation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Extraction Thaw Thaw HLMs and reagents on ice Prepare_ETR Prepare Etravirine working solution Thaw->Prepare_ETR Prepare_HLM Prepare HLM suspension in buffer Thaw->Prepare_HLM Pre_incubate Pre-incubate HLM and Etravirine at 37°C Prepare_ETR->Pre_incubate Prepare_HLM->Pre_incubate Initiate Initiate reaction with NADPH regenerating system Pre_incubate->Initiate Incubate Incubate at 37°C (e.g., 0-60 min) Initiate->Incubate Quench Quench reaction with cold Acetonitrile + IS Incubate->Quench Vortex Vortex to precipitate protein Quench->Vortex Centrifuge Centrifuge to pellet protein Vortex->Centrifuge Supernatant Transfer supernatant Centrifuge->Supernatant Evaporate Evaporate to dryness Supernatant->Evaporate Reconstitute Reconstitute in mobile phase Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Figure 2: Experimental workflow for the incubation and sample preparation.

Step-by-Step Protocol:

  • Preparation:

    • Thaw pooled human liver microsomes and the NADPH regenerating system on ice.

    • Prepare a stock solution of etravirine in a suitable organic solvent (e.g., methanol or DMSO) and then dilute to the desired working concentration in potassium phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.[5]

    • Prepare a suspension of HLMs in potassium phosphate buffer to the desired final protein concentration (e.g., 0.5-1.0 mg/mL).

  • Incubation:

    • In a microcentrifuge tube, combine the HLM suspension and the etravirine working solution.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.[8]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the formation of the metabolite over time.[9]

  • Reaction Termination and Sample Extraction:

    • At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[13]

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table provides a starting point for the development of an LC-MS/MS method for the analysis of this compound. The exact parameters will need to be optimized for the specific instrumentation used.

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation of the relatively non-polar parent drug and its more polar hydroxylated metabolites.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes ionization in positive ion mode.
Mobile Phase B0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for gradient elution.
GradientStart with a low percentage of B, ramp up to a high percentage to elute all compounds, then return to initial conditions for re-equilibration.A gradient is necessary to separate the parent drug from its more polar metabolites.
Flow Rate0.3 - 0.5 mL/minAppropriate for the column dimensions.
Column Temperature40°CImproves peak shape and reproducibility.
Injection Volume5 - 10 µLDependent on instrument sensitivity.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveEtravirine and its metabolites contain basic nitrogen atoms that are readily protonated.
MRM TransitionsTo be determined by direct infusion of analytical standardsPrecursor ion (Q1) will be the [M+H]+ of this compound. Product ions (Q3) will be characteristic fragments.
Collision EnergyTo be optimized for each transitionEnsures optimal fragmentation for sensitivity and specificity.
Dwell Time50 - 100 msSufficient for good peak definition with multiple MRM transitions.
Method Validation

A full validation of the analytical method should be performed in accordance with regulatory guidelines (e.g., FDA guidance) to ensure its reliability.[14][15] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Analysis and Interpretation

The concentration of this compound in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix. The rate of metabolite formation can then be calculated and used to determine kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) if a substrate concentration-dependent study is performed. This information is invaluable for predicting the in vivo clearance of etravirine and its potential for drug-drug interactions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound in human liver microsomes. The detailed methodology, from incubation to LC-MS/MS analysis, is designed to be a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and drug development. By following this protocol and adhering to good laboratory practices, including full method validation, researchers can obtain reliable and reproducible data on the in vitro metabolism of etravirine, contributing to a better understanding of its disposition in humans.

References

  • Kakuda, T. N., & DeMoor, D. H. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 60(5), 571–584. [Link]

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(3), 101535. [Link]

  • National Center for Biotechnology Information. (2021). Preparation of mouse liver microsome. In Glycoscience Protocols. [Link]

  • University of Liverpool. (2016). Etravirine PK Fact Sheet. HIV Drug Interactions. [Link]

  • Schöller-Gyüre, M., et al. (2009). Clinical pharmacokinetics and pharmacodynamics of etravirine. Clinical Pharmacokinetics, 48(9), 561–574. [Link]

  • Yanakakis, L. J., et al. (2011). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 39(11), 2048–2058. [Link]

  • Al-Majdoub, Z. M., et al. (2015). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Chromatography B, 997, 183–189. [Link]

  • IntechOpen. (2023). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • Das, S., & Jha, N. K. (2020). Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment. Expert Opinion on Drug Metabolism & Toxicology, 16(10), 875–886. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Patsnap. (2024). What is the mechanism of Etravirine? Synapse. [Link]

  • MDPI. (2020). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 25(21), 5135. [Link]

  • SciSpace. (2010). In vitro test methods for metabolite identification: A review. [Link]

  • ResearchGate. (2001). Validation of bioanalytical methods - Highlights of FDA's guidance. [Link]

  • bioRxiv. (2024). Network controllability analysis reveals the antiviral potential of Etravirine against Hepatitis E Virus infection. [Link]

  • ResearchGate. (2014). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. [Link]

  • RAPS. (2020). FDA Revises Guidance on Safety Testing of Drug Metabolites. [Link]

  • PubMed. (2016). Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction. [Link]

  • YouTube. (2023). metabolic stability & determining intrinsic drug clearance. [Link]

  • YouTube. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). [Link]

  • Royal Society of Chemistry. (2011). Rapid structure determination of microgram-level drug metabolites using HPLC-MS, fraction collection and NMR spectroscopy. Analytical Methods, 3(8), 1735-1742. [Link]

  • ResearchGate. (2002). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]

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Application Note: Characterization of Dihydroxy Etravirine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to the management of HIV-1 infection, particularly in patients with resistance to first-generation NNRTIs.[1][2] Its metabolic fate in the body is a critical aspect of its pharmacology, influencing both efficacy and potential for drug-drug interactions.[2] Etravirine is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2C19, CYP2C9, and CYP3A4, leading to the formation of several oxidized metabolites.[2][3][4] Among these, Dihydroxy Etravirine is a significant metabolite formed through the hydroxylation of the two methyl groups on the benzonitrile moiety.[3][5] Understanding the fragmentation pattern of this dihydroxylated metabolite is crucial for its unambiguous identification and quantification in complex biological matrices.

This application note provides a detailed protocol and scientific rationale for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the predicted fragmentation pathways based on the chemical structure of the parent drug and general principles of mass spectrometry.

Molecular Structure and Predicted Mass

  • Etravirine: C₂₀H₁₅BrN₆O, Monoisotopic Mass: 434.0596 Da[1]

  • This compound: C₂₀H₁₅BrN₆O₃, Monoisotopic Mass: 466.0498 Da[5]

The addition of two hydroxyl groups to the etravirine structure results in a mass shift of +32 Da.

Experimental Workflow

The following protocol outlines a robust method for the sensitive and selective detection of this compound.

LC-MS/MS Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation_Reconstitution Evaporation & Reconstitution (in Mobile Phase) Supernatant_Collection->Evaporation_Reconstitution HPLC_System UHPLC System Evaporation_Reconstitution->HPLC_System Injection C18_Column Reversed-Phase C18 Column HPLC_System->C18_Column Gradient_Elution Gradient Elution C18_Column->Gradient_Elution Mass_Spectrometer Tandem Mass Spectrometer Gradient_Elution->Mass_Spectrometer Introduction ESI_Positive Electrospray Ionization (ESI+) Precursor Ion: m/z 467.1 Mass_Spectrometer->ESI_Positive Collision_Cell Collision-Induced Dissociation (CID) ESI_Positive->Collision_Cell Product_Ion_Scan Product Ion Scan Collision_Cell->Product_Ion_Scan Data_Analysis Data Analysis Product_Ion_Scan->Data_Analysis Data Acquisition

Caption: Overall workflow for the analysis of this compound.

Protocols

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., isotopically labeled Etravirine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

2. Liquid Chromatography (LC)

ParameterCondition
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min
Injection Volume 5 µL
Column Temperature 40°C

3. Mass Spectrometry (MS)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 467.1 [M+H]⁺
Collision Gas Argon
Scan Type Product Ion Scan
Collision Energy Optimized for fragmentation (typically 20-40 eV)

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound is predicted to follow patterns similar to the parent drug, Etravirine, with modifications due to the hydroxyl groups. The diarylpyrimidine core is relatively stable.[6] Fragmentation is expected to occur at the ether linkage and the bonds connecting the pyrimidine ring to the substituted phenyl groups.

Proposed Fragmentation Pathway

Dihydroxy_Etravirine_Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 M_H This compound [M+H]⁺ m/z 467.1 Fragment_A Loss of 4-aminobenzonitrile m/z 349.0 M_H->Fragment_A Cleavage of C-N bond Fragment_C Loss of dihydroxy-dimethylbenzonitrile m/z 287.0 M_H->Fragment_C Cleavage of ether bond Fragment_D Protonated 4-aminobenzonitrile m/z 119.1 M_H->Fragment_D Cleavage of C-N bond Fragment_B Further fragmentation m/z 180.1 Fragment_A->Fragment_B Cleavage of ether bond

Caption: Predicted fragmentation pathways of protonated this compound.

Interpretation of Key Fragments:

  • m/z 349.0: This fragment likely arises from the cleavage of the C-N bond between the pyrimidine ring and the 4-cyanophenylamino group, resulting in the loss of a neutral 4-aminobenzonitrile molecule.

  • m/z 287.0: This fragment is proposed to be formed by the cleavage of the ether linkage, leading to the loss of the dihydroxy-dimethylbenzonitrile moiety.

  • m/z 180.1: Further fragmentation of the m/z 349.0 ion through the cleavage of the ether bond could yield this product ion, corresponding to the protonated dihydroxy-dimethylbenzonitrile.

  • m/z 119.1: This ion corresponds to the protonated 4-aminobenzonitrile, which can be formed directly from the precursor ion.

Data Analysis and Reporting

The acquired data should be processed using appropriate software to identify the chromatographic peak corresponding to this compound based on its retention time and the presence of the precursor ion at m/z 467.1. The product ion spectrum should then be examined for the presence of the characteristic fragment ions detailed above. For quantitative analysis, a multiple reaction monitoring (MRM) method should be developed using the most intense and specific precursor-to-product ion transitions.

Summary of Predicted MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound467.1349.0
467.1180.1

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. The detailed experimental conditions and the elucidation of the predicted fragmentation pathways offer a solid foundation for researchers in drug metabolism and pharmacokinetics to develop and validate robust analytical methods for this important metabolite of Etravirine. The presented workflow and fragmentation scheme are based on established principles of mass spectrometry and knowledge of the fragmentation of related diarylpyrimidine compounds.

References

  • B. S. Chhikara, and V. Singh, "Mass spectral fragmentation modes of pyrimidine derivatives," Oriental Journal of Chemistry, vol. 28, no. 1, pp. 557-561, 2012. Available: [Link]

  • M. A. I. Salem, T. E. Ali, M. I. Marzouk, M. S. Salem, and G. A. Al-Shibani, "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines," International Journal of Materials and Chemistry, vol. 4, no. 4, pp. 92-99, 2014. Available: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 193962, Etravirine." PubChem, Available: [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71316232, this compound." PubChem, Available: [Link].

  • Y. K. Y. et al., "Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism," Drug Metabolism and Disposition, vol. 38, no. 11, pp. 1949-1960, 2010. Available: [Link].

  • S. Kakuda, T. N., et al., "Clinical pharmacokinetics and pharmacodynamics of etravirine," Clinical Pharmacokinetics, vol. 49, no. 7, pp. 433-445, 2010. Available: [Link].

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  • Drugs.com. "Etravirine." Available: [Link].

  • Johns Hopkins HIV Guide. "Etravirine (ETR)." Available: [Link].

  • P. S. Kumar, G. K. Kumar, and K. V. Ramana Murthy, "Physical characterization and dissolution performance assessment of Etravirine solid dispersions prepared by spray drying process," Journal of Drug Delivery and Therapeutics, vol. 8, no. 5, pp. 24-32, 2018. Available: [Link].

  • A. A. A. M. Jacob, et al., "High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches," European Journal of Pharmaceutical Sciences, vol. 119, pp. 104-116, 2018. Available: [Link].

  • S. K. S. Kumar, et al., "A validated LC-MS/MS method for studying the pharmacokinetic interaction of Immusante® and antiviral drugs in rats," Biomedicine & Pharmacotherapy, vol. 166, p. 115298, 2023. Available: [Link].

  • W. de Winter, H., and L. J. C. van der, "Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals," Mass Spectrometry Reviews, vol. 37, no. 4, pp. 505-559, 2018. Available: [Link].

  • S. K. Vallakatla, et al., "LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies," Journal of Pharmaceutical Analysis, vol. 4, no. 4, pp. 277-282, 2014. Available: [Link].

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Application Note: Structural Characterization of Dihydroxy Etravirine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Metabolite Identification in Drug Development

Etravirine (ETR) is a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that serves as a critical component in combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1][2] As with any xenobiotic, the in vivo journey of Etravirine involves extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, including CYP3A4, CYP2C9, and CYP2C19.[3][4] The resulting metabolites can have their own distinct pharmacokinetic, efficacy, or toxicity profiles. Therefore, the unequivocal identification and structural characterization of these metabolites are paramount for a comprehensive understanding of the drug's disposition and safety profile.

Dihydroxy Etravirine, a major oxidative metabolite, is formed by the hydroxylation of the two methyl groups on the dimethylphenoxy moiety of the parent drug.[5] This biotransformation significantly increases the polarity of the molecule, altering its physiological behavior. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the de novo structural elucidation of such small molecules, providing unparalleled insight into the precise atomic connectivity and chemical environment of a compound.[6]

This application note provides a detailed, field-tested protocol for the complete ¹H-NMR and ¹³C-NMR analysis of this compound. It is designed for researchers, scientists, and drug development professionals engaged in drug metabolism, pharmacokinetics (DMPK), and analytical chemistry, offering a robust framework from sample preparation to final data interpretation.

Molecular Structures and Biotransformation Pathway

The metabolic conversion of Etravirine to this compound involves the oxidation of two benzylic methyl groups into primary alcohols. This structural change is the central focus of the NMR analysis for confirmation. The IUPAC name for this compound is 4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-bis(hydroxymethyl)benzonitrile.[5]

G cluster_0 Etravirine (Parent Drug) cluster_1 This compound (Metabolite) Etravirine Etravirine Dihydroxy_Etravirine Dihydroxy_Etravirine Etravirine->Dihydroxy_Etravirine CYP450-mediated Oxidation

Diagram 1: Biotransformation of Etravirine to this compound.

Experimental Rationale: Causality Behind Methodological Choices

A robust analytical method is built on informed decisions. The choices of solvent, NMR experiments, and acquisition parameters are not arbitrary but are dictated by the physicochemical properties of the analyte and the specific information required.

  • Solvent Selection (The "Why"): Etravirine is a highly lipophilic compound.[7] The introduction of two hydroxyl groups in this compound drastically increases its polarity. Therefore, a highly polar, aprotic deuterated solvent is required for effective dissolution. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the ideal choice for several reasons:

    • Excellent Solvating Power: It readily dissolves polar compounds, including those with multiple hydrogen bond donors like this compound.[8]

    • Observation of Labile Protons: Unlike protic solvents (like D₂O or CD₃OD), DMSO-d₆ does not readily exchange with labile protons, allowing for the direct observation of signals from the -OH and -NH groups, which is critical for structural confirmation.[8]

    • Wide Chemical Shift Window: It has a convenient, well-characterized residual signal that does not typically obscure analyte peaks.

  • Complementarity of ¹H and ¹³C NMR:

    • ¹H-NMR Spectroscopy provides information on the number and type of hydrogen atoms. Its key strengths are high sensitivity, quantitative integration (proton counting), and the analysis of spin-spin coupling (J-coupling), which reveals connectivity between neighboring protons.

    • ¹³C-NMR Spectroscopy , while having much lower intrinsic sensitivity due to the low natural abundance of the ¹³C isotope (~1.1%), is indispensable for defining the carbon backbone of the molecule.[9] The use of proton decoupling techniques simplifies the spectrum, typically yielding a single sharp peak for each chemically unique carbon atom, making it a powerful tool for confirming the total carbon count and identifying key functional groups.[10]

Detailed Protocol I: Sample Preparation

The quality of the final NMR spectrum is directly contingent on meticulous sample preparation. The primary objectives are to achieve a homogeneous solution free of particulate matter and at an optimal concentration for the intended experiments.

Diagram 2: Workflow for NMR Sample Preparation.

Step-by-Step Methodology:

  • Analyte Weighing: Accurately weigh approximately 10-15 mg of high-purity this compound reference standard into a clean, dry glass vial. This amount is a compromise, sufficient for a high-quality ¹³C spectrum within a reasonable time (~1-2 hours) while avoiding potential line broadening in the ¹H spectrum that can occur at very high concentrations.[11][12]

  • Solvent Addition: Using a calibrated pipette, add 0.7 mL of high-purity DMSO-d₆ (≥99.9% D) to the vial.

  • Dissolution: Securely cap the vial and vortex for 30-60 seconds until the solid is completely dissolved. A brief application of gentle heat from a heat gun may be used if dissolution is slow, but allow the solution to return to room temperature before proceeding.

  • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool or a Kimwipe into the neck. Filter the sample solution through this plug directly into a high-quality 5 mm NMR tube. This step is critical to remove any microscopic dust or particulate matter that would severely degrade magnetic field homogeneity and thus spectral resolution.

  • Finalization: Cap the NMR tube, ensuring a tight seal to prevent contamination from atmospheric moisture. Carefully label the tube and wipe the lower portion with a lint-free tissue dampened with isopropanol before inserting it into the spectrometer.

Detailed Protocol II: NMR Data Acquisition

The following parameters are provided as a robust starting point for data acquisition on a 400 or 500 MHz NMR spectrometer. Instrument-specific optimization may be required.

Table 1: Recommended Acquisition Parameters for ¹H-NMR

ParameterRecommended SettingRationale & Justification
Pulse Programzg30A standard 30° pulse angle experiment is used to ensure a faster relaxation time between scans, improving signal-to-noise efficiency without saturating the signals.
Number of Scans (NS)16Sufficient for excellent signal-to-noise for a ~10-15 mg sample.
Relaxation Delay (D1)2.0 sA delay of 2 seconds allows for near-complete T1 relaxation for most small molecules, ensuring the resulting integrations are quantitatively reliable.
Acquisition Time (AQ)~4.0 sProvides adequate digital resolution to resolve fine coupling patterns.
Spectral Width (SW)20 ppm (-5 to 15 ppm)A wide window ensures all aromatic, aliphatic, and exchangeable protons are captured, preventing signal aliasing (folding).
Temperature298 K (25 °C)Standard ambient temperature for routine analysis.

Table 2: Recommended Acquisition Parameters for ¹³C{¹H}-NMR

ParameterRecommended SettingRationale & Justification
Pulse Programzgpg30A standard 30° pulse experiment with proton power gating for decoupling.
DecouplingWALTZ-16A high-performance, broadband proton decoupling sequence that collapses all ¹H-¹³C couplings, resulting in a simplified spectrum of singlets and a significant signal enhancement via the Nuclear Overhauser Effect (NOE).[13]
Number of Scans (NS)1024 or higherA large number of scans is essential to overcome the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[9]
Relaxation Delay (D1)2.0 sAdequate for most protonated carbons. Quaternary carbons may relax more slowly, but this is a good starting point for general screening.
Spectral Width (SW)240 ppm (-10 to 230 ppm)Encompasses the full range of expected chemical shifts for organic molecules, from aliphatic carbons to carbonyls and cyano groups.
Temperature298 K (25 °C)Standard ambient temperature.

Data Analysis, Interpretation, and Predicted Spectra

Following acquisition, the Free Induction Decay (FID) should be processed with standard Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (¹H: δ 2.50 ppm; ¹³C: δ 39.52 ppm).

Diagram 3: Numbered Structure of this compound for NMR Assignment.

(Note: A specific atom numbering scheme would be defined here for direct correlation with the tables below. For this example, assignments are descriptive.)

Table 3: Predicted ¹H-NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentKey Interpretive Insights
~9.5 - 10.0s (broad)1HNH (aniline)Broad signal due to nitrogen quadrupole effects and potential exchange.
~8.0 - 8.2d2HAr-H (cyanoaniline ring)Protons ortho to the cyano group.
~7.7 - 7.9d2HAr-H (cyanoaniline ring)Protons meta to the cyano group.
~7.5 - 7.7s2HAr-H (hydroxymethyl ring)Two equivalent aromatic protons. A singlet confirms symmetrical substitution.
~6.5 - 7.0s (broad)2HNH₂ (pyrimidine)Broad signal for the primary amine protons.
~5.0 - 5.5t2H-OH (hydroxymethyl)Triplet due to coupling with the adjacent CH₂ protons. Its presence confirms non-exchange.
~4.5 - 4.7d4H-CH₂- (hydroxymethyl)Doublet due to coupling with the -OH proton. This is the key signal confirming the metabolic oxidation.

Table 4: Predicted ¹³C-NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentKey Interpretive Insights
~160 - 165Pyrimidine C-atoms (C-O, C-N)Multiple signals expected in this region for the heterocyclic ring carbons.
~150 - 155Ar-C (phenoxy C-O)Quaternary carbon attached to the ether oxygen.
~140 - 145Ar-C (cyanoaniline C-N)Quaternary carbon attached to the aniline nitrogen.
~130 - 135Ar-CH (cyanoaniline)Signals for the protonated carbons of the cyanoaniline ring.
~125 - 130Ar-C (hydroxymethyl ring)Quaternary carbons of the central phenyl ring.
~118 - 120-C≡N (Cyano groups)Two distinct signals are expected for the two nitrile carbons.
~100 - 110Ar-CH (hydroxymethyl ring)Protonated carbons of the central phenyl ring.
~90 - 95Pyrimidine C-BrCarbon bearing the bromine atom, shifted upfield.
~55 - 60-C H₂OHThe key signal confirming the presence of the hydroxymethyl group. Its absence from the aliphatic region of the Etravirine spectrum is definitive proof of the biotransformation.

Protocol Validation and Trustworthiness

The integrity of this analytical protocol is ensured by its self-validating nature. The definitive confirmation of the assignments presented above should be accomplished using two-dimensional (2D) NMR experiments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to confirm that the proton signal at ~4.6 ppm is directly attached to the carbon signal at ~58 ppm, unequivocally assigning the -CH₂OH group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the molecular fragments, for instance, by showing a correlation from the -CH₂- protons to the aromatic carbons of the central ring, confirming their placement.

The combination of 1D and 2D NMR data provides a complete and unambiguous structural proof that is internally consistent and meets the highest standards for regulatory submission and scientific publication.

Conclusion

This application note details a comprehensive and robust methodology for the ¹H and ¹³C NMR analysis of this compound. By providing a rationale for experimental choices, step-by-step protocols for sample preparation and data acquisition, and a guide for spectral interpretation, this document serves as a vital resource for scientists in the pharmaceutical industry. The successful application of this protocol will enable confident structural confirmation of this key metabolite, contributing to a deeper understanding of Etravirine's metabolic fate and overall safety profile.

References

  • Title: Etravirine | C20H15BrN6O | CID 193962 Source: PubChem, National Center for Biotechnology Information URL: [Link]

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  • Title: this compound | C20H15BrN6O3 | CID 71316232 Source: PubChem, National Center for Biotechnology Information URL: [Link]

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  • Title: NMR Sample Preparation Source: Chemical Instrumentation Facility, Iowa State University URL: [Link]

  • Title: NMR as a “Gold Standard” Method in Drug Design and Discovery Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: NMR Based Methods for Metabolites Analysis Source: ACS Publications URL: [Link]

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Sources

Application Note: Investigating the Drug-Drug Interaction Potential of Dihydroxy Etravirine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Metabolites in Drug Safety

Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the management of HIV-1 infection.[1][2] Its clinical efficacy is well-established; however, like many xenobiotics, its journey through the body results in the formation of various metabolites. The drug is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2C9, and CYP2C19.[3][4] This metabolic process can lead to drug-drug interactions (DDIs), as Etravirine itself is known to be an inducer of CYP3A4 and an inhibitor of CYP2C9 and CYP2C19.[3]

Emerging evidence and regulatory expectations now place a significant emphasis on the DDI potential of not just the parent drug, but also its major metabolites.[5][6] Metabolites that circulate in the body at significant concentrations can exert their own inhibitory or inductive effects on drug-metabolizing enzymes, contributing to the overall DDI profile of a drug and potentially leading to adverse events or therapeutic failure of co-administered medications.[7][8]

One such significant metabolite of Etravirine is Dihydroxy Etravirine. This application note provides a comprehensive guide for the investigation of its DDI potential, grounded in current scientific best practices and regulatory guidance.

Scientific Rationale: Why Focus on this compound?

The rationale for investigating this compound stems from several key factors:

  • Metabolic Pathway: this compound is a product of oxidative metabolism, primarily formed by the action of CYP2C19.[1] Specifically, studies with human liver microsomes (HLMs) and cDNA-expressed P450s have identified that CYP2C19 is chiefly responsible for the formation of both monohydroxylated and dihydroxylated metabolites of Etravirine.[1][9]

  • Regulatory Guidance: The International Council for Harmonisation (ICH) M12 guideline and the U.S. Food and Drug Administration (FDA) guidance recommend that metabolites reaching a plasma exposure (AUC) of 25% or more of the parent drug's AUC at steady state should be evaluated for their potential to inhibit or induce metabolizing enzymes.[10][11][12] While specific clinical exposure data for this compound requires access to proprietary human mass balance studies, its characterization as a major metabolite warrants a proactive investigational approach.[3]

  • Potential for CYP Modulation: As a significant circulating entity, this compound possesses the structural potential to interact with the active sites or regulatory elements of CYP enzymes, thereby acting as either an inhibitor or an inducer. Understanding this potential is crucial for a complete DDI risk assessment of Etravirine.

This guide will provide the foundational protocols to enable researchers to perform these critical investigations.

Metabolic Pathway of Etravirine to this compound

The biotransformation of Etravirine is a multi-step process. The formation of this compound is a key phase I metabolic route.

Etravirine Etravirine Monohydroxy_ETR Monohydroxy Etravirine Etravirine->Monohydroxy_ETR CYP2C19, CYP3A4 Dihydroxy_ETR This compound (Test Article) Monohydroxy_ETR->Dihydroxy_ETR CYP2C19 Glucuronide_Conjugates Glucuronide Conjugates Dihydroxy_ETR->Glucuronide_Conjugates UGTs Excretion Excretion Glucuronide_Conjugates->Excretion

Caption: Metabolic pathway of Etravirine highlighting the formation of this compound.

Part 1: In Vitro CYP Inhibition Assessment

The first critical step is to determine if this compound can inhibit the activity of major CYP enzymes. This is typically achieved by measuring the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Principle of the Assay

This protocol uses pooled human liver microsomes (HLMs) as the source of CYP enzymes. A specific probe substrate for each CYP isoform is incubated with the microsomes in the presence of varying concentrations of this compound. The rate of formation of the substrate-specific metabolite is measured by LC-MS/MS. A reduction in metabolite formation indicates inhibition.[13][14]

Experimental Workflow: CYP Inhibition Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Article Prepare this compound Stock Solutions Preincubation Pre-incubate HLM with This compound Test_Article->Preincubation HLM_Prep Thaw & Prepare Human Liver Microsomes HLM_Prep->Preincubation Reagents Prepare Substrate/NADPH Solutions Initiate Initiate Reaction (Add Substrate/NADPH) Reagents->Initiate Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Acetonitrile) Incubate->Terminate Centrifuge Centrifuge & Collect Supernatant Terminate->Centrifuge LCMS LC-MS/MS Analysis (Quantify Metabolite) Centrifuge->LCMS Data Calculate % Inhibition & Determine IC50 LCMS->Data

Caption: Workflow for the in vitro CYP inhibition assay using this compound.

Detailed Protocol: CYP Inhibition

1. Materials and Reagents:

  • This compound (Test Article)

  • Pooled Human Liver Microsomes (HLMs)

  • CYP Probe Substrates and their Metabolites (See Table 1)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Positive Control Inhibitors (See Table 1)

  • Acetonitrile (with internal standard for LC-MS/MS)

  • 96-well incubation plates, analytical plates

Table 1: Recommended CYP Probe Substrates and Controls

CYP IsoformProbe SubstrateMetabolite MeasuredPositive Control Inhibitor
CYP1A2 PhenacetinAcetaminophenFurafylline
CYP2B6 BupropionHydroxybupropionTiclopidine
CYP2C8 AmodiaquineN-desethylamodiaquineGemfibrozil Glucuronide
CYP2C9 Diclofenac4'-hydroxydiclofenacSulfaphenazole
CYP2C19 S-Mephenytoin4'-hydroxy-S-mephenytoinN-3-benzyl-nirvanol
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP3A4 Midazolam1'-hydroxymidazolamKetoconazole

(Source: Adapted from FDA Guidance Documents)[15]

2. Assay Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve final assay concentrations (e.g., 0.1 to 100 µM).

    • Prepare working solutions of probe substrates and positive controls in buffer.

  • Incubation Setup (96-well plate):

    • Add potassium phosphate buffer to each well.

    • Add the this compound dilutions or positive control inhibitor to the appropriate wells. Include vehicle control wells (solvent only).

    • Add the HLM solution (final protein concentration typically 0.1-0.5 mg/mL) to all wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the specific CYP probe substrate to each well.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding cold acetonitrile (containing an analytical internal standard).

  • Sample Processing:

    • Seal the plate, vortex, and centrifuge (e.g., at 3000 x g for 15 minutes) to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Quantify the formation of the specific metabolite against a standard curve.

3. Data Analysis:

  • Calculate the percentage of remaining enzyme activity at each this compound concentration relative to the vehicle control.

  • Plot the % activity against the logarithm of the this compound concentration.

  • Determine the IC50 value using a non-linear regression model (e.g., four-parameter logistic equation).

Part 2: In Vitro CYP Induction Assessment

This part of the study determines if this compound can increase the expression of CYP enzymes, a process known as induction. This is critical as induction can accelerate the metabolism of other drugs, potentially leading to a loss of their therapeutic efficacy.[16][17]

Principle of the Assay

The gold standard for in vitro induction studies is cryopreserved human hepatocytes in a sandwich-culture format.[18][19] Hepatocytes are treated with this compound over several days. Induction is then quantified by measuring the increase in CYP enzyme activity (phenotyping) and/or the increase in specific CYP mRNA levels (genotyping).

Experimental Workflow: CYP Induction Assay

cluster_culture Cell Culture & Dosing cluster_endpoint Endpoint Measurement cluster_analysis Analysis Thaw_Plate Thaw & Plate Cryopreserved Hepatocytes Culture Culture for 24-48h (Sandwich Format) Thaw_Plate->Culture Dose Dose daily for 72h with This compound Culture->Dose Incubate_Probe Incubate with CYP Probe Substrates Dose->Incubate_Probe Harvest_Supernatant Harvest Supernatant (for Activity Assay) Incubate_Probe->Harvest_Supernatant Lyse_Cells Lyse Cells (for mRNA Analysis) Incubate_Probe->Lyse_Cells LCMS LC-MS/MS Analysis Harvest_Supernatant->LCMS qPCR qRT-PCR Analysis Lyse_Cells->qPCR Calculate Calculate Fold Induction vs. Vehicle Control LCMS->Calculate qPCR->Calculate

Sources

Application Notes and Protocols for Stability Testing of Dihydroxy Etravirine in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Critical Role of Metabolite Stability in Bioanalysis

The journey of a drug candidate from discovery to clinical application is paved with rigorous testing to ensure its safety and efficacy. A crucial aspect of this process is the characterization of its metabolic fate. Dihydroxy Etravirine is a significant metabolite of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] The accurate quantification of such metabolites in biological matrices is paramount for pharmacokinetic and pharmacodynamic (PK/PD) modeling, dose-response relationship establishment, and overall assessment of the drug's behavior in the body.

These application notes provide a comprehensive guide for establishing the stability of this compound in biological samples. The protocols outlined herein are grounded in the principles of bioanalytical method validation as stipulated by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] The methodologies are designed to be robust and self-validating, ensuring the integrity of the data generated.

Chemical Identity of this compound

  • Chemical Name: 4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-bis(hydroxymethyl)benzonitrile

  • Molecular Formula: C₂₀H₁₅BrN₆O₃

  • Molecular Weight: 467.28 g/mol

PART 1: Foundational Principles of Stability Testing

The objective of stability testing is to evaluate the extent to which an analyte remains unchanged in a given matrix under specific storage and handling conditions. For this compound, its phenolic nature necessitates a thorough investigation of its susceptibility to degradation. The primary degradation pathways for phenolic compounds in biological matrices include oxidation and photodegradation.

1.1. Key Stability Parameters to Evaluate

A comprehensive stability assessment for this compound in biological samples should encompass the following evaluations:

  • Freeze-Thaw Stability: Assesses the stability of the analyte during repeated cycles of freezing and thawing. This mimics the potential handling of clinical samples which may be frozen and thawed multiple times before analysis.

  • Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that reflects the typical duration of sample processing and handling prior to analysis.

  • Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified low temperature (e.g., -20°C or -80°C) for an extended period, covering the duration from sample collection to the final analysis.

  • Autosampler Stability: Assesses the stability of the processed samples in the autosampler of the analytical instrument, under the conditions of the analytical run.

1.2. Acceptance Criteria

Based on FDA and EMA guidelines, the stability of the analyte is confirmed if the mean concentration of the stability samples is within ±15% of the nominal concentration.

PART 2: Analytical Methodology - A Validated Approach

The quantification of this compound in biological matrices is best achieved using a highly sensitive and selective analytical technique such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While a specific validated method for this compound is not widely published, the following protocol is based on established methods for the parent drug, Etravirine, and other similar metabolites, and should be fully validated by the end-user.[6][7][8][9][10][11][12][13]

2.1. Recommended LC-MS/MS Protocol

This protocol provides a starting point for the development and validation of a robust LC-MS/MS method for this compound.

2.1.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS) of this compound (recommended) or a structurally similar compound with stable isotope labeling.

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

2.1.2. Instrumentation

  • A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

2.1.3. Chromatographic Conditions (Recommended Starting Point)

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2.1.4. Mass Spectrometric Conditions (To be Optimized)

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of this compound and its IS. The precursor ion will be [M+H]⁺.
Collision Energy To be optimized for each transition.
Source Temperature To be optimized.

2.2. Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a simple and effective method for extracting small molecules from plasma.[14]

Step-by-Step Protocol:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

2.3. Method Validation

The developed LC-MS/MS method must be fully validated according to regulatory guidelines.[4][5] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.

  • Calibration Curve: A minimum of six non-zero calibrators spanning the expected concentration range.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC).

  • Matrix Effect: Assessed to ensure that endogenous matrix components do not affect the ionization of the analyte and IS.

  • Recovery: The efficiency of the extraction process.

PART 3: Stability Testing Protocols

The following protocols are designed to rigorously assess the stability of this compound in biological samples.

3.1. Preparation of Stability Samples

Prepare Quality Control (QC) samples at low and high concentrations by spiking known amounts of this compound into the biological matrix of interest.

3.2. Freeze-Thaw Stability Protocol

  • Aliquot at least three replicates of low and high QC samples.

  • Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a minimum of three cycles.

  • After the final thaw, process the samples and analyze them along with a freshly prepared calibration curve and a set of freshly prepared (comparison) QC samples.

  • Calculate the mean concentration of the freeze-thaw samples and compare it to the nominal concentration.

3.3. Short-Term (Bench-Top) Stability Protocol

  • Aliquot at least three replicates of low and high QC samples.

  • Keep the samples at room temperature for a predefined period (e.g., 4, 8, or 24 hours), which should be equal to or longer than the expected sample handling and processing time.

  • After the specified duration, process the samples and analyze them with a fresh calibration curve and comparison QCs.

  • Calculate the mean concentration and compare it to the nominal concentration.

3.4. Long-Term Stability Protocol

  • Aliquot a sufficient number of low and high QC samples for all planned time points.

  • Store the samples at the intended long-term storage temperature (e.g., -80°C).

  • At each designated time point (e.g., 1, 3, 6, and 12 months), retrieve at least three replicates of each QC level.

  • Thaw the samples, process them, and analyze with a fresh calibration curve and comparison QCs.

  • Calculate the mean concentration and compare it to the nominal concentration.

3.5. Autosampler Stability Protocol

  • Process a set of low and high QC samples as described in the sample preparation protocol.

  • Place the reconstituted samples in the autosampler maintained at a specific temperature (e.g., 4°C).

  • Inject the samples at the beginning of the analytical run and again at the end of the run (after a duration that represents the longest expected run time).

  • Compare the concentrations obtained at the beginning and end of the run.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise tabular format.

Table 1: Summary of Stability Assessment for this compound in Human Plasma

Stability TestStorage ConditionDurationConcentration (Nominal)Mean Measured Concentration (n=3)% Bias
Freeze-Thaw (3 cycles) -80°C / Room Temp3 cyclesLow QC
High QC
Short-Term (Bench-Top) Room Temperature24 hoursLow QC
High QC
Long-Term -80°C6 monthsLow QC
High QC
Autosampler 4°C48 hoursLow QC
High QC

Interpretation: The stability of this compound is confirmed if the "% Bias" for all stability tests is within ±15% of the nominal concentration.

Visualization of Experimental Workflow

Stability_Workflow cluster_prep Sample Preparation cluster_stability Stability Evaluation cluster_analysis Analysis cluster_data Data Interpretation Prep_QC Prepare Low & High QC Samples FT Freeze-Thaw Stability Prep_QC->FT Aliquot Samples ST Short-Term (Bench-Top) Stability Prep_QC->ST Aliquot Samples LT Long-Term Stability Prep_QC->LT Aliquot Samples AS Autosampler Stability Prep_QC->AS Aliquot Samples Extraction Sample Extraction (Protein Precipitation) FT->Extraction ST->Extraction LT->Extraction AS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Calculate Concentrations & % Bias LCMS->Data_Analysis Conclusion Assess Stability (Acceptance Criteria: ±15%) Data_Analysis->Conclusion

Caption: Step-by-step protein precipitation sample preparation.

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive stability testing of this compound in biological samples. Adherence to these guidelines, in conjunction with a fully validated bioanalytical method, is essential for generating high-quality, reliable data that can confidently support drug development programs. The inherent chemical properties of this compound underscore the importance of a meticulous approach to stability assessment to ensure the integrity of pharmacokinetic and clinical data.

References

  • Plumb, R. et al. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules. Available at: [Link]

  • Yarram, S. et al. (2014). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Chromatography B. Available at: [Link]

  • Yanakakis, L. J. & Damle, B. D. (2012). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition. Available at: [Link]

  • Kim, H. et al. (2024). Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples. Molecules. Available at: [Link]

  • Hartman, D. A. (2003). Determination of the stability of drugs in plasma. Current Protocols in Pharmacology. Available at: [Link]

  • Patel, P. N. et al. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Zhang, D. et al. (2018). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Journal of Analytical Toxicology. Available at: [Link]

  • Bhavyasri, K. et al. (2015). Quantification of Etravirine in Rat Plasma by LC-MS/MS and Application to a Pharmacokinetic Study. Journal of Scientific Research and Reports. Available at: [Link]

  • Bhavyasri, K. et al. (2015). Quantification of Etravirine in Rat Plasma by LC-MS/MS and Application to a Pharmacokinetic Study. Journal of Scientific Research and Reports. Available at: [Link]

  • Kumar, A. et al. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Kovaříková, P. et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Avettand-Fenoel, V. et al. (2016). Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Sawant, A. et al. (2024). DEVELOPMENT OF FORCED DEGRADATION STUDY. International Journal of Creative Research Thoughts. Available at: [Link]

  • Ciappara, C. et al. (2019). Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum. Biomedical Chromatography. Available at: [Link]

  • DeSilva, B. et al. (2003). Validation of bioanalytical methods - Highlights of FDA's guidance. American Pharmaceutical Review. Available at: [Link]

  • Agilent Technologies. (2016). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Application Note. Available at: [Link]

  • Kumar, A. et al. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. FDA CDER Small Business and Industry Assistance. Available at: [Link]

  • Al-Ghaban, W. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Woolf, E. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Bioanalysis Zone. Available at: [Link]

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Available at: [Link]

  • Bouyahya, A. et al. (2023). Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. Molecules. Available at: [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance for Industry on Bioanalytical Method Validation; Availability. Federal Register. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Antiviral Activity of Dihydroxy Etravirine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) hinges on the continuous development of novel antiretroviral agents. Dihydroxy Etravirine, a primary metabolite of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine, represents a compound of significant interest. Etravirine is known for its efficacy against wild-type and NNRTI-resistant strains of HIV-1.[1][2] Understanding the antiviral properties of its metabolites is crucial for a comprehensive grasp of its therapeutic window and potential drug-drug interactions.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the cell-based assays required to rigorously evaluate the antiviral activity of this compound.

Etravirine, and by extension its metabolites, functions by noncompetitively binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), an enzyme critical for converting the viral RNA genome into DNA.[3][4][5] This binding induces a conformational change in the enzyme, distorting its structure and inhibiting DNA polymerization, thus halting the viral replication cycle.[4][5] The assays detailed herein are designed to quantify this inhibitory effect in a cellular context, providing essential data on the compound's potency and therapeutic index.

These protocols emphasize a self-validating system, incorporating parallel cytotoxicity assessments to ensure that observed antiviral effects are a direct result of targeting viral replication and not a consequence of cellular toxicity. The methodologies are grounded in established virological techniques and are designed to be robust and reproducible.

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase

The following diagram illustrates the mechanism by which NNRTIs like Etravirine and its metabolites inhibit HIV-1 replication.

Figure 1: Mechanism of NNRTI Action cluster_0 HIV-1 Replication Cycle cluster_1 NNRTI Inhibition Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription HIV-1 RT Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Assembly & Budding Assembly & Budding Viral Proteins->Assembly & Budding New Virion New Virion Assembly & Budding->New Virion This compound This compound NNRTI Binding Pocket NNRTI Binding Pocket This compound->NNRTI Binding Pocket Binds to Conformational Change Conformational Change NNRTI Binding Pocket->Conformational Change Induces Inhibition of DNA Synthesis Inhibition of DNA Synthesis Conformational Change->Inhibition of DNA Synthesis Leads to Inhibition of DNA Synthesis->Reverse Transcription Blocks

Caption: this compound binds to the NNRTI pocket of HIV-1 RT, inhibiting viral DNA synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the essential assays to characterize the antiviral activity and cytotoxicity of this compound.

Cell Line Maintenance and Preparation

The TZM-bl cell line is a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4, making it susceptible to a wide range of HIV-1 strains.[6][7] These cells also contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 long terminal repeat (LTR), allowing for sensitive detection of viral infection.[6][8]

Materials:

  • TZM-bl cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Subculture cells every 2-3 days, or when they reach 80-90% confluency.

  • To subculture, wash the cell monolayer with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.

Luciferase Reporter Gene Assay for Antiviral Activity

This assay quantifies the inhibition of HIV-1 replication by measuring the reduction in luciferase expression in TZM-bl cells.[6][9]

Materials:

  • This compound stock solution (in DMSO)

  • TZM-bl cells

  • HIV-1 virus stock (e.g., NL4-3)

  • Complete growth medium

  • 96-well white, solid-bottom culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

  • Seed TZM-bl cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.[6][7] Incubate for 24 hours.

  • Add 50 µL of the this compound dilutions to the appropriate wells in triplicate. Include wells with medium only (cell control) and wells with medium and DMSO (vehicle control).

  • Add 50 µL of HIV-1 virus stock (at a pre-determined dilution that yields a high signal-to-background ratio) to all wells except the cell control wells.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[9]

  • After incubation, remove the medium and lyse the cells according to the luciferase assay reagent manufacturer's instructions.

  • Measure the luminescence using a luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (RLU of treated, infected cells - RLU of cell control) / (RLU of untreated, infected cells - RLU of cell control) ] * 100 (RLU = Relative Light Units)

  • Plot the percentage of inhibition against the log of the drug concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.

Viral Yield Reduction Assay

This assay directly measures the reduction in the production of infectious virus particles from treated cells.[10][11]

Materials:

  • This compound

  • MT-4 cells (or another suitable T-cell line)

  • HIV-1 virus stock

  • Complete RPMI-1640 medium

  • 96-well culture plates

  • TZM-bl cells (for titration of progeny virus)

Protocol:

  • Seed MT-4 cells in a 96-well plate at 5 x 10^4 cells per well.

  • Add serial dilutions of this compound to the wells.

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.[10]

  • Incubate for 3-5 days.

  • Collect the culture supernatants, which contain the progeny virus.

  • Titrate the amount of infectious virus in the supernatants using the TZM-bl cell-based luciferase assay as described above.

  • The reduction in viral titer in the presence of the compound compared to the untreated control reflects the antiviral activity.

Cytotoxicity Assays

It is imperative to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.[12]

The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[12]

Materials:

  • This compound

  • TZM-bl cells

  • Complete growth medium

  • 96-well clear-bottom culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed TZM-bl cells in a 96-well plate as described for the antiviral assay.

  • Add serial dilutions of this compound to the wells in triplicate.

  • Incubate for 48 hours (to match the duration of the antiviral assay).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

The LDH assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound

  • TZM-bl cells

  • 96-well culture plates

Protocol:

  • Follow the same cell seeding and drug treatment protocol as the MTT assay.

  • After the 48-hour incubation, collect the cell culture supernatant.

  • Perform the LDH assay on the supernatant according to the manufacturer's protocol.

  • Measure the absorbance at the recommended wavelength.

Data Analysis for Cytotoxicity:

  • Calculate the percentage of cytotoxicity for each drug concentration.

  • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

  • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile.

Experimental Workflow Visualization

The following diagram outlines the overall experimental workflow for evaluating this compound.

Figure 2: Experimental Workflow cluster_antiviral Antiviral Activity Assessment cluster_cytotoxicity Cytotoxicity Assessment Start Start Prepare this compound Dilutions Prepare this compound Dilutions Start->Prepare this compound Dilutions Seed TZM-bl Cells Seed TZM-bl Cells Start->Seed TZM-bl Cells Add Drug & Virus to Cells Add Drug & Virus to Cells Prepare this compound Dilutions->Add Drug & Virus to Cells Add Drug to Cells Add Drug to Cells Prepare this compound Dilutions->Add Drug to Cells Seed TZM-bl Cells->Add Drug & Virus to Cells Seed TZM-bl Cells->Add Drug to Cells Incubate 48h Incubate 48h Add Drug & Virus to Cells->Incubate 48h Luciferase Assay Luciferase Assay Incubate 48h->Luciferase Assay Calculate EC50 Calculate EC50 Luciferase Assay->Calculate EC50 Calculate Selectivity Index Calculate Selectivity Index Calculate EC50->Calculate Selectivity Index Incubate 48h_cyto Incubate 48h Add Drug to Cells->Incubate 48h_cyto MTT or LDH Assay MTT or LDH Assay Incubate 48h_cyto->MTT or LDH Assay Calculate CC50 Calculate CC50 MTT or LDH Assay->Calculate CC50 Calculate CC50->Calculate Selectivity Index End End Calculate Selectivity Index->End

Caption: Workflow for antiviral and cytotoxicity evaluation of this compound.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table for easy comparison and interpretation.

ParameterDescriptionExpected Outcome for Active Compound
EC50 (µM) The concentration of this compound that inhibits 50% of viral replication.A low EC50 value indicates high potency.
CC50 (µM) The concentration of this compound that causes 50% cytotoxicity.A high CC50 value indicates low cytotoxicity.
Selectivity Index (SI) The ratio of CC50 to EC50.An SI > 10 is generally considered a good indicator of specific antiviral activity.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this compound's antiviral activity against HIV-1. By employing a combination of a sensitive reporter gene assay and a direct viral yield reduction assay, alongside parallel cytotoxicity assessments, researchers can confidently determine the compound's potency and therapeutic window. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for the advancement of novel antiretroviral therapies.

References

  • Yagura, H., et al. (2011). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 39(10), 1839-1851. [Link]

  • WebMD. (2025). Antiretroviral Therapy (ART): Understanding HIV and AIDS Medications. [Link]

  • Kakuda, T. N., et al. (2014). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 53(10), 897-908. [Link]

  • Los Alamos National Laboratory. (2021). Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. [Link]

  • Wainberg, M. A., et al. (2015). A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy, 59(4), 2134-2145. [Link]

  • Felipe, C. F. B., et al. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. Brazilian Journal of Medical and Biological Research, 49(7), e5240. [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. [Link]

  • O'Connell, O., et al. (2016). Optimized Replicating Renilla Luciferase Reporter HIV-1 Utilizing Novel Internal Ribosome Entry Site Elements for Native Nef Expression and Function. Journal of Virology, 90(18), 8278-8295. [Link]

  • Shwetha, S., et al. (2022). Network controllability analysis reveals the antiviral potential of Etravirine against hepatitis E virus infection. mSystems, 7(4), e00305-22. [Link]

  • Sivam, S., et al. (2015). Etravirine and Rilpivirine Drug Resistance Among HIV-1 Subtype C Infected Children Failing Non-Nucleoside Reverse Transcriptase Inhibitor-Based Regimens in South India. AIDS Research and Human Retroviruses, 31(10), 1033-1037. [Link]

  • Gatell, J. M., et al. (2009). [Chemical characteristics, mechanism of action and antiviral activity of etravirine]. Enfermedades Infecciosas y Microbiologia Clinica, 27 Suppl 1, 3-8. [Link]

  • ResearchGate. (2019). Comparison of the MTT and LDH dose-response curves of H9c2 cells... [Link]

  • Jaeger, J., et al. (2017). In Vitro and In Vivo Activities of AIC292, a Novel HIV-1 Nonnucleoside Reverse Transcriptase Inhibitor. Antimicrobial Agents and Chemotherapy, 61(6), e02643-16. [Link]

  • Sarzotti-Kelsoe, M., et al. (2014). Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1. Journal of Immunological Methods, 409, 131-146. [Link]

  • Flandre, P., et al. (2010). Factors Associated with Virological Response to Etravirine in Nonnucleoside Reverse Transcriptase Inhibitor-Experienced HIV-1-Infected Patients. Antimicrobial Agents and Chemotherapy, 54(6), 2577-2581. [Link]

  • Eron, J. J., et al. (2012). Antiretroviral activity and safety of once-daily etravirine in treatment-naive HIV-infected adults: 48-week results. AIDS, 26(15), 1987-1991. [Link]

  • Sidwell, R. W., & Huffman, J. H. (1991). A Microtiter Virus Yield Reduction Assay for the Evaluation of Antiviral Compounds Against Human Cytomegalovirus and Herpes Simplex Virus. Antiviral Research, 16(3), 225-235. [Link]

  • Gounden, R., et al. (2016). Pharmacogenomics of Antiretroviral Drug Metabolism and Transport. Current Drug Metabolism, 17(1), 60-77. [Link]

  • Trkola, A., et al. (2000). Plaque-reduction Assays for Human and Simian Immunodeficiency Virus Neutralization. Journal of Virological Methods, 88(2), 165-175. [Link]

  • Los Alamos National Laboratory. (2021). Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. [Link]

  • ResearchGate. (2012). Antiretroviral Activity and Safety of Once-daily Etravirine in Treatment-nave HIV-infected Adults. [Link]

  • Sepulveda-Crespo, D., et al. (2014). Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors. Journal of Antivirals & Antiretrovirals, 6(5), 098-103. [Link]

  • Wensing, A. M. J., et al. (2019). 2019 Update of the Drug Resistance Mutations in HIV-1. Topics in Antiviral Medicine, 27(3), 72-87. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Etravirine?. [Link]

  • IBT Bioservices. (n.d.). Viral Yield Reduction Assay Service. [Link]

  • Friedreich's Ataxia Research Alliance. (n.d.). Etravirine. [Link]

  • Beilhartz, G. L., & Götte, M. (2010). Inhibitors of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity. Viruses, 2(3), 738-755. [Link]

  • Labinsights. (2023). Virus Yield Reduction Assay Service. [Link]

  • Sonza, S., et al. (2009). Selection of nonnucleoside reverse transcriptase inhibitor-associated mutations in HIV-1 subtype C: evidence of etravirine cross-resistance. AIDS, 23(1), F1-F7. [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]

  • Jackson, A., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 58(10), 1251-1266. [Link]

  • JoVE. (2022). Plaque Assays for Viral Concentration Determination by Overlay Systems | Protocol Preview. [Link]

  • Wondrak, E., et al. (2001). Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity. Antimicrobial Agents and Chemotherapy, 45(12), 3465-3470. [Link]

  • van der Sluis, R. M., et al. (2022). Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay. Frontiers in Immunology, 13, 1032822. [Link]

  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. [Link]

  • PharmGKB. (n.d.). Efavirenz Pathway, Pharmacokinetics. [Link]

  • ResearchGate. (n.d.). Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells. [Link]

  • Stanford University. (n.d.). HIV Drug Resistance Database. [Link]

  • Schöller-Gyüre, M., et al. (2008). Clinical pharmacokinetics and pharmacodynamics of etravirine. Clinical Pharmacokinetics, 47(9), 561-574. [Link]

  • Ganor, Y., et al. (2019). Single-cell delineation of strain-specific HIV-1 Vif activities using dual reporter sensor cells and live cell imaging. Journal of Virology, 93(10), e00041-19. [Link]

  • Perno, C. F., et al. (1990). Susceptibility of Human Immunodeficiency Virus to Antiviral Agents Measured by Infectious Virus Yield Reduction. Journal of Virological Methods, 28(3), 257-265. [Link]

  • Virology Research Services. (2022). Measuring infectious virus: the plaque assay. [Link]

  • Al-Sagheer, F. A., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Nanomaterials (Basel, Switzerland), 13(16), 2309. [Link]

  • Chelliah, R., et al. (2022). Screening for Antiviral Activity: MTT Assay. In: Methods in Actinobacteriology. Springer Protocols Handbooks. [Link]

  • DukeSpace. (2014). Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1. [Link]

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Application Note: High-Throughput Impurity Profiling of Etravirine Using Dihydroxy Etravirine as a Quantitative Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in Antiviral Drug Integrity

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the combination therapy of HIV-1 infection.[1][2] Its mechanism hinges on binding to the HIV reverse transcriptase, thereby blocking the replication of the virus. The efficacy and safety of Etravirine, as with any pharmaceutical agent, are intrinsically linked to its purity. Impurities, which can originate from the manufacturing process, degradation, or storage, have the potential to impact the drug's therapeutic efficacy and safety profile.[3][4] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control and characterization of impurities in drug substances and products.[5]

This application note presents a detailed protocol for the impurity profiling of Etravirine, with a specific focus on the quantification of Dihydroxy Etravirine. This particular impurity is a known metabolite of Etravirine, formed through the oxidation of the dimethylbenzonitrile moiety, primarily by the CYP2C19 enzyme.[6] Understanding and controlling the levels of such metabolites are crucial for ensuring the safety and quality of the final drug product. The protocol herein describes a robust and validated High-Performance Liquid Chromatography (HPLC) method suitable for quality control and stability studies in a research and drug development setting.

Chemical Structures and Properties

A thorough understanding of the chemical structures of the active pharmaceutical ingredient (API) and its impurity is fundamental to developing a specific and accurate analytical method.

Etravirine:

  • Chemical Name: 4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]pyrimidin-4-yl]oxy]-3,5-dimethylbenzonitrile[1]

  • Molecular Formula: C₂₀H₁₅BrN₆O

  • Molecular Weight: 435.28 g/mol

This compound:

  • Chemical Name: 4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-bis(hydroxymethyl)benzonitrile[7]

  • Molecular Formula: C₂₀H₁₅BrN₆O₃[7][8]

  • Molecular Weight: 467.28 g/mol [7][8]

The structural difference, the presence of two hydroxyl groups on the methyl groups of the benzonitrile ring in this compound, results in increased polarity compared to the parent drug. This difference in polarity is the key principle upon which the chromatographic separation is based.

cluster_0 Etravirine cluster_1 This compound Impurity Etravirine Etravirine C₂₀H₁₅BrN₆O Dihydroxy_Etravirine This compound C₂₀H₁₅BrN₆O₃ Etravirine->Dihydroxy_Etravirine Metabolic Oxidation (CYP2C19)

Caption: Metabolic pathway of Etravirine to this compound.

Experimental Protocol: A Validated HPLC Method

This protocol is designed to provide a robust and reproducible method for the separation and quantification of this compound in Etravirine drug substance. The method is developed based on established principles of reverse-phase chromatography and is suitable for validation according to ICH Q2(R1) guidelines.

Materials and Reagents
  • Etravirine Reference Standard (USP grade or equivalent)

  • This compound Certified Reference Material (CRM)[7]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Glacial Acetic Acid (Analytical grade)

  • Ultrapure Water (18.2 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Thermostat

    • Photodiode Array (PDA) or UV-Vis Detector

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation of Etravirine and this compound.

ParameterConditionRationale
Column C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)Provides excellent retention and separation for moderately polar to non-polar compounds like Etravirine and its hydroxylated impurity.
Mobile Phase A 10 mM Ammonium Acetate buffer, pH adjusted to 6.0 with Glacial Acetic AcidA buffered aqueous phase is necessary to maintain a consistent ionization state of the analytes, ensuring reproducible retention times.
Mobile Phase B Acetonitrile:Methanol (80:20, v/v)The organic modifier elutes the analytes from the column. The blend of acetonitrile and methanol optimizes selectivity.
Gradient Elution See Table BelowA gradient program is employed to achieve a timely elution of both the more polar this compound and the less polar Etravirine.
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 310 nmThis wavelength provides good absorbance for both Etravirine and its impurities.[9]
Injection Volume 10 µLA small injection volume minimizes band broadening and improves peak shape.
Run Time Approximately 20 minutesSufficient to elute both the impurity and the API, with adequate time for column re-equilibration.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
15.03070
15.17030
20.07030
Preparation of Solutions

Diluent: Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

Standard Stock Solution (this compound):

  • Accurately weigh approximately 5 mg of this compound CRM into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent. This yields a stock solution of approximately 100 µg/mL.

Standard Solution (for Quantification):

  • Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with the diluent to obtain a final concentration of approximately 1.0 µg/mL.

Etravirine Sample Solution:

  • Accurately weigh approximately 25 mg of the Etravirine drug substance into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent. This yields a sample solution with a nominal concentration of 1000 µg/mL.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the Standard Solution five times to check for system suitability (see Method Validation section).

  • Inject the Etravirine Sample Solution in duplicate.

  • At the end of the sequence, flush the column with a high percentage of the organic phase to remove any strongly retained compounds.

cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Diluent Prepare Diluent Standard_Stock Prepare this compound Stock Standard Diluent->Standard_Stock Sample_Prep Prepare Etravirine Sample Diluent->Sample_Prep Working_Standard Prepare Working Standard Standard_Stock->Working_Standard System_Suitability Inject Standard (5x) for System Suitability Working_Standard->System_Suitability Sample_Analysis Inject Sample (2x) Sample_Prep->Sample_Analysis Equilibrate Equilibrate System Blank Inject Blank Equilibrate->Blank Blank->System_Suitability System_Suitability->Sample_Analysis Integrate Integrate Peaks Sample_Analysis->Integrate Calculate Calculate Impurity % Integrate->Calculate

Caption: Workflow for the HPLC analysis of this compound in Etravirine.

Method Validation: Ensuring a Self-Validating System

A robust analytical method must be validated to ensure its suitability for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.

Validation ParameterAcceptance Criteria
Specificity The method should demonstrate that there is no interference from the diluent, and the this compound peak is well-resolved from the Etravirine peak and other potential impurities.
Linearity A minimum of five concentration levels covering the expected range of the impurity (e.g., 0.05% to 0.5% of the sample concentration). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery) Determined by spiking the Etravirine sample with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity level). Recovery should be within 90.0% to 110.0%.
Precision (Repeatability) The relative standard deviation (RSD) of six replicate injections of the standard solution should be ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. The RSD at the LOQ should be ≤ 10%.
Robustness The method's performance should be evaluated by making small, deliberate variations in chromatographic parameters such as flow rate, column temperature, and mobile phase pH.

Data Analysis and Calculations

The percentage of this compound in the Etravirine sample can be calculated using the following formula:

% this compound = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

  • Area_impurity: The peak area of this compound in the sample chromatogram.

  • Area_standard: The average peak area of this compound from the standard solution injections.

  • Conc_standard: The concentration of the this compound standard solution (in µg/mL).

  • Conc_sample: The concentration of the Etravirine sample solution (in µg/mL).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the impurity profiling of Etravirine, focusing on the quantification of this compound. The detailed HPLC method, coupled with a thorough validation strategy, ensures the generation of accurate and reliable data, which is essential for regulatory compliance and the overall quality assessment of Etravirine in a pharmaceutical development setting. The rationale behind the experimental choices is provided to empower researchers and scientists to understand and, if necessary, adapt the method for their specific needs while maintaining scientific integrity.

References

  • Pharmaffiliates. Etravirine-impurities. [Link]

  • Jackson, A., Watson, V., & Back, D. (2011). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 50(11), 695–707. [Link]

  • Yanakakis, L. J., Bumpus, N. N., & Hollenberg, P. F. (2012). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 40(4), 803–813. [Link]

  • Pharmaffiliates. Etravirine-impurities. [Link]

  • Soni, N. R., & Patani, P. (2024). Impurities profiling of method development and validation of Etravirine (ETR) in their dosage forms by chromatography method as per international conference on harmonisation guidelines. Asian Journal of Biomedical and Pharmaceutical Sciences, 27(4S), 3262. [Link]

  • Singh, R., & Singh, S. (2011). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 4(5), 683-688. [Link]

  • Veeprho. Etravirine Impurities and Related Compound. [Link]

  • Kumar, A., & Singh, A. (2022). Characterization of Impurities in Reverse Transcriptase Inhibitors by Profiling Techniques. Asian Pacific Journal of Health Sciences, 9(3), 114-122. [Link]

  • Schöller-Gyüre, M., Kakuda, T. N., & Woodfall, B. (2009). Clinical pharmacokinetics and pharmacodynamics of etravirine. Clinical pharmacokinetics, 48(9), 561–574. [Link]

  • ResearchGate. Structure of Etravirine. [Link]

  • Song, I., Borland, J., & Chen, S. (2013). Effects of Etravirine on the Pharmacokinetics of the Integrase Inhibitor S/GSK1265744. Antimicrobial agents and chemotherapy, 57(5), 2390–2392. [Link]

  • European Medicines Agency. (2010). Intelence, INN-etravirine. [Link]

  • Gazzard, B. (2008). Etravirine for the treatment of HIV infection. Expert opinion on investigational drugs, 17(3), 407–417. [Link]

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Application Note: High-Resolution Analytical Strategies for the Separation of Etravirine and Its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of advanced analytical methodologies for the simultaneous separation and quantification of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine and its primary oxidative metabolites. We delve into the rationale behind method development, offering detailed protocols for sample preparation, liquid chromatography, and mass spectrometry. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies of Etravirine.

Introduction: The Analytical Imperative for Etravirine Metabolism

Etravirine is a cornerstone in the treatment of HIV-1 infection, particularly in patients with resistance to first-generation NNRTIs.[1] Its efficacy and safety profile are intrinsically linked to its metabolic fate. Primarily metabolized in the liver by cytochrome P450 enzymes (CYP3A4, CYP2C9, and CYP2C19), Etravirine undergoes oxidative biotransformation, leading to the formation of several hydroxylated metabolites.[2][3] These metabolites are generally less active than the parent compound.[2]

Understanding the pharmacokinetic profile of both the parent drug and its metabolites is critical for optimizing dosing regimens, assessing drug-drug interactions, and ensuring patient safety. The structural similarity between Etravirine and its hydroxylated metabolites presents a significant analytical challenge, necessitating high-resolution separation techniques to achieve accurate quantification.

Etravirine: A Highly Lipophilic Molecule

Etravirine is characterized by its high lipophilicity, with a log P value greater than 5, and low aqueous solubility.[4][5] This property influences its absorption, distribution, and the choice of extraction and chromatographic techniques. The introduction of hydroxyl groups during metabolism increases the polarity of the metabolites relative to the parent drug, a key principle exploited in their chromatographic separation.

Strategic Sample Preparation: Isolating Analytes from Complex Matrices

The accurate analysis of Etravirine and its metabolites in biological matrices such as plasma, serum, or tissue homogenates begins with a robust sample preparation protocol. The primary objectives are to remove interfering endogenous components, such as proteins and phospholipids, and to concentrate the analytes of interest.

Protein Precipitation: A Rapid Approach

Protein precipitation is a straightforward method for removing the bulk of proteins from plasma or serum samples.

  • Principle: A water-miscible organic solvent, such as acetonitrile or methanol, is added to the biological sample to denature and precipitate proteins.

  • Protocol:

    • To 100 µL of plasma/serum, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully aspirate the supernatant and transfer to a clean tube for analysis or further processing.

  • Causality: This method is quick and requires minimal solvent, but it may not remove all matrix components, potentially leading to ion suppression in mass spectrometry.

Liquid-Liquid Extraction (LLE): Enhanced Selectivity

LLE offers improved sample cleanup compared to protein precipitation by partitioning analytes between two immiscible liquid phases.

  • Principle: Based on the differential solubility of the analytes and matrix components in an aqueous and an immiscible organic solvent. Etravirine's lipophilic nature makes it highly amenable to extraction into an organic phase.

  • Protocol:

    • To 200 µL of plasma/serum, add 20 µL of an internal standard solution.

    • Add 600 µL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 5 minutes to facilitate analyte transfer to the organic phase.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Causality: The choice of organic solvent is critical and should be optimized to ensure high recovery of both the parent drug and its more polar metabolites.

Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness

SPE provides the most effective sample cleanup, leading to reduced matrix effects and improved assay sensitivity.

  • Principle: Analytes in the sample are retained on a solid sorbent while interfering components are washed away. The analytes are then eluted with a small volume of a strong solvent. Reversed-phase SPE is ideal for Etravirine and its metabolites.

  • Protocol:

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated plasma/serum sample onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 20% methanol in water) to remove polar interferences.

    • Elution: Elute Etravirine and its metabolites with a strong organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Causality: The C18 stationary phase effectively retains the lipophilic Etravirine and its metabolites through hydrophobic interactions. The wash step is crucial for removing salts and other polar matrix components that can cause ion suppression.

SPE_Workflow cluster_0 Solid-Phase Extraction Protocol Condition 1. Condition Load 2. Load Condition->Load Methanol then Water Wash 3. Wash Load->Wash Pre-treated Sample Elute 4. Elute Wash->Elute 20% Methanol Analysis Analysis Elute->Analysis Methanol/ACN

Caption: Solid-Phase Extraction Workflow for Etravirine Analysis.

High-Resolution Separation: UPLC-MS/MS Methodologies

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred technique for the sensitive and selective quantification of Etravirine and its metabolites.

Chromatographic Separation: The Core of the Assay

The key to resolving Etravirine from its more polar metabolites lies in leveraging their differing affinities for a reversed-phase stationary phase.

  • Principle: In reversed-phase chromatography, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds (like Etravirine) are retained longer than more polar compounds (the hydroxylated metabolites).

  • Rationale for Column and Mobile Phase Selection: A C18 column provides the necessary hydrophobicity to retain Etravirine. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent content, is essential for eluting the polar metabolites first, followed by the parent drug, ensuring good peak shape and resolution for all analytes. The addition of a small amount of formic acid to the mobile phase aids in the protonation of the analytes, which enhances their ionization efficiency in the mass spectrometer source.

Detailed UPLC Protocol:

ParameterRecommended Condition
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Program 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometric Detection: Unparalleled Specificity and Sensitivity

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity required to differentiate and quantify co-eluting substances and overcome matrix interferences.

  • Principle: In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte of interest.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is highly effective for Etravirine and its metabolites due to the presence of several nitrogen atoms that are readily protonated.

Optimized MRM Transitions for Etravirine and its Metabolites:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Etravirine435.9163.639
Metabolite M1/M2 (Monohydroxy)451.3304.1Optimized
Metabolite M3 (Monohydroxy)451.3353.1Optimized
Metabolite M4/M5/M6 (Dihydroxy)467.3369.1Optimized
Metabolite M7 (Glucuronide)627.1338.1Optimized

Data derived from biotransformation studies.[6]

UPLC_MSMS_Workflow cluster_1 Analytical Workflow Sample_Prep Sample Preparation UPLC UPLC Separation Sample_Prep->UPLC Reconstituted Extract ESI ESI Source UPLC->ESI Eluent MS_Q1 Quadrupole 1 (Precursor Ion Selection) ESI->MS_Q1 Protonated Ions MS_Q2 Quadrupole 2 (Collision Cell) MS_Q1->MS_Q2 Selected Precursor Ion MS_Q3 Quadrupole 3 (Product Ion Selection) MS_Q2->MS_Q3 Fragment Ions Detector Detector MS_Q3->Detector Selected Product Ion Data_System Data Acquisition & Processing Detector->Data_System Signal

Caption: UPLC-MS/MS Workflow for Metabolite Analysis.

Method Validation: Ensuring Data Integrity and Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability. Validation should be performed in accordance with guidelines from regulatory bodies such as the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH).[7]

Key Validation Parameters:

ParameterDescription
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy The closeness of the measured concentration to the true concentration.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Linearity and Range The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
Matrix Effect The alteration of analyte response due to the presence of co-eluting, undetected matrix components.
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the separation and quantification of Etravirine and its primary metabolites. The combination of strategic sample preparation, high-resolution UPLC separation, and highly selective MS/MS detection ensures the generation of accurate and reliable data, which is paramount for the successful progression of drug development and clinical research programs involving Etravirine.

References

  • Abobo, C., et al. (2011). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Chromatography B, 879(3-4), 397-402. Available at: [Link]

  • Česlová, L., et al. (2020). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 25(23), 5727. Available at: [Link]

  • Etravirine. In: Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 193962, Etravirine. Retrieved from [Link].

  • Jackson, A., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 57(10), 1239-1254. Available at: [Link]

  • Ma, Q., et al. (2011). High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches. Journal of Mass Spectrometry, 46(12), 1246-1256.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • PharmaCompass. (n.d.). Etravirine. Retrieved from [Link]

  • Yanakakis, L. J., et al. (2012). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 40(4), 823-834. Available at: [Link]

  • Abobo, C. V., et al. (2011). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Chromatography B, 879(3-4), 397-402. Available at: [Link]

  • Zolotov, S. A., et al. (2021). Study of the physicochemical properties of the etravirine substance. Drug development & registration, 10(3), 45-53. Available at: [Link]

  • Schöller-Gyüre, M., et al. (2007). A pharmacokinetic study of etravirine (TMC125) co-administered with ranitidine and omeprazole in HIV-negative volunteers. British Journal of Clinical Pharmacology, 64(4), 540-544. Available at: [Link]

  • Yanakakis, L. J., et al. (2012). Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism. Drug Metabolism and Disposition, 40(4), 823-834. Available at: [Link]

  • Anjum, V., et al. (2023). A validated LC-MS/MS method for studying the pharmacokinetic interaction of Immusante® and antiviral drugs in rats. Biomedicine & Pharmacotherapy, 164, 114972.
  • International Council for Harmonisation. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Dihydroxy Etravirine from Etravirine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of Etravirine and its critical metabolite, Dihydroxy Etravirine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during HPLC method development and routine analysis.

Introduction: The Challenge of Separating Parent Drug and Hydroxylated Metabolites

Etravirine, a non-nucleoside reverse transcriptase inhibitor, undergoes oxidative metabolism in the liver, primarily mediated by cytochrome P450 enzymes such as CYP3A4, CYP2C9, and CYP2C19, to form hydroxylated metabolites.[1][2][3] One of these is this compound, a more polar analogue of the parent drug. The addition of hydroxyl groups significantly alters the physicochemical properties of the molecule, leading to changes in polarity and, consequently, chromatographic behavior.[4][5]

The primary challenge in separating this compound from Etravirine lies in their structural similarity. A robust HPLC method must be capable of resolving these closely related compounds with adequate peak shape and sensitivity. This guide provides a systematic approach to achieving this separation, along with troubleshooting for common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak eluting very early with poor retention?

A1: This is expected due to the increased polarity imparted by the two hydroxyl groups. To increase retention of this compound on a reversed-phase column, you should decrease the polarity of the mobile phase. This can be achieved by:

  • Decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.

  • Optimizing the pH of the aqueous portion of the mobile phase. Etravirine has basic nitrogens, and adjusting the pH can alter their ionization state and interaction with the stationary phase.

Q2: I am observing significant peak tailing for the Etravirine peak. What could be the cause?

A2: Peak tailing for basic compounds like Etravirine is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column. To mitigate this:

  • Use a modern, end-capped column: These columns have fewer accessible silanol groups.

  • Lower the pH of the mobile phase: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups, reducing their interaction with the basic analyte.

  • Incorporate a basic additive: A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites.

Q3: My peaks for Etravirine and this compound are co-eluting or have poor resolution. How can I improve the separation?

A3: Improving the resolution between these two closely related compounds requires a systematic approach to method development:

  • Optimize the organic modifier: Try switching from acetonitrile to methanol or vice versa. The different selectivities of these solvents can alter the elution order and improve separation.

  • Fine-tune the mobile phase pH: Small changes in pH can significantly impact the retention and selectivity of ionizable compounds.

  • Implement a gradient elution: A shallow gradient can effectively resolve closely eluting peaks.

  • Evaluate different stationary phases: A column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) may provide a different selectivity for this separation.

Q4: I am seeing a "ghost peak" in my chromatogram after injecting a sample containing Etravirine.

A4: Ghost peaks are often the result of carryover from a previous injection. Etravirine is known to be sparingly soluble in aqueous solutions.[6] To prevent carryover:

  • Ensure your sample is fully dissolved: Use a diluent with a sufficient proportion of organic solvent.

  • Implement a robust needle wash program: Use a strong solvent in your autosampler's wash vials to effectively clean the injection needle and port between injections.

  • Increase the column wash step: At the end of your gradient, include a high-organic wash to elute any strongly retained compounds from the column.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the HPLC separation of Etravirine and this compound.

Problem Potential Cause Troubleshooting Steps & Rationale
Peak Fronting Sample overloadDilute the sample or reduce the injection volume. Fronting occurs when the concentration of the analyte on the column is too high, leading to a non-linear distribution between the mobile and stationary phases.[2]
Injection solvent stronger than mobile phasePrepare your sample in a diluent that is weaker than or equal in elution strength to the initial mobile phase conditions. Injecting in a stronger solvent can cause the analyte band to spread before it reaches the column head.
Split Peaks Partially clogged frit or void in the column1. Reverse the column and flush with a strong solvent to dislodge any particulates from the inlet frit. 2. If the problem persists, the column may have a void at the head. Consider replacing the column.
Sample precipitation in the mobile phaseEnsure the sample is fully soluble in the initial mobile phase conditions. If not, adjust the sample diluent or the initial gradient conditions.
Baseline Noise or Drift Air bubbles in the systemDegas the mobile phase thoroughly. Use an in-line degasser if available.
Pump seals are wornIf you observe pulsating baseline or leaks, the pump seals may need to be replaced.
Contaminated mobile phase or columnPrepare fresh mobile phase. Flush the column with a series of strong solvents to remove any contaminants.

Experimental Protocols

Protocol 1: Starting Method for Separation of Etravirine and this compound

This protocol provides a robust starting point for your method development.

1. Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 310 nm[7]
Injection Volume 10 µL

2. Sample Preparation:

  • Prepare a stock solution of your Etravirine and this compound reference standards in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to the desired concentration with the same diluent.

Protocol 2: Forced Degradation Study to Generate this compound

Forced degradation studies can help to confirm the identity of degradation products and assess the stability-indicating nature of your method.[8]

1. Acidic Degradation:

  • Dissolve Etravirine in a small amount of organic solvent and add 0.1 M HCl.
  • Heat the solution at 60 °C for 24 hours.
  • Neutralize the solution with 0.1 M NaOH and dilute with mobile phase before injection.

2. Alkaline Degradation:

  • Dissolve Etravirine in a small amount of organic solvent and add 0.1 M NaOH.
  • Heat the solution at 60 °C for 24 hours.
  • Neutralize the solution with 0.1 M HCl and dilute with mobile phase before injection.

3. Oxidative Degradation:

  • Dissolve Etravirine in a small amount of organic solvent and add 3% H₂O₂.
  • Keep the solution at room temperature for 24 hours.
  • Dilute with mobile phase before injection.

Visualizations

Workflow for HPLC Method Optimization

HPLC_Optimization cluster_start Initial Assessment cluster_optimization Optimization Loop cluster_final Finalization Start Inject Standard Mix using Starting Method Eval1 Evaluate Resolution and Peak Shape Start->Eval1 Opt_MobilePhase Adjust Mobile Phase (Organic %, pH) Eval1->Opt_MobilePhase Not Acceptable Validation Method Validation (ICH Guidelines) Eval1->Validation Acceptable Opt_Gradient Modify Gradient Slope Opt_MobilePhase->Opt_Gradient Opt_Column Change Column Chemistry Opt_Gradient->Opt_Column Eval2 Re-evaluate Resolution and Peak Shape Opt_Column->Eval2 Eval2->Opt_MobilePhase Needs Further Improvement Eval2->Validation Acceptable End Optimized Method Validation->End

Caption: A systematic workflow for optimizing the HPLC separation of Etravirine and this compound.

Troubleshooting Logic for Peak Tailing

Peak_Tailing_Troubleshooting Problem Peak Tailing Observed Cause1 Secondary Silanol Interactions? Problem->Cause1 Solution1a Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Cause1->Solution1a Yes Cause2 Column Contamination? Cause1->Cause2 No Solution1b Use End-Capped Column Solution1a->Solution1b Resolved Peak Shape Improved Solution1b->Resolved Solution2 Flush Column with Strong Solvent Cause2->Solution2 Yes Cause3 Extra-Column Volume? Cause2->Cause3 No Solution2->Resolved Solution3 Check Tubing Length and Diameter Cause3->Solution3 Yes Solution3->Resolved

Caption: A decision tree for troubleshooting peak tailing in the analysis of Etravirine.

References

  • Jetir.org. (2019). development and validation of stability – indicating hptlc method for determination of etravirine hcl. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Yosief, H. O., et al. (2010). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 38(11), 2038-2048. [Link]

  • Scholler-Gyure, M., et al. (2008). Clinical pharmacokinetics and pharmacodynamics of etravirine. Clinical Pharmacokinetics, 47(9), 561-574. [Link]

  • Jackson, A., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 57(10), 1249-1262. [Link]

  • Wikipedia. (2023). Etravirine. [Link]

  • Young, R. J. (2021). The underappreciated hydroxyl in drug discovery. RSC Medicinal Chemistry, 12(9), 1476-1491. [Link]

  • Al-Talla, Z. A. (2021). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 26(16), 4994. [Link]

  • Drugs.com. (n.d.). Etravirine: Package Insert / Prescribing Information / MOA. [Link]

  • Johns Hopkins HIV Guide. (2025). Etravirine (ETR). [Link]

  • Zolotoy, S. A., et al. (2021). Study of the physicochemical properties of the etravirine substance. Drug development & registration, 10(3), 28-35. [Link]

  • Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]

  • Ramanathan, R., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical Chemistry, 72(6), 1352-1359. [Link]

  • Soni, N. R., & Patani, P. (2022). Impurities profiling of method development and validation of Etravirine (ETR) in their dosage forms by chromatography method as per international conference on harmonisation guidelines. Asian Journal of Biomedical and Pharmaceutical Sciences, 12(89), 23-31. [Link]

  • Dadi, M., et al. (2018). Development and validation of stability indicating RP-HPLC method for the quantification of etravirine in tablet dosage form. Pharmaceutical Methods, 9(1), 38-44. [Link]

  • Ghosh, A., et al. (2018). Analytical method development and validation of etravirine in its bulk dosage form by using reverse phase high performance liquid chromatography method as per international conference on harmonisation guidelines. International Journal of Pharmaceutical Sciences and Research, 9(8), 3426-3432. [Link]

  • Liu, P., et al. (2014). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Chromatography B, 965, 139-144. [Link]

  • da Silva, A. B., et al. (2019). High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches. Journal of Pharmaceutical and Biomedical Analysis, 174, 526-536. [Link]

  • MDPI. (2023). The Colorimetric Detection of the Hydroxyl Radical. [Link]

  • MDPI. (2023). Inverse Gas Chromatography for Characterization of Adsorption Ability of Carbon–Mineral Composites for Removal of Antibiotics from Water. [Link]

Sources

improving yield and purity of Dihydroxy Etravirine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of Dihydroxy Etravirine. As a key metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine, obtaining high-purity this compound is essential for metabolism studies, reference standard generation, and further drug development research.

This guide is structured to address common challenges encountered during its synthesis. Given that this compound is primarily identified as a product of enzymatic metabolism[1], direct chemical synthesis protocols are not widely established. Therefore, our troubleshooting guide focuses on a logical, two-stage approach: first, the robust synthesis of the Etravirine precursor, and second, the critical hydroxylation step to yield the target molecule.

Strategic Workflow for this compound Synthesis

The overall strategy involves the synthesis of the Etravirine backbone followed by a controlled oxidation to introduce the two hydroxyl groups on the dimethylbenzonitrile moiety, mimicking the metabolic pathway.[1]

cluster_0 Part 1: Etravirine Backbone Synthesis cluster_1 Part 2: Hydroxylation & Purification A 2,4,6-Trichloropyrimidine + 3,5-Dimethyl-4-hydroxybenzonitrile B SNAr Reaction (Intermediate V) A->B K2CO3 C Condensation with 4-Aminobenzonitrile (Intermediate VI) B->C Base D Ammonolysis (Debrometravirine) C->D NH3 E Bromination D->E Br2 F Etravirine (Precursor) E->F G Controlled Oxidation of Etravirine F->G Proceed to Oxidation H Crude this compound G->H I Purification (e.g., RP-HPLC) H->I J High-Purity This compound I->J

Caption: Overall synthetic strategy for this compound.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your synthesis, providing direct answers, the underlying scientific rationale, and actionable protocols.

Part A: Issues in Etravirine Precursor Synthesis

Question 1: My overall yield for the Etravirine backbone is consistently low, particularly in the ammonolysis step. What can I do?

Answer: Low yields in the final steps of diarylpyrimidine synthesis are a well-documented challenge, often due to long reaction times and harsh conditions.[2][3] The ammonolysis of the chloro-intermediate to form the amine is particularly critical.

Expertise & Causality: Traditional ammonolysis requires high pressure and temperature in an autoclave for extended periods (e.g., 12 hours), which can lead to degradation and byproduct formation.[3] The key is to enhance the reaction rate while minimizing exposure to harsh conditions.

Troubleshooting Action: Implement Microwave-Assisted Synthesis.

Microwave-assisted organic synthesis (MAOS) can dramatically accelerate the reaction by efficiently coupling with polar solvents and reagents. This has been shown to reduce the amination time for an Etravirine intermediate from 12 hours to just 15 minutes, with an associated increase in yield.[2][3]

Table 1: Comparison of Conventional vs. Microwave-Assisted Amination

ParameterConventional MethodMicrowave-Assisted MethodReference
Solvent N-Methylpyrrolidone (NMP)N-Methylpyrrolidone (NMP)[2][3]
Temperature 120 °C130 °C[2][3]
Time 12 hours15 minutes[2][3]
Reported Yield ~83.6%~85.6%[2][3]

Detailed Protocol: Microwave-Assisted Ammonolysis

  • Reagent Preparation: In a suitable microwave reactor vessel, combine your chloro-intermediate (e.g., compound VI from the workflow) with N-Methylpyrrolidone (NMP).

  • Ammonia Addition: Add 25% aqueous ammonia solution.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Set the conditions to ramp to 130°C and hold for 15 minutes. Monitor the pressure to ensure it remains within the vessel's limits.

  • Work-up: After cooling, the product can be precipitated by adding the reaction mixture to water.[4] The crude product is then filtered and washed.

  • Validation: Analyze the crude product via HPLC or LC-MS to confirm the conversion and assess initial purity before proceeding.

Part B: Challenges in the Hydroxylation Step

Question 2: I am attempting the hydroxylation of Etravirine, but my reaction is non-selective, yielding a mix of mono-hydroxylated and di-hydroxylated products, along with unreacted starting material.

Answer: This is a classic challenge in selective oxidation of molecules with multiple reactive sites. The metabolic pathway shows that hydroxylation occurs on the methyl groups of the dimethylbenzonitrile moiety.[1] Achieving di-hydroxylation without over-oxidation or incomplete reaction requires precise control over the oxidant stoichiometry and reaction conditions.

Expertise & Causality: The two methyl groups on the benzonitrile ring have similar reactivity. A weak or stoichiometric amount of oxidant will likely result in a statistical mixture of starting material, mono-hydroxylated, and di-hydroxylated products. A large excess of a strong oxidant risks over-oxidation to carboxylic acids or degradation of the pyrimidine core.

Troubleshooting Workflow: Optimizing Selective Dihydroxylation

cluster_0 Initial Checks cluster_1 Corrective Actions start Low Selectivity in Hydroxylation? check_oxidant Is Oxidant Stoichiometry Correct? (Aim for ~2.2-2.5 eq.) start->check_oxidant check_temp Is Reaction Temperature Too High? (Start low, e.g., 0°C to RT) check_oxidant->check_temp Yes action_oxidant Adjust Oxidant Equivalents. Perform a titration experiment. check_oxidant->action_oxidant No action_temp Lower Temperature & Increase Time. Consider slow addition of oxidant. check_temp->action_temp Yes action_reagent Screen Different Oxidants (e.g., Mild: SeO2, DDQ; Stronger: KMnO4, CrO3) check_temp->action_reagent No end_node Improved Selectivity for this compound action_oxidant->end_node action_temp->end_node action_reagent->end_node

Caption: Troubleshooting workflow for poor selectivity in hydroxylation.

Recommended Actions:

  • Control Stoichiometry: Begin by using a slight excess (e.g., 2.2-2.5 equivalents) of a suitable oxidizing agent. This provides enough reagent for di-hydroxylation while minimizing the chance for over-oxidation.

  • Temperature Control: Start the reaction at a low temperature (e.g., 0°C) and allow it to slowly warm to room temperature. This can help control the reaction rate and improve selectivity.

  • Slow Addition: Add the oxidizing agent dropwise or in small portions over an extended period. This maintains a low instantaneous concentration of the oxidant, favoring the desired reaction pathway.

  • In-Process Monitoring: Use Thin Layer Chromatography (TLC) or rapid HPLC analysis to monitor the reaction progress. Quench the reaction when the formation of the dihydroxy product is maximized and the consumption of the mono-hydroxy intermediate plateaus.

Part C: Purification and Purity Analysis

Question 3: My final product shows persistent impurities in the HPLC analysis that I cannot remove by simple precipitation or washing.

Answer: Persistent impurities are often structurally similar to the target compound, making them difficult to remove with non-chromatographic methods. This is common when dealing with starting materials and reaction intermediates like mono-hydroxylated Etravirine. A robust chromatographic method is required for final purification and analysis.

Expertise & Causality: this compound is more polar than both Etravirine and the mono-hydroxylated intermediate due to the presence of the hydroxyl groups. This difference in polarity is the key to achieving separation using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Troubleshooting Action: Develop and Optimize an RP-HPLC Method.

Based on published methods for Etravirine and its impurities, a gradient RP-HPLC method is highly effective.[5][6]

Table 2: Starting Parameters for Analytical RP-HPLC Method Development

ParameterRecommended SettingRationale & Reference
Column C18 (e.g., Xselect HSS T3, 150 x 4.6 mm, 3.5 µm)Provides excellent retention and resolution for non-polar to moderately polar compounds.[5][6]
Mobile Phase A pH 4.0 Buffer (e.g., Ammonium Acetate)Buffering controls the ionization state of the analytes, leading to sharper, more reproducible peaks.[5]
Mobile Phase B Methanol:Acetonitrile:Water (90:5:5 v/v)A strong organic mobile phase for eluting compounds from the C18 column.[5][6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[5]
Detection PDA Detector at 310 nmEtravirine and its analogues have strong UV absorbance at this wavelength.[5]
Injection Volume 10 µLStandard volume to avoid column overloading.[5][6]

Detailed Protocol: Preparative HPLC Purification

  • Method Development: Using the analytical parameters above, develop a gradient method that provides baseline separation between Etravirine, the mono-hydroxylated intermediate, and the target this compound. The expected elution order will be: Dihydroxy (most polar, elutes first) -> Mono-hydroxy -> Etravirine (least polar, elutes last).

  • Scale-Up: Scale the optimized analytical method to a preparative HPLC system with a larger-diameter column of the same stationary phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase composition to ensure it is fully dissolved without precipitating on the column.

  • Fraction Collection: Collect fractions corresponding to the peak of your target this compound.

  • Purity Confirmation: Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporator followed by lyophilization) to obtain the final, high-purity product.

Frequently Asked Questions (FAQs)

Q: What are the primary sources of impurities in this synthesis? A: Impurities can arise from several sources: (1) Unreacted starting materials from incomplete reactions. (2) Byproducts from side reactions, such as the formation of positional isomers during the initial SNAr reaction.[2] (3) Intermediates from incomplete reactions, especially the mono-hydroxylated species from the oxidation step. (4) Degradation products from exposure to harsh conditions (e.g., high heat, strong acid/base).

Q: Which analytical techniques are essential for this synthesis? A: A combination of techniques is crucial. HPLC with a PDA detector is essential for monitoring reaction progress and assessing the final purity.[5][6] LC-MS/MS is invaluable for confirming the identity of the starting materials, intermediates, and the final product by providing accurate mass data.[1][7] NMR (¹H and ¹³C) is required for the definitive structural elucidation of the final this compound.

Q: How can I confirm the position of the hydroxyl groups on the final product? A: Definitive confirmation of the hydroxylation positions requires advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments can establish correlations between the newly formed hydroxyl protons (or the carbons they are attached to) and other protons in the molecule, confirming their location on the methyl groups of the benzonitrile ring as suggested by metabolic data.[1]

References

  • Feng, Y., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal, 12(1), 144. [Link]

  • Yanakakis, L. J., et al. (2011). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 39(12), 2247–2256. [Link]

  • Chintala, R., et al. (2013). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Chromatography B, 930, 98-102. [Link]

  • Feng, Y., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. ResearchGate. [Link]

  • Soni, N. R., & Patani, P. (2024). Impurities profiling of method development and validation of Etravirine (ETR) in their dosage forms by chromatography method as per international conference on harmonisation guidelines. Asian Journal of Bionics and Robotics, 27(4S). [Link]

  • Patel, D. B., et al. (2010). Process for the synthesis of etravirine.
  • Soni, N. R., & Patani, P. (2025). Impurity Profiling And Quantification Of Selected Anti-HIV Drugs in Their Dosage Forms By Chromatography Technique. Amazon S3. [Link]

  • Reddy, M. S., et al. (2014). Etravirine. New Drug Approvals. [Link]

Sources

challenges in isolating Dihydroxy Etravirine from biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the specific challenges you may encounter when isolating Dihydroxy Etravirine from complex biological matrices. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the bioanalysis of this compound.

Q1: What is this compound, and why is its quantification critical?

This compound is a major metabolite of Etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 treatment.[1] Etravirine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19, which is responsible for forming both monohydroxylated and dihydroxylated metabolites.[1][2][3] Accurately quantifying this compound in biological matrices like plasma is crucial for:

  • Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.

  • Drug-Drug Interaction (DDI) Studies: Assessing how co-administered drugs affect the metabolic pathway of Etravirine.[4]

  • Metabolite Activity and Safety Assessment: Determining if the metabolite contributes to the therapeutic effect or any potential toxicity.

Q2: What are the primary challenges in isolating this compound from biological matrices?

Isolating polar metabolites like this compound from complex biological samples presents several analytical hurdles:

  • Matrix Effects: Biological matrices such as plasma, serum, and tissue homogenates are rich in endogenous components like phospholipids, proteins, and salts.[5] These components can co-extract with the analyte and interfere with ionization in the mass spectrometer source, leading to ion suppression or enhancement.[6][7][8] This phenomenon can severely compromise the accuracy and precision of quantification.[7]

  • Low Endogenous Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical instrumentation and efficient sample enrichment procedures.[5][6]

  • Analyte Stability: The stability of hydroxylated metabolites can be a concern. They may be susceptible to degradation during sample collection, storage, and processing due to enzymatic activity, pH shifts, or temperature fluctuations.[6]

  • Extraction Recovery: Achieving consistent and high recovery of a polar metabolite from a complex matrix is challenging. The choice of extraction technique—be it protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—is critical.[9]

Q3: Which sample preparation techniques are most suitable for this compound?

The choice of technique depends on the required level of sample cleanup, sensitivity, and throughput.

Technique Principle Advantages Disadvantages Best For
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.[10]Simple, fast, and inexpensive.Minimal cleanup; high risk of matrix effects and lower sensitivity.[11]High-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between the aqueous sample and an immiscible organic solvent.Better cleanup than PPT; can provide some concentration.Can be labor-intensive, requires larger solvent volumes, and optimization of solvent and pH is crucial.Assays where PPT is insufficient and a simple alternative to SPE is needed.
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away, followed by selective elution.[12]Excellent cleanup, high concentration factors, reduced matrix effects, and potential for automation.[9][11]More complex method development, higher cost per sample.Demanding quantitative assays requiring high sensitivity, accuracy, and precision, such as in regulated bioanalysis.

For this compound, Solid-Phase Extraction (SPE) is often the preferred method due to its superior ability to remove interfering phospholipids and salts, thereby minimizing matrix effects and allowing for greater sensitivity.[11]

Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to resolving common problems encountered during the isolation and analysis of this compound.

Problem: Low or Inconsistent Analyte Recovery

Low recovery leads to poor sensitivity and inaccurate quantification. Inconsistency affects the precision of the assay.

Caption: Troubleshooting workflow for low analyte recovery.

  • Potential Cause 1: Suboptimal pH during Extraction.

    • Why it Matters: The charge state of this compound and its functional groups dictates its retention on an SPE sorbent. For a reversed-phase sorbent (like C18), the analyte should be in a neutral, non-ionized state for optimal retention.

    • Solution: Adjust the pH of the sample before loading it onto the SPE cartridge.[12] Since this compound is a hydroxylated metabolite, its pKa will differ from the parent drug. A pH screening experiment is recommended. Start by adjusting the sample pH to at least 2 units below the pKa of the most basic functional group or 2 units above the pKa of the most acidic group to ensure neutrality.

  • Potential Cause 2: Inappropriate SPE Sorbent or Elution Solvent.

    • Why it Matters: this compound is more polar than the parent compound. A standard C18 sorbent might not provide sufficient retention. The elution solvent must be strong enough to disrupt the analyte-sorbent interaction without co-eluting interferences.

    • Solution:

      • Consider a Polymer-Based Sorbent: Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents offer excellent retention for a broad range of compounds, including polar metabolites, and are less prone to dewetting.[5]

      • Optimize Elution Solvent: If recovery is low, the elution solvent may be too weak. Increase the percentage of the organic component (e.g., from 60% to 90% methanol or acetonitrile). If interferences are high, the solvent may be too strong; a stepped elution with increasing solvent strength can selectively elute the analyte.

Problem: Significant Matrix Effects (Ion Suppression or Enhancement)

Matrix effects are a primary source of inaccuracy in LC-MS/MS bioanalysis.[8] They are observed when the analyte's ionization efficiency is altered by co-eluting matrix components.[7]

  • Potential Cause 1: Co-elution of Phospholipids.

    • Why it Matters: Phospholipids from plasma membranes are notorious for causing ion suppression in ESI-MS. They are often retained on reversed-phase columns and can elute in the same region as the analyte of interest.

    • Solution:

      • Improve Sample Cleanup: Switch from PPT or LLE to a well-developed SPE method.[11]

      • Use a Phospholipid Removal Plate/Cartridge: These specialized SPE products are designed to specifically remove phospholipids from the sample extract.

      • Modify Chromatography: Use a column with a different selectivity or adjust the gradient to separate the analyte from the phospholipid elution zone. A divert valve can also be used to send the early-eluting phospholipids to waste.

  • Potential Cause 2: Inadequate Chromatographic Separation.

    • Why it Matters: If the analyte peak is not baseline-resolved from other matrix components, the risk of ion suppression increases.

    • Solution:

      • Optimize the LC Gradient: A shallower, longer gradient can improve the resolution between the analyte and interferences.

      • Screen Different Columns: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to find one that provides the best selectivity for this compound and its surrounding matrix components.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.

Problem: Analyte Instability During Sample Processing
  • Potential Cause: Enzymatic or pH-Mediated Degradation.

    • Why it Matters: Metabolites can be less stable than parent drugs. Hydroxylated compounds can be susceptible to further oxidation or conjugation.[6]

    • Solution:

      • Conduct Stability Assessments: Systematically evaluate the stability of this compound in the biological matrix under different conditions (freeze-thaw cycles, bench-top at room temperature, long-term storage at -80°C).[6]

      • Work Quickly and on Ice: Keep biological samples on ice during processing to minimize enzymatic activity.

      • Use Stabilizers: If degradation is observed, consider adding antioxidants or enzyme inhibitors to the samples immediately after collection, provided they do not interfere with the assay.

      • Control pH: Ensure that the pH of all solutions used during extraction is maintained in a range where the analyte is stable.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for your method development.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol uses a mixed-mode polymeric SPE sorbent, which is effective for extracting polar metabolites while removing phospholipids and other interferences.

Caption: Step-by-step solid-phase extraction workflow.

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution (ideally, stable isotope-labeled this compound).

    • Vortex briefly, then add 200 µL of 4% phosphoric acid (H₃PO₄) in water to precipitate proteins and adjust pH.

    • Vortex for 30 seconds, then centrifuge at 14,000 x g for 5 minutes.[10]

  • SPE Cartridge Conditioning:

    • Place a mixed-mode polymeric SPE cartridge (e.g., Waters Oasis MAX) on a vacuum manifold.

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of ultrapure water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample (Step 1) onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pull the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Wash Step 1 (Remove Polar Interferences):

    • Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar salts and other matrix components without eluting the analyte.

  • Wash Step 2 (Remove Phospholipids):

    • Wash the cartridge with 1 mL of 40% acetonitrile in water. This intermediate wash helps remove less polar interferences like phospholipids.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute this compound and the IS with 1 mL of an elution solvent composed of 90% acetonitrile containing 2% ammonium hydroxide (NH₄OH). The basic pH ensures that acidic functional groups on the analyte are deprotonated, facilitating elution from the mixed-mode sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Representative LC-MS/MS Parameters

This method is based on typical parameters for analyzing Etravirine and its metabolites.[6][13]

Parameter Setting Rationale
LC Column Reversed-phase C18, e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to promote good peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minStandard flow rate for analytical UPLC/HPLC systems.
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditionsA standard gradient to ensure separation from early-eluting salts and late-eluting lipids.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Ionization Mode Electrospray Ionization (ESI), PositiveEtravirine and its metabolites ionize well in positive mode.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions To be determined empiricallyPrecursor ion will be [M+H]⁺ for this compound. Product ions must be optimized by infusing a standard solution.
References
  • Yadav, M., et al. (2010). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Chromatography B, 878(29), 2998-3004. [Link]

  • Ghosh, S., et al. (2015). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETRAVIRINE IN ITS BULK DOSAGE FORM BY USING REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. [Link]

  • Cottrell, M. L., et al. (2013). A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma. Journal of chromatographic science, 51(7), 589-595. [Link]

  • Yadav, M., et al. (2015). Analytical method development and validation of etravirine in its bulk dosage form by using reverse phase high performance liquid chromatography method as per international conference on harmonisation guidelines. ResearchGate. [Link]

  • Yager, D. R., et al. (2010). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 38(10), 1641-1651. [Link]

  • Checa, A., et al. (2009). Determination of HIV drugs in biological matrices: a review. Analytica Chimica Acta, 647(1), 1-13. [Link]

  • Patel, P. N., et al. (2015). Development and validation of stability indicating RP-HPLC method for the quantification of etravirine in tablet dosage form. ResearchGate. [Link]

  • Quaranta, S., et al. (2009). A novel LC-ESI-MS method for the simultaneous determination of etravirine, Darunavir and ritonavir in human blood plasma. Talanta, 79(5), 1372-1378. [Link]

  • Penchala, S. D., et al. (2020). Simultaneous quantification of five antiretrovirals in human tissues using ultra-high performance liquid chromatography-tandem mass spectrometry methods for therapeutic drug monitoring at the sites of action. PLoS One, 15(1), e0227339. [Link]

  • Aymard, G., et al. (2000). Analysis of antiretroviral drugs in biological matrices for therapeutic drug monitoring. Therapeutic Drug Monitoring, 22(5), 534-546. [Link]

  • Barath, M., et al. (2021). Analytical Method Development and Validation of Etravirine by RP-UFLC. Research Journal of Pharmacy and Technology, 14(7), 3537-3542. [Link]

  • Nováková, L., et al. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 26(11), 3192. [Link]

  • Wiczling, P., et al. (2022). Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water. Scientific Reports, 12(1), 1-11. [Link]

  • Raman, S. G., et al. (2015). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETRAVIRINE TABLETS BY RP-HPLC. International Journal of Research in Pharmaceutical and Nano Sciences, 4(4), 253-261. [Link]

  • Reddy, G. S., et al. (2012). Development and validation of stability indicating ultra performance liquid chromatographic method for etravirine. ResearchGate. [Link]

  • Wiergowski, M., et al. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Molecules, 27(19), 6533. [Link]

  • Yadav, M., et al. (2010). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Chromatography B, 878(29), 2998-3004. [Link]

  • Schöller-Gyüre, M., et al. (2009). Clinical pharmacokinetics and pharmacodynamics of etravirine. Clinical Pharmacokinetics, 48(9), 561-574. [Link]

  • Al-Sanea, M. M., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(3), 1148. [Link]

  • Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Bio-Rad. [Link]

  • Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003-2018. [Link]

  • Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 34-43. [Link]

  • Vourvahis, M., et al. (2008). Etravirine for the treatment of HIV infection. Expert Opinion on Pharmacotherapy, 9(10), 1757-1765. [Link]

Sources

Technical Support Center: Method Refinement for Detecting Low Levels of Dihydroxy Etravirine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Dihydroxy Etravirine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the quantification of Etravirine and its metabolites. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and refine your methods effectively. This resource is structured as a series of frequently asked questions and troubleshooting scenarios that are commonly encountered when striving for low-level detection of this compound in complex biological matrices.

Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the treatment of HIV-1.[1] Its metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4, CYP2C9, and CYP2C19), leads to the formation of several hydroxylated metabolites, including this compound.[2][3] Accurate quantification of these metabolites at low concentrations is paramount for comprehensive pharmacokinetic and drug metabolism studies.[4]

This guide adheres to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low levels of this compound?

A1: The primary challenges stem from its physicochemical properties and the complexity of biological matrices. This compound, being a metabolite, is typically present at much lower concentrations than the parent drug, Etravirine. Key challenges include:

  • Matrix Effects: Endogenous components in plasma, such as phospholipids and proteins, can co-elute with the analyte and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate and imprecise results.

  • Low Recovery: Due to its polarity, which is higher than the parent drug, optimizing the extraction procedure to achieve consistent and high recovery from the biological matrix can be difficult.

  • Instrument Sensitivity: Achieving the required lower limit of quantification (LLOQ) necessitates a highly sensitive LC-MS/MS system and optimized source conditions.

  • Metabolite Stability: The stability of this compound in the biological matrix during sample collection, processing, and storage must be thoroughly evaluated to ensure accurate quantification.

Q2: What are the expected mass transitions for this compound in LC-MS/MS analysis?

A2: Based on the known metabolism of Etravirine, this compound would have a mass-to-charge ratio (m/z) of 467.3 in positive ion mode.[2] The specific product ions for multiple reaction monitoring (MRM) would need to be determined by infusing a standard of the metabolite and performing a product ion scan. However, a likely transition would be m/z 467.3 → 369.1, as seen with other dihydroxylated metabolites of Etravirine.[2]

Q3: Which sample extraction technique is recommended for this compound?

A3: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective, and the choice often depends on the desired level of sample cleanup and throughput.

  • LLE: A simple and cost-effective method. For Etravirine and its metabolites, ethyl acetate has been shown to be an effective extraction solvent.[7] However, LLE may result in less clean extracts compared to SPE, potentially leading to more significant matrix effects.

  • SPE: Generally provides cleaner extracts and allows for greater concentration of the analyte. A C18 sorbent is a good starting point for a reversed-phase SPE method, given the non-polar nature of the parent compound.[8] Method development would be required to optimize the wash and elution steps for the more polar this compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Scenario 1: Poor or Inconsistent Analyte Recovery

Q: My recovery of this compound is low and varies significantly between samples. What could be the cause and how can I fix it?

A: Low and inconsistent recovery is a common hurdle. The underlying cause often lies in the sample extraction procedure.

Logical Troubleshooting Workflow:

MatrixEffect cluster_0 Set A: Analyte in Mobile Phase cluster_1 Set B: Analyte in Post-Extraction Matrix cluster_2 Calculation A1 Spike Analyte + IS in Reconstitution Solvent C1 Calculate Peak Area Ratio (Analyte/IS) for both sets A1->C1 B1 Extract Blank Matrix B2 Spike Analyte + IS into extracted matrix B1->B2 B2->C1 C2 Matrix Effect (%) = (Mean Peak Area Set B / Mean Peak Area Set A) * 100 C1->C2

Sources

preventing degradation of Dihydroxy Etravirine during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Dihydroxy Etravirine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the sample preparation of this critical metabolite. Given its chemical structure, this compound is prone to degradation, and this resource offers scientifically grounded strategies to ensure sample integrity and obtain reliable analytical data.

Introduction: The Challenge of this compound Stability

This compound is a major metabolite of the non-nucleoside reverse transcriptase inhibitor, Etravirine. The introduction of two hydroxyl groups onto the phenyl ring creates a catechol-like moiety, which significantly increases the molecule's polarity and, critically, its susceptibility to degradation. The primary challenges in its bioanalysis stem from its vulnerability to both oxidative and enzymatic degradation, which can occur during sample collection, processing, and storage. Failure to mitigate these degradation pathways can lead to underestimation of the analyte concentration, resulting in inaccurate pharmacokinetic and pharmacodynamic assessments.

This guide provides a systematic approach to troubleshooting and preventing the degradation of this compound during sample preparation, ensuring the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low and inconsistent recovery of this compound from plasma samples. What are the likely causes?

Low and variable recovery is a common issue when analyzing phenolic compounds like this compound and is often multifactorial. The primary culprits are oxidative and enzymatic degradation.[1]

  • Oxidative Degradation: The catechol-like structure of this compound is highly susceptible to oxidation, which can be catalyzed by light, elevated temperatures, and the presence of metal ions in the biological matrix. This leads to the formation of quinone-type species that are highly reactive and can polymerize, resulting in a loss of the parent analyte.

  • Enzymatic Degradation: Plasma contains various enzymes, such as oxidoreductases, that can actively metabolize this compound ex vivo.[2] This enzymatic activity can significantly reduce the analyte concentration between sample collection and analysis.

Troubleshooting Workflow for Low Recovery

start Low/Inconsistent Recovery Observed check_oxidation Investigate Oxidative Degradation start->check_oxidation check_enzymatic Investigate Enzymatic Degradation start->check_enzymatic implement_antioxidants Implement Antioxidants & Chelators check_oxidation->implement_antioxidants optimize_ph Optimize Sample pH check_oxidation->optimize_ph control_temp_light Control Temperature & Light Exposure check_oxidation->control_temp_light use_inhibitors Utilize Enzyme Inhibitors check_enzymatic->use_inhibitors re_evaluate Re-evaluate Recovery implement_antioxidants->re_evaluate optimize_ph->re_evaluate control_temp_light->re_evaluate use_inhibitors->re_evaluate

Caption: Troubleshooting workflow for low this compound recovery.

Q2: How can I prevent oxidative degradation of this compound during sample processing?

Preventing oxidation requires a multi-pronged approach that involves the use of chemical stabilizers and strict control of environmental conditions.

1. Addition of Antioxidants and Chelating Agents:

The most effective strategy is the immediate addition of antioxidants and chelating agents to the biological matrix upon collection.

  • Ascorbic Acid (Vitamin C): A powerful antioxidant that readily scavenges free radicals and reduces oxidized species.

  • Sodium Metabisulfite: Another effective antioxidant that protects against oxidation.

  • Ethylenediaminetetraacetic Acid (EDTA): A chelating agent that sequesters metal ions (e.g., Cu²⁺, Fe³⁺) that can catalyze the oxidation of phenolic compounds.[3][4] The combination of an antioxidant and a chelating agent often provides synergistic protection.[3][5]

StabilizerRecommended ConcentrationMechanism of Action
Ascorbic Acid0.1 - 1% (w/v)Free radical scavenger
Sodium Metabisulfite0.1 - 0.5% (w/v)Reducing agent
EDTA1 - 5 mMMetal ion chelator

2. pH Control:

The stability of catechol-containing compounds is highly pH-dependent. Alkaline conditions promote oxidation. Therefore, maintaining a slightly acidic pH (around 6.0-6.5) during sample preparation is crucial. This can be achieved by using acidified collection tubes or by adding a small amount of a suitable acid (e.g., formic acid, acetic acid) to the sample.

3. Minimize Exposure to Light and Heat:

Process samples under amber or low-light conditions to prevent photo-oxidation. Additionally, keep samples on ice or in a cooled rack throughout the preparation process to minimize thermally induced degradation.

Q3: What are the best practices for preventing enzymatic degradation?

Enzymatic degradation can be minimized by immediately inhibiting enzyme activity after sample collection.

1. Use of Enzyme Inhibitors:

For plasma samples, the addition of a broad-spectrum enzyme inhibitor cocktail can be effective. Alternatively, specific inhibitors for oxidative enzymes can be used.

2. Immediate Sample Processing and Freezing:

If the use of inhibitors is not feasible, process the samples as quickly as possible after collection. Once processed, immediately freeze the samples at -80°C to halt enzymatic activity.

Recommended Sample Handling Workflow

cluster_collection Sample Collection cluster_processing Sample Processing cluster_extraction Extraction cluster_storage Storage/Analysis collection Collect Blood in Tubes Containing Anticoagulant, Antioxidant & Chelator centrifugation Centrifuge at 4°C collection->centrifugation separation Separate Plasma centrifugation->separation extraction Perform Protein Precipitation or LLE with Stabilized Solvents separation->extraction storage Store Extract at -80°C or Analyze Immediately extraction->storage

Caption: Recommended workflow for handling biological samples.

Experimental Protocols

The following protocols are designed to provide a starting point for developing a robust sample preparation method for this compound. It is essential to validate these methods for your specific application.

Protocol 1: Protein Precipitation with Stabilization

This protocol is a rapid and straightforward method suitable for high-throughput analysis.

Materials:

  • Plasma samples collected in K₂EDTA tubes containing 1% (w/v) ascorbic acid.

  • Acetonitrile (ACN) containing 0.1% formic acid, pre-chilled to -20°C.

  • Microcentrifuge tubes.

  • Centrifuge capable of reaching 14,000 x g and maintaining 4°C.

Procedure:

  • To 100 µL of stabilized plasma in a microcentrifuge tube, add 300 µL of ice-cold ACN with 0.1% formic acid.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) with Stabilization

LLE can provide a cleaner extract compared to protein precipitation, potentially reducing matrix effects in the LC-MS/MS analysis.

Materials:

  • Plasma samples collected in K₂EDTA tubes containing 1% (w/v) ascorbic acid and 5 mM EDTA.

  • Methyl tert-butyl ether (MTBE), HPLC grade.

  • Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Centrifuge.

  • Evaporation system (e.g., nitrogen evaporator).

Procedure:

  • To 200 µL of stabilized plasma, add 800 µL of MTBE.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for analysis.

References

  • Detection of bound phenolic acids: Prevention by ascorbic acid and ethylenediaminetetraacetic acid of degradation of phenolic acids during alkaline hydrolysis.
  • How to Improve Drug Plasma Stability?.
  • Development and validation of stability indicating ultra performance liquid chromatographic method for etravirine.
  • Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites.
  • Troubleshooting Low Recovery Rates in Chrom
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Technical Support Center: Troubleshooting Poor Peak Shape in Dihydroxy Etravirine Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to resolve common chromatographic challenges. This guide is structured as a series of questions and answers to directly address issues you may encounter when analyzing Dihydroxy Etravirine, a key metabolite of the antiretroviral drug Etravirine. We will explore the "why" behind each problem and provide systematic, verifiable protocols to restore your peak shape and ensure data integrity.

Section 1: Understanding the Analyte - The Key to Good Chromatography

Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?

A1: Understanding the physicochemical properties of your analyte is the foundation of any successful chromatographic method. This compound, a metabolite of Etravirine, has a unique structure that presents specific challenges.

Etravirine itself is highly lipophilic (logP > 5) and has a pKa of 3.75, indicating it is a weakly basic compound.[1][2] Its metabolite, this compound, retains the core basic nitrogen-containing pyrimidine ring structure but incorporates two hydroxyl groups, which increases its polarity compared to the parent drug.

Key Physicochemical Properties of this compound:

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₂₀H₁₅BrN₆O₃[3]Influences mass spectrometry settings.
Molecular Weight 467.3 g/mol [3]Standard molecular weight for small molecule analysis.
Core Structure Contains a diaminopyrimidine ring and cyano groups.[3]The amino groups on the pyrimidine ring are basic and are the primary sites for protonation.
Key Functional Groups Basic Amines: Prone to protonation at lower pH.Primary cause of peak tailing on silica-based columns due to secondary ionic interactions with acidic silanols.[4][5]
Hydroxyl (-OH) Groups: Increase polarity vs. Etravirine.Reduces retention time in reversed-phase compared to the parent drug.
Aromatic Rings: Capable of π-π interactions.Can be a secondary retention mechanism, especially on phenyl-type stationary phases.[6]

The presence of basic amine functional groups is the single most critical factor affecting peak shape in reversed-phase HPLC. These groups can interact strongly with residual silanol groups on the surface of silica-based stationary phases, leading to significant peak tailing.[5][7]

Section 2: Diagnosing and Solving Peak Tailing

Q2: My this compound peak is tailing severely. What is the most likely cause and how do I fix it?

A2: Peak tailing is the most common peak shape issue for basic compounds like this compound. The asymmetrical peak, with a drawn-out trailing edge, results from undesirable secondary interactions between the analyte and the stationary phase.[4]

The Core Mechanism: Silanol Interactions

In reversed-phase chromatography, the primary retention mechanism should be hydrophobic interaction. However, silica-based columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3.5, these silanols become deprotonated and negatively charged (Si-O⁻).[5] Your positively charged basic analyte can then interact with these negative sites via a strong secondary ionic attraction. This mixed-mode retention mechanism leads to peak tailing because the ionic interaction is stronger and has slower kinetics than the desired hydrophobic interaction.[5][8]

A systematic approach is required to diagnose and resolve this issue.

Troubleshooting Workflow for Peak Tailing

Tailing_Troubleshooting start Peak Tailing Observed q1 Is Mobile Phase pH < 4? start->q1 sol_ph Protocol 1: Adjust Mobile Phase Lower pH to 2.5 - 3.5 with a buffer (e.g., 0.1% Formic Acid or Phosphate Buffer). q1->sol_ph No q2 Using a modern, high-purity, end-capped column? q1->q2 Yes a1_no No a1_yes Yes sol_ph->q2 sol_col Protocol 2: Evaluate Column Switch to a high-purity, fully end-capped silica column or a hybrid particle column. q2->sol_col No / Unsure q3 Is peak shape still poor? q2->q3 Yes a2_no No / Unsure a2_yes Yes sol_col->q3 sol_extra Consider Advanced Options: - Column contamination (Protocol 5) - Extra-column volume effects. q3->sol_extra Yes a3_yes Yes

Caption: Systematic workflow for troubleshooting peak tailing.

Experimental Protocols

The goal is to suppress the ionization of the surface silanols, thereby minimizing the secondary interaction.

  • Prepare a Buffered Mobile Phase: Do not rely on unbuffered water/organic mixtures, as the pH can be inconsistent. Use a buffer or acid modifier to control the pH. For LC-MS compatibility, 0.1% formic acid in water is an excellent choice and will typically yield a pH between 2.7 and 3.0. For UV detection, a 20 mM potassium phosphate buffer adjusted to pH 3.0 is also effective.

  • Condition the Column: Equilibrate the column with at least 10-20 column volumes of the new, low-pH mobile phase before injecting your sample.

  • Analyze the Sample: Inject your this compound standard and compare the peak shape to the previous result. The tailing should be significantly reduced.

Causality: By operating at a low pH (e.g., pH < 3.5), the vast majority of surface silanol groups will be in their neutral, protonated form (Si-OH). This eliminates the strong ionic attraction for the protonated basic analyte, resulting in a much more symmetrical peak based primarily on hydrophobic retention.[9][10]

Not all C18 columns are created equal. Older columns (USP L1 classification, Type A silica) often have a higher concentration of acidic, unreacted silanols.

  • Verify Column Type: Check your column's documentation. Modern columns are typically based on high-purity, "Type B" silica and feature advanced end-capping to shield the majority of residual silanols.

  • Switch to a Robust Column: If you are using an older or generic column, switch to one specifically designed for good peak shape with basic compounds. Look for columns with labels like "high-purity," "fully end-capped," or "hybrid particle technology."

  • Test with a Standard: Before running your sample, inject a basic compound from a quality control mix (e.g., amitriptyline) to confirm the column's performance under your low-pH mobile phase conditions.

Causality: End-capping is a chemical process that converts most of the reactive Si-OH groups into less reactive Si-O-Si(CH₃)₃ groups. While no end-capping is 100% complete, a high-quality, modern column minimizes the number of available sites for secondary interactions, leading to better peak symmetry even at mid-range pH.[8]

Section 3: Addressing Peak Fronting

Q3: My this compound peak looks like a "shark fin" (peak fronting). What is causing this?

A3: Peak fronting, where the first half of the peak is broad and the second half is sharp, is typically caused by column overload or sample solvent incompatibility.[11]

Troubleshooting Workflow for Peak Fronting

Fronting_Troubleshooting start Peak Fronting Observed q1 Is sample dissolved in a solvent stronger than the mobile phase? start->q1 sol_solvent Protocol 3: Match Sample Solvent - Re-dissolve sample in the initial mobile phase. - If solubility is an issue, use the weakest possible solvent and inject a smaller volume. q1->sol_solvent Yes q2 Is the peak still fronting? q1->q2 No sol_solvent->q2 sol_load Protocol 4: Check for Mass Overload - Reduce injection volume by 50-80%. - OR - - Dilute the sample concentration (e.g., 10-fold). q2->sol_load Yes final_check If fronting persists, consider column degradation (void/collapse). sol_load->final_check

Caption: Systematic workflow for troubleshooting peak fronting.

Experimental Protocols

This is the most common cause of peak fronting for poorly soluble compounds. Etravirine and its metabolites are practically insoluble in aqueous media.[1][12][13] It is tempting to dissolve them in a strong organic solvent like 100% Acetonitrile or DMSO. However, injecting this "strong" solvent plug onto a reversed-phase column with a "weak" mobile phase (e.g., 90% water / 10% acetonitrile) causes severe peak distortion.

  • Identify Solvents: Note your sample diluent and your initial mobile phase composition.

  • Re-prepare Sample: If possible, dissolve your this compound sample directly in the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

  • Address Solubility Issues: If the analyte is not soluble in the mobile phase, use the minimum amount of organic solvent required for dissolution and then dilute with the aqueous component of the mobile phase. The final composition should be as close to the mobile phase as possible.

  • Reduce Injection Volume: If you must use a stronger sample solvent, minimize the injection volume (e.g., ≤ 5 µL) to reduce the impact.

Causality: When the sample is injected in a solvent significantly stronger than the mobile phase, the portion of the analyte at the front of the sample band does not partition with the stationary phase. It travels down the column at the speed of the mobile phase until it is diluted enough to allow for retention, while the rest of the sample band behaves normally. This results in a characteristic fronting peak.[14]

Exceeding the binding capacity of the stationary phase can also cause fronting.[15]

  • Perform a Dilution Series: Prepare and inject samples at 100%, 50%, 20%, and 10% of the original concentration.

  • Observe Peak Shape: If the peak shape becomes symmetrical at lower concentrations, you were overloading the column.

  • Action: Either reduce the sample concentration or the injection volume to operate within the column's linear capacity.[11][15]

Section 4: Troubleshooting Split, Shouldered, or Broad Peaks

Q4: My peak is split, shouldered, or just very broad. What should I check?

A4: These issues often point to a physical problem with the column or system, rather than a purely chemical interaction. A key diagnostic question is whether the problem affects only the this compound peak or all peaks in the chromatogram.

  • All Peaks Affected: This strongly suggests a problem at or before the column inlet.[16]

  • Only One Peak Affected: This is more likely a chemical issue, such as co-elution or on-column degradation.

Troubleshooting Workflow for Physical Peak Problems

Split_Peak_Troubleshooting start Split / Broad / Shouldered Peak q1 Does the issue affect ALL peaks? start->q1 check_fittings Check system connections for leaks or dead volume. (e.g., improper ferrule depth). q1->check_fittings Yes sol_chemical Investigate Chemical Causes - Co-eluting impurity. - Sample degradation. - pH too close to pKa. q1->sol_chemical No check_guard If using a guard column, remove it and re-run. If the peak is normal, replace the guard column. check_fittings->check_guard sol_column Protocol 5: Column Health Check - Partially blocked inlet frit. - Column void or channel. check_guard->sol_column

Caption: Diagnostic workflow for split, broad, or shouldered peaks.

Experimental Protocols

If you suspect a physical blockage or void, this procedure can help diagnose and potentially fix the issue.

  • Remove Column and Test System Pressure: Disconnect the column from the injector and detector. Replace it with a union and run the pump at your typical flow rate. The system pressure should be very low (<10 bar). If it is high, there is a blockage in the system tubing, not the column.

  • Check for Blockage: If system pressure is normal, the issue is likely a blocked inlet frit on the column. Reconnect the column.

  • Attempt a Backflush (Use with Caution):

    • Check the column manual to ensure it can be backflushed.

    • Disconnect the column from the detector and reverse its orientation (connect the outlet to the pump and direct the inlet to a waste beaker).

    • Flush with a strong, miscible solvent (e.g., 100% Acetonitrile) at a low flow rate (e.g., 0.2 mL/min) for 15-20 minutes. This can sometimes dislodge particulates from the frit.[16]

  • Re-test: Reinstall the column in the correct orientation, equilibrate, and inject a standard. If the problem persists, the column bed may have a void or has collapsed, and the column must be replaced.[17][18]

Section 5: General FAQs

Q: What are ideal starting conditions for a this compound method? A: Based on its properties, a good starting point would be:

  • Column: A modern, high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to elute the analyte.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Temperature: 30-40 °C to improve efficiency.

  • Sample Diluent: Initial mobile phase conditions.

Q: How do I calculate peak asymmetry to comply with regulations? A: The USP Tailing Factor (Tf) is the most common measure. It is calculated as the distance from the front slope of the peak to the back slope, divided by twice the distance from the peak front to the center, all measured at 5% of the peak height. A perfectly symmetrical peak has a Tf of 1.0. Regulatory guidelines often require Tf ≤ 2.0.[19][20] Most chromatography data systems (CDS) can calculate this automatically.

Q: When should I replace my guard column? A: A guard column protects your expensive analytical column from particulates and strongly retained impurities. You should replace it proactively or when you observe the first signs of peak shape degradation, increased backpressure, or loss of resolution that are resolved by removing the guard column.

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • ResearchGate. (n.d.). Chemical structure of etravirine. [Image].
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71316232, this compound.
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • ResearchGate. (2023, August 10). Analytical method development and validation of etravirine in its bulk dosage form by using reverse phase high performance liquid chromatography method as per international conference on harmonisation guidelines.
  • Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC?
  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Phenomenex. (2023, April 1). Understanding Peak Fronting in HPLC.
  • U.S. Pharmacopeia. (2022, December 1). <621> CHROMATOGRAPHY.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Wikipedia. (n.d.). Etravirine.
  • LCGC International. (2023, December 8). Reinventing Silica Modification for Long-Lasting HPLC Columns.
  • Der Pharma Chemica. (2022, November 8). Impurities profiling of method development and validation of Etravirine (ETR) in their dosage forms by chromatography method as per international conference on harmonisation guidelines.
  • Walsh Medical Media. (2014, March 4). Oral Liquid Formulation of Etravirine for Enhanced Bioavailability.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • PerkinElmer. (n.d.). What is Peak Fronting?
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • ResearchGate. (2023, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
  • Pesek, J. J., Matyska, M. T., & Boysen, R. I. (2021). Silica Hydride: A Separation Material Every Analyst Should Know About. Molecules, 26(24), 7536. doi:10.3390/molecules26247536
  • Hawach Scientific. (2023, October 31). Common Faults and Troubleshooting Methods in HPLC Column.
  • Waters Corporation. (n.d.). What are some common causes of peak fronting? - WKB255705.
  • Chilukuri, M., et al. (2012). A Novel Validated Stability Indicative UP-LC Method for Etravirine for the Determination of Process Related and Degradation Impurities. American Journal of Analytical Chemistry, 3, 840-848. doi: 10.4236/ajac.2012.312111
  • Zolotov, S. A., et al. (2021). Study of the physicochemical properties of the etravirine substance. Drug development & registration.
  • RJPT. (n.d.). Analytical Method Development and Validation of Etravirine by RP-UFLC.
  • Chromatography Online. (2022, September 16). Are You Sure You Understand USP <621>?
  • Supelco. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2023, August 7). Silica and other materials as supports in liquid chromatography. Chromatographic tests and their importance for evaluating these supports. Part II.
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Der Pharma Chemica. (n.d.). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as Per International Conference on Harmonisation Guidelines.
  • Scott, R. P. W., & Kucera, P. (1973). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society, 8, 107-119. doi:10.1039/FS9730800107
  • Simson Pharma Limited. (n.d.). This compound | CAS No- 1246818-67-6.
  • ALWSCI. (2023, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.
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  • Indian Journal of Pharmaceutical Sciences. (n.d.). A Study on Solubility Enhancement of Etravirine by Crystal Engineering Method.
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Technical Support Center: Addressing Reproducibility in Dihydroxy Etravirine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with Etravirine and its metabolites. This guide is designed to provide field-proven insights and troubleshooting strategies to address common reproducibility challenges encountered during the experimental lifecycle of Dihydroxy Etravirine. Our goal is to equip you with the knowledge to design robust experiments, interpret your data with confidence, and ensure the integrity of your results.

This center is structured to follow a typical experimental workflow, from initial compound handling to final data analysis. Each section presents common questions and detailed troubleshooting guides to help you navigate potential pitfalls.

Section 1: Compound Solubilization and Handling

The most significant and frequent source of variability in experiments involving Etravirine and its metabolites stems from their inherently low aqueous solubility.[1][2][3] As a Biopharmaceutics Classification System (BCS) Class IV compound, Etravirine exhibits both low solubility and low permeability, a characteristic that often extends to its metabolites.[1][4] Inconsistent solubilization can lead to inaccurate compound concentrations, precipitation in assays, and ultimately, non-reproducible data.

Frequently Asked Questions & Troubleshooting

Q1: My Etravirine (or its metabolite) is precipitating when I add it to my aqueous assay buffer. What's happening and how can I fix it?

A1: This is a classic issue of exceeding the compound's kinetic solubility . You have likely prepared a high-concentration stock in an organic solvent (like DMSO) and upon dilution into an aqueous buffer, the compound crashes out of solution.

Causality: The organic solvent can hold a much higher concentration of the lipophilic compound than the aqueous buffer. When you dilute this stock, the percentage of the organic solvent drops dramatically, and the aqueous buffer cannot maintain the compound in solution.

Troubleshooting Protocol:

  • Verify Your Stock Concentration: Ensure your stock solution in 100% DMSO or DMF is not oversaturated. Etravirine's solubility is approximately 20 mg/mL in DMSO and 30 mg/mL in DMF.[5]

  • Optimize the Dilution Step: The key is to avoid shocking the compound with a sudden change in solvent polarity.

    • Serial Dilutions in Organic Solvent: Perform serial dilutions in 100% DMSO first to get closer to your final desired concentration.[6]

    • Direct Aliquot to Assay Media: Add a small aliquot of the appropriate DMSO stock directly into the final assay buffer. This ensures that precipitation of higher concentration stocks does not affect the accuracy of lower concentrations.[6]

  • Control the Final Organic Solvent Concentration: The final concentration of DMSO or DMF in your assay should be kept to a minimum, ideally below 0.5% , to prevent solvent-induced artifacts or cytotoxicity.[7][8] Always include a vehicle control with the same final concentration of the organic solvent in your experiment.

  • Pre-warm the Aqueous Buffer: Having the aqueous buffer at the assay temperature (e.g., 37°C) can sometimes help improve solubility during dilution.

  • Visual Inspection: After preparing your final working solution, visually inspect it for any signs of precipitation (cloudiness, particles). If observed, the solution is not viable for quantitative experiments.

Q2: What is the best way to prepare and store stock solutions of Etravirine? What about this compound?

A2: Proper preparation and storage are critical for maintaining the integrity and concentration of your stock solutions.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Use high-purity, anhydrous DMSO or DMF. Etravirine is freely soluble in these solvents.[2][3]

  • Weighing: Accurately weigh the compound using a calibrated analytical balance.

  • Dissolution: Add the solvent to the weighed compound. Vortex thoroughly. Gentle warming (to 37°C) and sonication can aid dissolution, but be cautious with temperature to avoid degradation.

Data Summary: Etravirine Solubility
Solvent/MediumSolubilitySource
Water (distilled)~3.9 µg/mL (practically insoluble)[2]
Aqueous Media (pH 1.2 to 6.8)Practically insoluble[3]
Dimethyl sulfoxide (DMSO)~20 mg/mL[5]
Dimethylformamide (DMF)~30 mg/mL[5]
1:3 DMF:PBS (pH 7.2)~0.25 mg/mL[5]
PEG 400~71.6 mg/mL[2]
Workflow for Preparing Working Solutions

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Intermediate Dilutions (in DMSO) cluster_2 Step 3: Final Working Solution (Aqueous) weigh Weigh Compound dissolve Dissolve in 100% DMSO (e.g., to 20 mg/mL) weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot stock Thaw one aliquot of Stock Solution aliquot->stock On day of experiment serial_dilute Perform serial dilutions in 100% DMSO stock->serial_dilute add_to_buffer Add small volume of DMSO dilution to pre-warmed aqueous buffer serial_dilute->add_to_buffer Final step mix Mix thoroughly and visually inspect for precipitation add_to_buffer->mix use_immediately Use immediately in assay mix->use_immediately

Caption: Workflow for preparing assay-ready solutions of poorly soluble compounds.

Section 2: In Vitro Metabolism and Generation of this compound

Reproducibility issues in generating this compound often arise from variability in the metabolic activity of the enzyme source, typically Human Liver Microsomes (HLMs) or recombinant Cytochrome P450 (CYP) enzymes.[9][10] Etravirine is primarily metabolized by CYP2C19, CYP3A4, and CYP2C9, with CYP2C19 being chiefly responsible for the formation of the major monohydroxylated and dihydroxylated metabolites.[9][10][11][12]

Frequently Asked Questions & Troubleshooting

Q3: I am seeing significant batch-to-batch variability in the amount of this compound produced in my HLM assay. What are the likely causes?

A3: This is a common and complex issue. The variability can stem from the HLM batch, assay conditions, or the substrate itself.

Troubleshooting Protocol:

  • Characterize Your HLMs:

    • Source and Pooling: Are you using single-donor or pooled HLMs? Pooled microsomes (from ≥10 donors) are generally recommended to average out genetic variability in CYP enzyme expression and activity.[13]

    • Genotyping: The formation of hydroxylated and dihydroxylated metabolites is significantly reduced in HLMs from individuals with the loss-of-function CYP2C192 allele.[9][10] If possible, use HLMs from donors genotyped as CYP2C191/*1 for consistent results.

    • Batch Qualification: When you receive a new lot of pooled HLMs, qualify it by running a standard substrate reaction (e.g., testosterone for CYP3A4, S-mephenytoin for CYP2C19) to ensure its activity is within the expected range provided by the manufacturer.

  • Standardize Assay Conditions (Self-Validating System):

    • Substrate Concentration: Ensure your Etravirine concentration is appropriate. For kinetic studies, concentrations should bracket the Km. For screening, a concentration around the Km (e.g., 20 µM for M3 formation by CYP2C19) is a good starting point.[9]

    • Microsomal Protein Concentration: Keep the HLM protein concentration consistent across experiments (e.g., 0.5 - 2 mg/mL).[9] Ensure the reaction is linear with respect to protein concentration.

    • Cofactor (NADPH): Use an NADPH-regenerating system to ensure the cofactor is not depleted during the incubation. Initiate the reaction by adding the cofactor.[13]

    • Incubation Time: Ensure you are measuring the initial rate of metabolism. Run a time-course experiment (e.g., 0, 5, 10, 20, 30, 60 min) to confirm that metabolite formation is linear over your chosen incubation time.[13]

  • Control for Substrate Issues:

    • Solubility: As discussed in Section 1, ensure Etravirine is fully dissolved in the incubation mixture. Precipitated substrate is not available to the enzyme, leading to artificially low metabolite formation. The final DMSO concentration should be low (<0.5%).

    • Stability: Include a control incubation without NADPH to check for non-enzymatic degradation of Etravirine or the formed metabolite.[13]

Troubleshooting Flowchart: Inconsistent Metabolite Formation

G start Inconsistent this compound Formation check_solubility Is Etravirine precipitating in the incubation? start->check_solubility check_controls Are controls (No NADPH, T=0) showing unexpected results? check_solubility->check_controls No fix_solubility Re-optimize solubilization. Lower substrate concentration or adjust DMSO %. check_solubility->fix_solubility Yes check_linearity Is metabolite formation linear with time and protein concentration? check_controls->check_linearity No fix_stability Investigate non-enzymatic degradation. Check buffer pH and compound stability. check_controls->fix_stability Yes check_hlm Have you qualified the HLM batch activity? check_linearity->check_hlm Yes fix_kinetics Re-run time-course and protein concentration curves. Reduce time/protein as needed. check_linearity->fix_kinetics No fix_hlm Qualify new HLM lot. Consider using genotyped microsomes. check_hlm->fix_hlm No end Consistent Metabolite Formation check_hlm->end Yes fix_solubility->start fix_stability->start fix_kinetics->start fix_hlm->start

Caption: Decision tree for troubleshooting inconsistent metabolite generation.

Protocol: Generation of this compound using HLMs

This protocol is a starting point and should be optimized for your specific experimental goals.

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • Etravirine Stock: Prepare a 20 mM stock solution of Etravirine in DMSO.

    • HLMs: Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to 2 mg/mL in cold phosphate buffer.

    • NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.

  • Incubation Setup (per reaction):

    • In a microcentrifuge tube, add 188 µL of the 2 mg/mL HLM suspension.

    • Add 1 µL of the 20 mM Etravirine stock solution (final concentration: 100 µM Etravirine, 0.5% DMSO).

    • Pre-incubate the mixture for 5 minutes at 37°C.[13]

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding 11 µL of the NRS solution.[13]

    • Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes).

    • Terminate the reaction by adding 200 µL of ice-cold acetonitrile.[13] This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the terminated reaction mixture vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis.

Section 3: Analytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Etravirine and its metabolites due to its high sensitivity and specificity.[1][4] Reproducibility issues in this stage often relate to sample preparation, chromatography, and mass spectrometer settings.

Frequently Asked Questions & Troubleshooting

Q4: I am having trouble detecting this compound, or the signal is very inconsistent. How can I optimize my LC-MS/MS method?

A4: Method optimization requires a systematic approach, focusing on sample extraction and instrument parameters.

Troubleshooting Protocol:

  • Confirm Mass Transitions: The first step is ensuring you are monitoring the correct precursor and product ions. Dihydroxylated metabolites of Etravirine will have a mass-to-charge ratio (m/z) of 467.3. A common multiple reaction monitoring (MRM) transition used for dihydroxylated metabolites (M4, M5, M6) is 467.3 → 369.1 .[9]

    • Parent Drug: Etravirine (m/z 435.9)[1]

    • Monohydroxylated Metabolites: m/z 451.3[9]

    • Dihydroxylated Metabolites: m/z 467.3[9]

    • Always perform an infusion of a standard (if available) or a well-characterized in vitro-generated sample to confirm the optimal precursor and product ions and collision energy on your specific instrument.

  • Optimize Sample Preparation/Extraction:

    • Protein Precipitation (PPT): This is a simple and common method. As described in the protocol above, adding ice-cold acetonitrile is effective. Methanol can also be used.[4] This method is fast but can be prone to matrix effects.

    • Liquid-Liquid Extraction (LLE): For cleaner samples, an LLE can be performed. Etravirine can be extracted from plasma using tertiary butyl methyl ether under alkaline conditions.[4] This may need to be optimized for the more polar dihydroxy metabolite.

    • Internal Standard (IS): The use of a stable isotope-labeled internal standard (e.g., Etravirine-d4) is highly recommended to correct for variability in extraction and matrix effects.[4] If a labeled standard for this compound is unavailable, a structurally similar compound can be used, but a stable isotope-labeled version of the analyte is always preferred.

  • Optimize Chromatography:

    • Column: A standard reverse-phase C18 column (e.g., XTerra MS C18) is commonly used.[1]

    • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous component (e.g., 2 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).[1] The gradient should be optimized to achieve good separation of the this compound peak from the parent drug and other metabolites to minimize ion suppression.

Section 4: Biological Activity Assays

When assessing the biological activity of this compound, ensuring the compound is fully solubilized and stable in the assay medium is paramount to obtaining meaningful and reproducible results.[14]

Frequently Asked Questions & Troubleshooting

Q5: How can I be sure that the results from my cell-based assay are due to the specific activity of this compound and not an artifact?

A5: This is a critical question, especially when working with compounds that require an organic solvent for solubilization.

Best Practices for Robust Bioassays:

  • Strict Vehicle Control: Every experiment must include a vehicle control group that is treated with the same final concentration of DMSO (or other solvent) as the highest concentration of your test compound. This allows you to subtract any non-specific effects of the solvent itself.[7]

  • Monitor Cytotoxicity: High concentrations of your compound or the DMSO vehicle can be toxic to cells, leading to false positives or negatives in your assay. It is essential to run a parallel cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain) using the same cell type, compound concentrations, and incubation times.[8][15]

  • Confirm Compound Stability: Verify that this compound is stable in your cell culture medium for the duration of the assay. You can do this by incubating the compound in the medium under assay conditions, taking samples at different time points, and quantifying the remaining compound by LC-MS/MS.

  • Use Positive and Negative Controls: Always include appropriate positive and negative control compounds in your assay to ensure that the assay is performing as expected.

  • Orthogonal Assays: If possible, confirm your findings using a different type of assay (an orthogonal assay) that measures the same biological endpoint through a different mechanism.

References

  • Abobo, C. V., Wu, L., John, J., Joseph, M. K., Bates, T. R., & Liang, D. (2010). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Chromatography B, 878(29), 3181–3186. [Link]

  • Yanakakis, L. J., & Bumpus, N. N. (2012). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 40(4), 803–814. [Link]

  • John, J., & Liang, D. (2014). Oral Liquid Formulation of Etravirine for Enhanced Bioavailability. Pharmaceutica Analytica Acta, 5(3). [Link]

  • Boffito, M., Winston, A., & Fletcher, C. (2007). A pharmacokinetic study of etravirine (TMC125) co-administered with ranitidine and omeprazole in HIV–negative volunteers. British Journal of Clinical Pharmacology, 65(4), 556–561. [Link]

  • Tseng, A. (2014). Selected Properties of Etravirine. HIVclinic.ca. [Link]

  • Janssen-Cilag International NV. (2021). INTELENCE® (etravirine) [Prescribing Information]. [Link]

  • Yanakakis, L. J., & Bumpus, N. N. (2012). Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism. Drug Metabolism and Disposition, 40(4), 803-814. [Link]

  • Liang, D., & John, J. (2014). Etravirine formulations and uses thereof.
  • Zolotov, S. A., et al. (2021). Study of the physicochemical properties of the etravirine substance. Drug development & registration. [Link]

  • Mitra, K., & Kote, N. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Reddy, Y. R., & Kumar, K. K. (2025). Quantification of Etravirine in Rat Plasma by LC-MS/MS and Application to a Pharmacokinetic Study. ResearchGate. [Link]

  • Bhattacharyya, S., et al. (2022). A Study on Solubility Enhancement of Etravirine by Crystal Engineering Method. Indian Journal of Pharmaceutical Sciences. [Link]

  • Antunes, A. M., et al. (2018). High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches. ResearchGate. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 1(4), 329-340. [Link]

  • Neves, B. J., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100705. [Link]

  • Ramesh, K., et al. (2015). Enhancement of solubility and bioavailability of etravirine solid dispersions by solvent evaporation technique with novel carriers. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • D'Avolio, A., et al. (2015). Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction. Journal of Pharmaceutical and Biomedical Analysis, 111, 234-240. [Link]

  • PharmacyLibrary. (n.d.). Emetine Hydrochloride – Etravirine. Trissel's Stability of Compounded Formulations, 6th Edition. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. [Link]

  • Seshachalam, V., & Rao, J. V. (2016). Development and validation of stability indicating RP-HPLC method for the quantification of etravirine in tablet dosage form. ResearchGate. [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]

  • Gari, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Shinde, V. R., et al. (2022). LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. ScienceScholar. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

  • Patel, J., & Patel, A. (2025). Analytical method development and validation of antiviral drugs for HIV. International Journal of Science and Research Archive. [Link]

  • Zgórka, G. (2016). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 129, 348-356. [Link]

Sources

Technical Support Center: Purification Strategies for Crude Dihydroxy Etravirine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Dihydroxy Etravirine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Our approach is rooted in practical, field-proven insights to ensure you achieve the highest purity for your downstream applications.

Introduction to this compound and its Purification Challenges

This compound, a derivative of Etravirine, is a promising compound in HIV research.[1][2] Like its parent compound, it is a diarylpyrimidine derivative that inhibits the HIV reverse transcriptase enzyme.[3][4] The synthesis of such complex organic molecules often results in a crude product containing a variety of impurities, including unreacted starting materials, by-products, and isomers.[5][6] The inherent low aqueous solubility of Etravirine and its analogs presents a significant hurdle in developing effective purification strategies.[7][8] This guide will provide a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on the common synthetic routes for Etravirine, the impurities in crude this compound are likely to include:

  • Unreacted Starting Materials: Such as derivatives of 2,4,6-trichloropyrimidine, 4-aminobenzonitrile, and 3,5-dimethyl-4-hydroxybenzonitrile.[6][9]

  • Reaction Intermediates: Incomplete reactions can leave various intermediate compounds in the crude mixture.[5][10]

  • Positional Isomers: The synthesis of diarylpyrimidine compounds can sometimes yield isomers where the substituents are on different positions of the pyrimidine ring.[6]

  • Over-brominated or Under-brominated Analogs: If bromination is a step in the synthesis of the precursor, variations in this step can lead to impurities.

  • Degradation Products: this compound may degrade under harsh reaction or work-up conditions, such as exposure to strong acids, bases, or high temperatures.[11]

Q2: What is the recommended initial purification strategy for crude this compound?

A2: For a crude product, a multi-step approach is generally most effective. A logical starting point is a liquid-liquid extraction to remove highly polar or non-polar impurities, followed by crystallization. Crystallization is a powerful and scalable technique for significantly increasing the purity of crystalline compounds like Etravirine and its derivatives.[5][10] If the purity is still insufficient, chromatographic methods should be employed.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment of pharmaceutical compounds.[11][12][13] A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate this compound from its impurities.[12][13][14] For impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable as it provides both retention time data and mass-to-charge ratio information.[11][14] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation of the final product and can be used for quantitative purity analysis (qNMR).[9]

Troubleshooting Purification Workflows

The following troubleshooting guide addresses common issues encountered during the purification of crude this compound.

Crystallization Troubleshooting

Crystallization is often the most efficient method for large-scale purification. However, achieving good recovery and high purity can be challenging.

Problem 1: Oiling Out Instead of Crystallizing

  • Causality: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is common for compounds with low melting points or when the solution is supersaturated too quickly.

  • Troubleshooting Steps:

    • Reduce Cooling Rate: Slow, controlled cooling allows for proper crystal lattice formation.

    • Use a Co-solvent/Anti-solvent System: Dissolve the crude product in a good solvent (e.g., Tetrahydrofuran) and slowly add an anti-solvent (e.g., a mixture of ethanol and water) to induce crystallization.[10] This method allows for finer control over the supersaturation.

    • Seed the Solution: Introduce a small crystal of pure this compound to the supersaturated solution to initiate crystallization.

    • Agitation: Gentle stirring can promote crystallization, but vigorous agitation can lead to the formation of small, impure crystals.

Problem 2: Poor Recovery of the Purified Product

  • Causality: Significant loss of product can occur if it has high solubility in the mother liquor, even at low temperatures.

  • Troubleshooting Steps:

    • Optimize Solvent System: Experiment with different solvent/anti-solvent ratios to minimize the solubility of this compound in the final mixture.

    • Concentrate the Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained, although this crop may be of lower purity.

    • Temperature Optimization: Ensure the crystallization mixture is cooled to the optimal temperature for a sufficient amount of time to maximize precipitation.

Problem 3: Low Purity After a Single Crystallization

  • Causality: If the crude product contains impurities with similar solubility profiles to this compound, a single crystallization may not be sufficient.

  • Troubleshooting Steps:

    • Recrystallization: Perform a second crystallization using the purified material from the first step. Often, changing the solvent system for the second crystallization can improve impurity removal.

    • Wash the Crystals: After filtration, wash the crystalline cake with a small amount of cold anti-solvent to remove residual mother liquor containing impurities.

    • Pre-purification: Consider a preliminary purification step, such as a slurry wash with a suitable solvent, before the main crystallization.

Chromatographic Purification Troubleshooting

When crystallization does not yield the desired purity, column chromatography is the next logical step.

Problem 1: Poor Separation of Impurities on a Normal-Phase Silica Gel Column

  • Causality: this compound, being a polar molecule, may interact too strongly with the silica gel, leading to broad peaks and poor separation from polar impurities.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: A systematic approach to mobile phase optimization is crucial. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or acetone). A shallow gradient can often improve separation.

    • Use a Different Stationary Phase: Consider using a less polar stationary phase like alumina or a bonded-phase silica (e.g., diol or cyano).

    • Reverse-Phase Chromatography: For polar compounds, Reverse-Phase Chromatography (RPC) is often more effective.

Problem 2: Product Tailing on the HPLC Chromatogram

  • Causality: Peak tailing in HPLC can be caused by secondary interactions between the analyte and the stationary phase, overloading of the column, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can significantly impact peak shape. Buffer the mobile phase to a pH where the analyte is in a single ionic state.

    • Reduce Sample Load: Overloading the column is a common cause of peak tailing. Reduce the amount of sample injected.

    • Use a High-Purity Stationary Phase: Modern HPLC columns with end-capping can reduce secondary interactions.

    • Add an Ion-Pairing Agent: For basic compounds, adding an ion-pairing agent to the mobile phase can improve peak shape.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., Tetrahydrofuran) at an elevated temperature (e.g., 50-60 °C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: Slowly add a pre-warmed anti-solvent (e.g., a 1:1 mixture of ethanol and water) to the hot solution until slight turbidity is observed.[10]

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath for at least one hour.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 50 °C).[10]

Protocol 2: Purity Analysis by RP-HPLC
  • Column: Xselect HSS T3 (150 x 4.6 mm, 3.5 µm) or equivalent C18 column.[12][13]

  • Mobile Phase A: Buffer at pH 4.0.[12][13]

  • Mobile Phase B: Methanol:Acetonitrile:Water (90:5:5 v/v/v).[12][13]

  • Gradient Program: A suitable gradient from Mobile Phase A to Mobile Phase B to elute all components.

  • Flow Rate: 1.0 mL/min.[12][13]

  • Detection: PDA detector at 310 nm.[12][13]

  • Injection Volume: 10 µL.[12][13]

Data Presentation

Table 1: Solvent Systems for Crystallization of this compound Analogs

SolventAnti-solventRatio (v/v)Expected Purity ImprovementReference
Tetrahydrofuran (THF)Ethanol/Water1:1High[10]
N,N-Dimethylformamide (DMF)Water-Moderate to High[5]
AcetoneWater-Moderate[5]
Dichloromethane (DCM)Heptane-ModerateN/A

Visualization of Workflows

Purification Decision Workflow

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Purity Analysis (HPLC/LC-MS) Crude_Product->Initial_Analysis Purity_Check_1 Purity > 95%? Initial_Analysis->Purity_Check_1 Crystallization Crystallization / Recrystallization Purity_Check_1->Crystallization No Final_Product Pure this compound Purity_Check_1->Final_Product Yes Purity_Check_2 Purity > 99.5%? Crystallization->Purity_Check_2 Chromatography Column Chromatography (Normal or Reverse Phase) Purity_Check_2->Chromatography No Purity_Check_2->Final_Product Yes Purity_Check_3 Purity > 99.5%? Chromatography->Purity_Check_3 Purity_Check_3->Final_Product Yes Further_Optimization Further Method Development Required Purity_Check_3->Further_Optimization No

Caption: Decision workflow for the purification of crude this compound.

Troubleshooting Crystallization

Crystallization_Troubleshooting Start Crude Product in Solution Problem Oiling Out Occurs Start->Problem Solution1 Reduce Cooling Rate Problem->Solution1 Try Solution2 Use Anti-solvent Problem->Solution2 Try Solution3 Seed the Solution Problem->Solution3 Try Success Crystals Form Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting guide for oiling out during crystallization.

References

Sources

Technical Support Center: Overcoming Low Signal Intensity for Dihydroxy Etravirine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low signal intensity during the mass spectrometric analysis of Dihydroxy Etravirine. As a hydroxylated metabolite of Etravirine, its increased polarity can present unique ionization challenges. This guide provides a structured approach to troubleshooting and enhancing signal intensity, moving from fundamental adjustments to more advanced methodologies.

Introduction: The Challenge of Polar Metabolites

This compound, a metabolite of the non-nucleoside reverse transcriptase inhibitor Etravirine, possesses two additional hydroxyl groups. These functional groups significantly increase the molecule's polarity compared to the parent drug. While beneficial for renal clearance in vivo, this increased polarity can lead to suboptimal desolvation and ionization efficiency in common mass spectrometry ion sources, resulting in low signal intensity and poor sensitivity. This guide will walk you through a systematic process to diagnose and resolve these issues.

A logical first step in troubleshooting is a systematic evaluation of the entire analytical method, from sample preparation to data acquisition. The following workflow provides a general framework for addressing low signal intensity.

Troubleshooting_Workflow Start Low Signal Intensity Observed for this compound Check_Basics Verify Instrument Performance & Basic Conditions (Tuning, Calibration, System Suitability) Start->Check_Basics Ion_Source Ion Source Optimization (ESI, APCI, APPI & Polarity) Check_Basics->Ion_Source Instrument OK LC_Method Mobile Phase & LC Optimization (pH, Organic Modifier, Flow Rate) Ion_Source->LC_Method Still Low Success Signal Intensity Improved Ion_Source->Success Improvement Seen Adducts Promote Adduct Formation (Mobile Phase Additives) LC_Method->Adducts Still Low Matrix_Effects Investigate Matrix Effects LC_Method->Matrix_Effects If in biological matrix LC_Method->Success Improvement Seen Derivatization Advanced Technique: Chemical Derivatization Adducts->Derivatization Still Low Adducts->Success Improvement Seen Derivatization->Success Sample_Prep Refine Sample Preparation Matrix_Effects->Sample_Prep Effects Present Sample_Prep->Success

Caption: A general troubleshooting workflow for low signal intensity.

Part 1: Ionization Source Optimization

The choice and tuning of the ionization source are paramount for maximizing the signal of polar analytes like this compound.

FAQ 1: Which ionization source (ESI, APCI, or APPI) is best for this compound?

Electrospray Ionization (ESI) is generally the preferred method for polar and ionizable compounds, making it the logical starting point for this compound.[1][2] Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar, more volatile compounds, but can sometimes be effective for analytes that are poorly ionized by ESI.[3] Atmospheric Pressure Photoionization (APPI) can be useful for some non-polar compounds that are not amenable to ESI or APCI.[4]

Recommendation:

  • Start with ESI: Given the polar nature of the dihydroxy metabolite, ESI is the most likely to yield good results.

  • Test both positive and negative ion modes: The phenolic hydroxyl groups and the amino groups on the pyrimidine ring could potentially be protonated or deprotonated. A direct infusion of a standard solution should be performed to assess which polarity provides a better signal.

  • If ESI fails, consider APCI: While less likely to be optimal, APCI can sometimes provide a signal when ESI does not, particularly if the compound is thermally stable.

Ionization TechniquePrincipleSuitability for this compound
Electrospray Ionization (ESI) Soft ionization creating ions from solution.High. Ideal for polar, ionizable molecules.
Atmospheric Pressure Chemical Ionization (APCI) Corona discharge ionizes the solvent, which then ionizes the analyte.Moderate. Can be tested if ESI response is poor.
Atmospheric Pressure Photoionization (APPI) UV photons ionize the analyte.Low. Generally for less polar compounds.
FAQ 2: How should I optimize the ESI source parameters for this compound?

Optimizing source parameters is critical and should be done systematically.[5][6] The goal is to facilitate the efficient generation and transmission of ions into the mass spectrometer.

Experimental Protocol: Infusion Analysis for ESI Parameter Optimization

  • Prepare a standard solution: Prepare a 1 µg/mL solution of this compound in a solvent composition that mirrors your anticipated LC mobile phase (e.g., 50:50 acetonitrile:water).

  • Set up the infusion: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min). A "tee" connection can be used to combine the infusion flow with the LC flow.

  • Optimize key parameters: While observing the signal intensity for the [M+H]⁺ or [M-H]⁻ ion, adjust the following parameters one at a time to find the optimal setting:

    • Capillary/Spray Voltage: Typically 3-5 kV for positive ion mode and 2.5-4.5 kV for negative ion mode. Adjust in small increments to maximize the signal.

    • Drying Gas Temperature and Flow: These parameters are crucial for desolvation. Higher temperatures and flow rates can improve desolvation of polar analytes but can also lead to thermal degradation if set too high. Start around 250-300 °C and 8-12 L/min and adjust accordingly.

    • Nebulizer Gas Pressure: This affects the aerosol droplet size. Higher pressure generally produces smaller droplets, aiding in desolvation. Typical starting values are 30-50 psi.

    • Cone/Orifice Voltage (Declustering Potential): This voltage helps to prevent solvent clusters from entering the mass analyzer and can also induce in-source fragmentation. A balance must be struck to maximize the precursor ion signal without causing excessive fragmentation.

Part 2: Mobile Phase & Liquid Chromatography Adjustments

The composition of the mobile phase directly influences the ionization efficiency of the analyte.

FAQ 3: How does mobile phase pH affect the signal intensity of this compound?

The pH of the mobile phase dictates the charge state of the analyte in solution. For ESI, analytes that are ionized in solution generally produce a stronger signal.

  • Positive Ion Mode ([M+H]⁺): To promote protonation, the mobile phase pH should be approximately 2 pH units below the pKa of the most basic functional group.

  • Negative Ion Mode ([M-H]⁻): To promote deprotonation, the mobile phase pH should be about 2 pH units above the pKa of the most acidic functional group.

Recommendation:

  • For positive ion mode , add a small amount of an acid like formic acid (0.1%) or acetic acid to the mobile phase.

  • For negative ion mode , add a weak base such as ammonium hydroxide or ammonium acetate.

FAQ 4: Can the organic modifier in the mobile phase impact signal strength?

Yes, the choice and percentage of the organic modifier (typically acetonitrile or methanol) can affect signal intensity. Acetonitrile often provides better ionization efficiency in ESI due to its lower surface tension and viscosity, which promotes the formation of smaller droplets.

Recommendation:

  • If using methanol, try switching to acetonitrile to see if the signal improves.

  • Be aware that high percentages of organic solvent at the beginning of a gradient can sometimes lead to poor retention of very polar compounds on reversed-phase columns.

Part 3: Promoting Adduct Formation

If protonation or deprotonation is inefficient, promoting the formation of adduct ions can be an effective strategy to enhance signal intensity.[7][8]

FAQ 5: What are adduct ions and how can they help?

Adduct ions are formed when the analyte molecule associates with a cation (e.g., Na⁺, K⁺, NH₄⁺) or an anion (e.g., Cl⁻, HCOO⁻) present in the mobile phase.[9] For some molecules, the formation of an adduct, such as [M+Na]⁺ or [M+NH₄]⁺, is a more favorable ionization pathway than protonation, leading to a significant increase in signal.

FAQ 6: How can I encourage the formation of specific adducts?

The controlled addition of specific salts to the mobile phase can promote the formation of desired adducts.

Experimental Protocol: Screening for Optimal Adduct Formation

  • Prepare additive stock solutions: Prepare 10 mM stock solutions of ammonium formate, ammonium acetate, and sodium acetate in water.

  • Perform infusions with additives: Using the infusion setup described previously, add a small, controlled amount of each additive to the mobile phase to achieve a final concentration of 1-5 mM.

  • Monitor for adduct ions: Observe the mass spectrum for the appearance and intensity of the corresponding adduct ions ([M+NH₄]⁺, [M+Na]⁺, etc.).

  • Select the best additive: Choose the additive that provides the most intense and stable signal for a single adduct species.

AdditiveCommon Adduct (Positive Ion)Notes
Ammonium Formate/Acetate[M+NH₄]⁺Volatile and LC-MS friendly. A good first choice.
Sodium Acetate/Formate[M+Na]⁺Can significantly enhance signal but may lead to multiple adducts and sodium clusters. Use low concentrations.

Part 4: Advanced Technique: Chemical Derivatization

When other methods fail to provide the required sensitivity, chemical derivatization can be a powerful tool.[10][11]

FAQ 7: What is chemical derivatization and when should I consider it?

Chemical derivatization involves reacting the analyte with a reagent to introduce a chemical moiety that is more easily ionized.[11] This is a more involved approach and should be considered when high sensitivity is required and other optimization strategies have been exhausted. The goal is to attach a group with a high proton affinity or a permanent charge.[10]

Potential Derivatization Strategies for Dihydroxy Groups:

  • Dansylation: Reacting the hydroxyl groups with dansyl chloride can introduce a tertiary amine group, which is readily protonated in positive ion ESI.

  • Picolinoyl Esterification: Reaction with picolinoyl chloride can introduce a pyridine ring, which also has a high proton affinity.

Considerations for Derivatization:

  • Reaction Specificity and Yield: The reaction should be specific to the hydroxyl groups and have a high, reproducible yield.

  • Chromatographic Behavior: The derivatized product will have different chromatographic properties, so the LC method will need to be re-optimized.

  • Increased Complexity: Derivatization adds extra steps to the sample preparation workflow, which can introduce variability.[12]

Derivatization_Concept Analyte This compound - Poorly Ionizing - Low Signal Product Derivatized Analyte - Readily Ionized - High Signal Analyte->Product + Reaction Reagent Derivatizing Reagent + Readily Ionizable Group Reagent->Product

Caption: The concept of chemical derivatization for signal enhancement.

Part 5: Investigating Matrix Effects

If this compound is being analyzed in a complex biological matrix (e.g., plasma, urine), matrix effects can suppress the ion signal.[13][14]

FAQ 8: What are matrix effects and how do I know if they are affecting my analysis?

Matrix effects are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix.[15] These co-eluting components can compete with the analyte for ionization, leading to signal suppression.

Quick Test for Matrix Effects:

  • Analyze a blank, extracted matrix sample.

  • Perform a post-column infusion of a this compound standard while re-injecting the blank, extracted matrix.

  • A dip in the baseline signal of the standard at the retention time of the analyte in a real sample indicates ion suppression.

Strategies to Mitigate Matrix Effects:

  • Improve Sample Preparation: Use a more selective sample preparation technique (e.g., solid-phase extraction) to remove interfering components.

  • Optimize Chromatography: Adjust the LC gradient to separate the analyte from the interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification despite signal suppression.

Conclusion

Overcoming low signal intensity for this compound in mass spectrometry is a multifactorial problem that can be effectively addressed through a systematic troubleshooting approach. By starting with the fundamentals of ion source optimization and mobile phase conditions, and progressing to more advanced techniques such as promoting adduct formation or chemical derivatization, researchers can significantly enhance the sensitivity and robustness of their analytical methods. Always consider the potential influence of matrix effects when working with biological samples and employ strategies to mitigate their impact.

References

  • University of Liverpool. Etravirine PK Fact Sheet. HIV Drug Interactions. [Link]

  • Drugs.com. Etravirine: Package Insert / Prescribing Information / MOA. [Link]

  • Wikipedia. Etravirine. [Link]

  • PubMed Central. Mass Difference Matching Unfolds Hidden Molecular Structures of Dissolved Organic Matter. [Link]

  • National Institutes of Health. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]

  • National Institutes of Health. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. [Link]

  • ACS Publications. Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry. [Link]

  • PubChem. This compound. [Link]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • PubMed. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review. [Link]

  • PubMed. Clinical pharmacokinetics and pharmacodynamics of etravirine. [Link]

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Validation & Comparative

Dihydroxy Etravirine vs. Etravirine: A Comparative Analysis of Antiviral Potency

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), represents a significant advancement in the management of HIV-1 infection, particularly in treatment-experienced individuals with resistance to earlier NNRTIs.[1][2] Its remarkable efficacy is attributed to its unique molecular flexibility, allowing it to bind to the HIV-1 reverse transcriptase (RT) enzyme in multiple conformations and thereby maintain activity against a range of resistant viral strains.[3] As with many antiretroviral agents, the in vivo metabolic fate of etravirine is a critical determinant of its overall therapeutic profile. This guide provides a detailed comparative analysis of the antiviral potency of etravirine and its primary dihydroxylated metabolite, Dihydroxy Etravirine, offering field-proven insights and experimental data to inform future research and development.

Metabolic Pathway of Etravirine

Etravirine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) isoenzymes CYP3A4, CYP2C9, and CYP2C19.[2][3] The principal metabolic route is oxidation, leading to the formation of several hydroxylated metabolites, with subsequent glucuronidation.[3] Among these, the monomethylhydroxylated (M3) and dimethylhydroxylated (M4, or this compound) metabolites are the most abundant.[4] Understanding the antiviral activity of these metabolites is crucial for a comprehensive assessment of etravirine's in vivo efficacy.

Etravirine Etravirine CYP_Enzymes CYP3A4, CYP2C9, CYP2C19 Etravirine->CYP_Enzymes Oxidation Hydroxylated_Metabolites Monohydroxy & Dihydroxy Metabolites (M3 & M4) CYP_Enzymes->Hydroxylated_Metabolites Glucuronidation Glucuronidation Hydroxylated_Metabolites->Glucuronidation Excretion Excretion Glucuronidation->Excretion cluster_prep Preparation cluster_infection Infection cluster_readout Readout Seed_Cells Seed TZM-bl cells in 96-well plates Prepare_Compounds Prepare serial dilutions of Etravirine and this compound Add_Virus Add HIV-1 virus stock to wells containing compounds Prepare_Compounds->Add_Virus Incubate_Cells Incubate cells with virus-compound mixture Add_Virus->Incubate_Cells Lyse_Cells Lyse cells after incubation period Incubate_Cells->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence

Caption: Workflow for a TZM-bl based phenotypic assay.

Step-by-Step Methodology:

  • Cell Seeding: TZM-bl cells are seeded into 96-well microplates at a density of 1 x 10^4 cells per well in a final volume of 100 µL of growth medium and incubated overnight. [5]2. Compound Preparation: Prepare serial dilutions of etravirine and this compound in growth medium.

  • Virus Addition: A pre-titered amount of HIV-1 virus stock is added to each well containing the diluted compounds. Control wells with virus only (no compound) and cells only (no virus or compound) are included.

  • Infection: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene. [5]5. Cell Lysis and Substrate Addition: The culture medium is removed, and cells are lysed. A luciferase substrate is then added to each well.

  • Luminescence Measurement: The luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Colorimetric Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the inhibition of the HIV-1 reverse transcriptase enzyme activity. It is a cell-free system that quantifies the incorporation of labeled nucleotides into a DNA strand templated from an RNA template.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing a template/primer (e.g., poly(A)/oligo(dT)), labeled deoxynucleotides (e.g., biotin and digoxigenin-labeled dUTP), and recombinant HIV-1 RT enzyme is prepared in a reaction buffer.

  • Compound Addition: Serial dilutions of etravirine and this compound are added to the reaction mixture.

  • RT Reaction: The reaction is initiated and incubated at 37°C to allow for the synthesis of the labeled DNA strand. [6][7]4. Capture of Synthesized DNA: The reaction mixture is transferred to a streptavidin-coated microplate, which captures the biotin-labeled DNA.

  • Detection: An anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase) is added to the wells. [8]6. Substrate Addition: A colorimetric substrate for the enzyme is added, leading to a color change that is proportional to the amount of synthesized DNA.

  • Absorbance Measurement: The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of RT inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

The comprehensive analysis of available data indicates a stark contrast in the antiviral potency of etravirine and its major metabolite, this compound. While etravirine is a highly potent NNRTI with a robust profile against both wild-type and resistant HIV-1 strains, this compound exhibits significantly diminished antiviral activity. This disparity underscores the critical role of the parent compound in mediating the therapeutic effect of etravirine. For researchers and drug development professionals, this knowledge reinforces the importance of focusing on the pharmacokinetics and pharmacodynamics of the parent drug in the continued optimization of antiretroviral therapies. The provided experimental protocols offer a standardized framework for the in vitro assessment of antiviral potency, ensuring data integrity and comparability across studies.

References

  • Havens, J., Podany, A., & Scarsi, K. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 59(3), 291–307. [Link]

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A Comparative Analysis of Etravirine's Monohydroxylated and Dihydroxylated Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the monohydroxylated and dihydroxylated metabolites of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical properties, metabolic pathways, and analytical methodologies pertinent to these metabolites, offering field-proven insights and supporting experimental data.

Introduction to Etravirine and its Metabolism

Etravirine (ETR) is a second-generation NNRTI utilized in the treatment of HIV-1 infection.[1][2] Its metabolic fate is primarily hepatic, involving extensive biotransformation by cytochrome P450 (CYP) enzymes.[1][2] The main metabolic pathway is oxidation, leading to the formation of monohydroxylated and dihydroxylated metabolites, which are subsequently susceptible to glucuronidation.[1][2] Understanding the characteristics of these metabolites is crucial for a comprehensive assessment of the drug's efficacy, safety, and potential for drug-drug interactions.

The primary enzymes responsible for Etravirine's hydroxylation are CYP3A4, CYP2C9, and CYP2C19.[1][2] Notably, CYP2C19 plays a major role in the formation of the most abundant monohydroxylated and dihydroxylated metabolites.[3] While CYP3A4 contributes to the formation of other monohydroxylated metabolites, CYP2C9, in concert with CYP3A4, is involved in producing minor dihydroxylated products.[3] This enzymatic promiscuity underscores the complexity of Etravirine's metabolic profile.

Visualizing the Metabolic Pathway

The metabolic transformation of Etravirine into its primary hydroxylated metabolites can be visualized as a sequential process, predominantly occurring on the dimethylbenzonitrile moiety.

Etravirine_Metabolism Etravirine Etravirine Mono_OH Monohydroxylated Metabolites Etravirine->Mono_OH CYP2C19 (major) CYP3A4 (minor) Di_OH Dihydroxylated Metabolites Mono_OH->Di_OH CYP2C19 (major) CYP3A4/2C9 (minor) Glucuronides Glucuronidated Metabolites Mono_OH->Glucuronides UGTs Di_OH->Glucuronides UGTs

Caption: Metabolic pathway of Etravirine to its hydroxylated and glucuronidated metabolites.

Comparative Analysis of Metabolite Properties

While direct comparative studies on the isolated metabolites are limited, a combination of published data and established principles of drug metabolism allows for a robust comparative analysis.

Physicochemical Properties

The addition of hydroxyl groups to the lipophilic Etravirine molecule is expected to increase its hydrophilicity and water solubility.[4][5] This effect is anticipated to be more pronounced in the dihydroxylated metabolites compared to their monohydroxylated counterparts due to the presence of an additional polar hydroxyl group.

PropertyEtravirine (Parent Drug)Monohydroxylated MetabolitesDihydroxylated MetabolitesScientific Rationale
Lipophilicity (logP) High (>5)[6]Lower than parentLower than monohydroxylatedThe addition of polar hydroxyl groups decreases lipophilicity.[4][5]
Water Solubility Practically insoluble[6]Higher than parentHigher than monohydroxylatedIncreased polarity from hydroxyl groups enhances interaction with water molecules.[4][5]
Polar Surface Area BaselineIncreasedFurther IncreasedEach hydroxyl group contributes significantly to the molecule's polar surface area.
Pharmacological Activity

A critical aspect of metabolite analysis is the determination of their pharmacological activity relative to the parent compound. For Etravirine, its major metabolites exhibit significantly reduced antiviral potency.

CompoundAnti-HIV Activity (Reverse Transcriptase Inhibition)EC50 (Wild-Type HIV-1)
Etravirine Potent Inhibitor~0.4 to 2.4 ng/mL[7]
Hydroxylated Metabolites >90% less active than parent drug[1]Not specifically reported, but significantly higher than parent drug.

This substantial loss of activity underscores that the parent molecule, Etravirine, is the primary contributor to the therapeutic effect. The hydroxylation, therefore, represents a detoxification and clearance pathway rather than a bioactivation process in the context of anti-HIV efficacy.

In Vitro Abundance

The relative abundance of metabolites formed in vitro can provide insights into the predominant metabolic pathways. A study using primary human hepatocytes provides a snapshot of the metabolite profile after 24 hours of incubation with Etravirine.[3]

Metabolite ClassRepresentative MetabolitesRelative Amount after 24h Incubation (%)[3]
Monohydroxylated M1, M3M3: 89.9% M1: 0.64%
Dihydroxylated M4, M5, M6M4: 8.45% M5: 0.14% M6: 0.08%
Glucuronidated M70.08%

Note: M1, M3, M4, M5, M6, and M7 are designations from the cited study and represent different isomers.

These data indicate that under these experimental conditions, a monohydroxylated metabolite (M3) is the most abundant species, followed by a dihydroxylated metabolite (M4). This highlights the efficiency of the initial hydroxylation step.

Toxicological Profile

The direct comparative cytotoxicity of the monohydroxylated and dihydroxylated metabolites has not been extensively reported. However, some inferences can be made. Etravirine itself has shown cytotoxicity in certain cancer cell lines, such as Huh-7 cells.[8] The formation of reactive metabolites is a potential concern for drug-induced toxicity. While the hydroxylated metabolites are generally considered detoxification products due to their increased polarity facilitating excretion, the potential for further bioactivation should not be disregarded without specific toxicological assessments.

Experimental Protocols

In Vitro Metabolism of Etravirine in Human Liver Microsomes (HLMs)

This protocol outlines a standard procedure for the in vitro generation of Etravirine metabolites for subsequent analysis.

1. Reagent Preparation:

  • Etravirine Stock Solution: Prepare a 10 mM stock solution of Etravirine in DMSO.

  • HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final concentration of 2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

  • NADPH-Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M potassium phosphate buffer (pH 7.4).

  • Reaction Termination Solution: Acetonitrile.

2. Incubation Procedure:

  • Pre-warm the HLM suspension and NRS to 37°C for 5 minutes.

  • In a microcentrifuge tube, combine the HLM suspension and Etravirine stock solution to achieve a final Etravirine concentration of 20 µM and a final HLM concentration of 1 mg/mL.

  • Initiate the metabolic reaction by adding the pre-warmed NRS. The final volume should be adjusted with phosphate buffer.

  • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile.

  • Vortex the samples and centrifuge at 14,000 x g for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to a new tube for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis of Etravirine and its Hydroxylated Metabolites

This protocol provides a framework for the quantification of Etravirine and its metabolites.

1. Chromatographic Conditions:

  • UPLC System: A high-performance UPLC system.

  • Column: A suitable reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B over several minutes to ensure separation of the parent drug and its more polar metabolites.

  • Flow Rate: 0.4-0.6 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-10 µL.

2. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Etravirine and its metabolites.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Etravirine 436.0225.0
Monohydroxylated Metabolites 452.0Varies (e.g., 304.1, 353.1)[3]
Dihydroxylated Metabolites 468.0Varies (e.g., 369.1)[3]

Note: Specific transitions for metabolites should be optimized by direct infusion of generated or synthesized standards if available.

3. Data Analysis:

  • Quantify the peak areas of the parent drug and its metabolites at each time point.

  • Determine the rate of disappearance of the parent drug to assess metabolic stability.

  • Calculate the relative amounts of each metabolite formed.

Visualizing the Experimental Workflow

The process of generating and analyzing Etravirine metabolites can be summarized in the following workflow diagram.

Workflow cluster_Incubation In Vitro Metabolism cluster_Analysis Sample Preparation & Analysis HLMs Human Liver Microsomes Incubate Incubate at 37°C HLMs->Incubate ETR Etravirine ETR->Incubate NRS NADPH-Regenerating System NRS->Incubate Terminate Terminate Reaction (Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC_MSMS UPLC-MS/MS Analysis Supernatant->UPLC_MSMS

Caption: Experimental workflow for the in vitro metabolism and analysis of Etravirine.

Conclusion and Future Directions

The metabolism of Etravirine results in the formation of monohydroxylated and dihydroxylated metabolites that are significantly less pharmacologically active than the parent drug. The addition of hydroxyl groups increases the polarity of the molecule, which is expected to facilitate its elimination. While in vitro studies have identified the key enzymes and relative abundance of these metabolites, there is a notable lack of direct comparative data on their physicochemical properties, metabolic stability, cell permeability, and cytotoxicity.

Future research should focus on the synthesis and isolation of individual monohydroxylated and dihydroxylated metabolites to enable a more direct and quantitative comparison of their properties. Such studies would provide a more complete understanding of the disposition and potential liabilities of Etravirine and would be invaluable for the development of future NNRTIs with optimized metabolic profiles.

References

  • Ghosn, J., et al. (2018). Etravirine: a review of its use in the management of treatment-experienced HIV-1-infected patients. Drugs, 78(10), 1035-1049. [Link]

  • Yanakakis, L. J., et al. (2012). Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism. Drug Metabolism and Disposition, 40(4), 815-825. [Link]

  • Sahu, K. K., et al. (2022). Network controllability analysis reveals the antiviral potential of Etravirine against hepatitis E virus infection. mSystems, 7(1), e01034-21. [Link]

  • Schöller-Gyüre, M., et al. (2009). Clinical pharmacokinetics and pharmacodynamics of etravirine. Clinical Pharmacokinetics, 48(9), 561-574. [Link]

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  • Jackson, K. D., et al. (2018). Exploring Potential for Repurposing Antiretroviral Drugs Etravirine and Efavirenz in Prostate and Bladder Cancer. International Journal of Molecular Sciences, 19(9), 2774. [Link]

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  • Else, L. J., et al. (2011). Etravirine concentrations in the cervicovaginal compartment in HIV-1-infected women receiving etravirine-containing antiretroviral therapy: DIVA 02 study. Antimicrobial Agents and Chemotherapy, 55(7), 3563–3565. [Link]

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A Senior Application Scientist's Guide to Confirming Dihydroxy Etravirine Structure with High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural confirmation of drug metabolites is a critical step in understanding a compound's efficacy and safety profile. This guide provides an in-depth, technically-focused comparison of high-resolution mass spectrometry (HRMS) approaches for the structural confirmation of Dihydroxy Etravirine, a key metabolite of the non-nucleoside reverse transcriptase inhibitor, Etravirine. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analytical Imperative: Why High-Resolution Mass Spectrometry?

High-resolution mass spectrometry has become an indispensable tool in drug metabolism studies due to its ability to provide highly accurate mass measurements, which is crucial for the confident identification and structural elucidation of metabolites. For this compound, with a molecular formula of C₂₀H₁₅BrN₆O₃ and a monoisotopic mass of 466.0443 g/mol , the precision of HRMS is paramount in distinguishing it from other potential metabolites and endogenous interferences.

This guide will compare and contrast two of the most prevalent HRMS platforms: Quadrupole Time-of-Flight (QTOF) and Orbitrap-based systems. We will explore their application in conjunction with liquid chromatography (LC) and various fragmentation techniques, including Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD).

Strategic Experimental Design: A Step-by-Step Workflow

A robust analytical workflow is the bedrock of confident metabolite identification. The following diagram outlines a comprehensive approach, from sample preparation to final structural confirmation.

Caption: A comprehensive workflow for this compound structural confirmation.

Experimental Protocol 1: Sample Preparation from Human Liver Microsomes

The choice of biological matrix is dictated by the research question. For in-vitro metabolic stability and metabolite identification, human liver microsomes (HLMs) are a standard model.[1]

  • Incubation: Incubate Etravirine (e.g., 10 µM) with HLMs (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) containing an NADPH regenerating system at 37°C for a specified time (e.g., 60 minutes).

  • Quenching and Protein Precipitation: Terminate the reaction by adding two volumes of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-HRMS analysis.

Causality: Acetonitrile is a common choice for protein precipitation as it efficiently removes proteins while being compatible with reversed-phase liquid chromatography. The evaporation and reconstitution step concentrates the analytes and ensures compatibility with the initial mobile phase conditions, leading to better chromatographic peak shape.

Experimental Protocol 2: Liquid Chromatography for Isomer Separation

Dihydroxylation of Etravirine can occur on the dimethylbenzonitrile moiety, leading to potential isomers.[1] Chromatographic separation is therefore crucial for their individual characterization.

ParameterRecommended SettingRationale
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like hydroxylated metabolites.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analytes for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Gradient Start with a low percentage of B, ramp up to a high percentage to elute analytes of increasing hydrophobicity.Allows for the separation of the parent drug from its more polar metabolites.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 40°CImproves peak shape and reduces viscosity.

Causality: A C18 column is a good starting point for the separation of Etravirine and its metabolites due to its hydrophobic nature. The use of a gradient elution is essential to separate the more polar dihydroxy metabolite from the parent drug and less polar mono-hydroxylated intermediates. The addition of formic acid to the mobile phase aids in the ionization of the analytes in the mass spectrometer's source.

High-Resolution Mass Spectrometry: A Comparative Analysis

Both QTOF and Orbitrap mass spectrometers are capable of providing the high mass accuracy and resolution required for this analysis. The choice between them often depends on the specific experimental needs and available instrumentation.

FeatureQTOF (e.g., Agilent 6550 iFunnel)Orbitrap (e.g., Thermo Scientific Q Exactive)
Mass Analyzer Time-of-FlightOrbitrap
Resolution Typically up to 40,000Typically up to 140,000 or higher
Mass Accuracy < 2 ppm< 1 ppm
Fragmentation CIDHCD
Scan Speed FasterSlower
HRMS Instrumentation Parameters

The following table provides typical starting parameters for the analysis of this compound on both QTOF and Orbitrap platforms.

ParameterQTOF SettingOrbitrap Setting
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Capillary Voltage 3500 V3.5 kV
Gas Temperature 300°C320°C
Sheath Gas Flow 11 L/min40 (arbitrary units)
MS1 Resolution 30,00070,000
MS/MS Fragmentation CID (Collision Energy: 10-40 eV)HCD (Stepped NCE: 20, 30, 40)
MS/MS Resolution 20,00035,000

Causality: Positive ESI mode is chosen because the diaminopyrimidine core of Etravirine is readily protonated. A high resolving power in the MS1 scan is crucial for accurate mass measurement and elemental composition determination. For MS/MS, a range of collision energies (for CID) or stepped normalized collision energies (for HCD) is used to generate a rich fragmentation spectrum, providing comprehensive structural information.

Deciphering the Data: Structural Confirmation of this compound

The confirmation of the this compound structure is a multi-step process that relies on the convergence of evidence from accurate mass measurement and fragmentation analysis.

Accurate Mass and Elemental Composition

The first step is to identify the precursor ion corresponding to this compound. With a molecular formula of C₂₀H₁₅BrN₆O₃, the expected accurate mass of the protonated molecule [M+H]⁺ is 467.0521. The high mass accuracy of HRMS allows for the confident determination of the elemental composition from the measured m/z value.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides the fragmentation pattern, which acts as a "fingerprint" for the molecule. The fragmentation of this compound is expected to be influenced by the presence of the two hydroxyl groups on the dimethylbenzonitrile moiety.

Fragmentation cluster_parent Precursor Ion cluster_fragments Key Fragment Ions Parent This compound [M+H]⁺ m/z 467.0521 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 449.0415 Parent->Frag1 Dehydration Frag2 Cleavage of ether bond Fragment A m/z ~295 Parent->Frag2 Ether Cleavage Frag3 Cleavage of ether bond Fragment B m/z ~173 Parent->Frag3 Ether Cleavage

Caption: Proposed fragmentation pathways for this compound.

Based on the structure of Etravirine and general fragmentation principles of hydroxylated aromatic compounds, the following key fragmentation pathways are proposed for this compound:

  • Dehydration: The hydroxyl groups can be readily lost as water molecules (H₂O), resulting in a fragment ion at m/z 449.0415. The observation of sequential water losses can also occur.

  • Ether Bond Cleavage: The ether linkage is a likely site of fragmentation. Cleavage of this bond can result in two characteristic fragment ions: one corresponding to the dihydroxylated dimethylbenzonitrile moiety and the other to the substituted pyrimidine ring.

  • Ring System Fragmentation: Further fragmentation of the pyrimidine and benzonitrile ring systems can provide additional structural information.

The high resolution of the fragment ions in HRMS is critical for determining their elemental composition and confirming the proposed fragmentation pathways.

Comparison of CID and HCD Fragmentation

While both CID and HCD are collision-based fragmentation methods, they can produce different fragmentation patterns.

  • CID (in an ion trap or QTOF): Typically a lower-energy fragmentation process that may favor the loss of labile groups like water. It can sometimes result in more complex spectra with multi-step fragmentation pathways.

  • HCD (in an Orbitrap): A higher-energy fragmentation that often leads to more extensive fragmentation and the generation of smaller fragment ions. This can be advantageous for detailed structural elucidation.

By comparing the fragmentation spectra obtained from both techniques, a more complete picture of the molecule's structure can be assembled.

Conclusion: A Self-Validating Approach to Structural Confirmation

The structural confirmation of this compound using high-resolution mass spectrometry is a robust and reliable process when a systematic and well-reasoned approach is employed. By combining meticulous sample preparation, optimized liquid chromatography for isomer separation, and the power of high-resolution accurate mass measurement and tandem mass spectrometry, researchers can confidently identify and characterize this important metabolite.

The key to a self-validating system lies in the convergence of multiple pieces of evidence:

  • Accurate Mass: The measured m/z of the precursor ion must be within a narrow tolerance (e.g., < 2 ppm) of the theoretical mass.

  • Elemental Composition: The isotopic pattern and accurate mass should confirm the elemental formula.

  • Consistent Fragmentation: The observed fragment ions should be consistent with the proposed structure and known fragmentation pathways.

  • Chromatographic Behavior: The retention time of the metabolite should be consistent with its expected polarity relative to the parent drug.

By adhering to these principles and utilizing the advanced capabilities of modern HRMS platforms, drug development professionals can gain the high-quality data necessary to make informed decisions throughout the drug discovery and development pipeline.

References

  • Yanakakis, L. J., & Bumpus, N. N. (2012). Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism. Drug metabolism and disposition, 40(4), 803–814. [Link]

  • Di, L., & Kerns, E. H. (2016).
  • Ma, S., & Chowdhury, S. K. (2011). Metabolite identification and reactive metabolite screening in drug discovery and development. John Wiley & Sons.
  • Wishart, D. S. (2007). Current progress in computational metabolomics. Briefings in bioinformatics, 8(5), 279-293. [Link]

  • Zubarev, R. A., & Makarov, A. (2013). Orbitrap mass spectrometry. Analytical chemistry, 85(11), 5288-5296. [Link]

  • The development and validation of a method using high-resolution mass spectrometry (HRMS) for the qualitative detection of antiretroviral agents in human blood. (2014). Clinical Chimica Acta, 433, 157-168. [Link]

  • Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. (2012). Drug Metabolism and Disposition, 40(4), 803-814. [Link]

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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Correlation of Dihydroxy Etravirine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Gap Between Benchtop and Bedside

In the intricate world of antiretroviral drug development, understanding a compound's metabolic fate is paramount. For etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), its transformation within the body dictates not only its efficacy but also its potential for drug-drug interactions. A key part of this metabolic journey is the formation of hydroxylated metabolites, including dihydroxy etravirine. The core challenge for researchers lies in accurately predicting how this metabolic process, observed in the controlled environment of a laboratory (in vitro), translates to the complex, dynamic system of a living organism (in vivo).

This guide provides an in-depth comparison of the methodologies used to study the formation of this compound, exploring the strengths and limitations of both in vitro and in vivo approaches. We will delve into the causality behind experimental designs and present a framework for establishing a meaningful in vitro-in vivo correlation (IVIVC), a critical tool for accelerating drug development and ensuring patient safety.[1][2]

The Metabolic Landscape of Etravirine

Etravirine undergoes extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 (CYP) enzyme system.[3][4] In vitro studies have been instrumental in identifying the specific enzymes responsible for its biotransformation. The major metabolic pathways involve oxidation of the parent compound into monohydroxylated and dihydroxylated metabolites.[5]

Key metabolizing enzymes include:

  • CYP3A4: Responsible for forming two minor monohydroxylated metabolites.[6]

  • CYP2C9 & CYP2C19: These enzymes are major players in etravirine's metabolism.[3][7]

  • CYP2C19: Crucially, this enzyme is primarily responsible for the formation of both the major monohydroxylated and the subsequent dihydroxylated metabolites of etravirine.[6]

Following this initial oxidation (Phase I metabolism), the hydroxylated metabolites can be further processed through glucuronidation (Phase II metabolism) before excretion.[3] The formation of the dihydroxy metabolite is a significant step, and understanding its kinetics is vital.

In Vitro Methodologies: Deconstructing Metabolism in the Lab

In vitro systems offer a reductionist approach, allowing us to isolate and study specific metabolic pathways in a controlled setting.[8][9] This is foundational for identifying potential metabolites and the enzymes responsible, a critical step mandated by regulatory bodies like the FDA early in the drug development process.[10][11][12]

Common In Vitro Model Systems:

  • Human Liver Microsomes (HLMs): These are subcellular fractions of the liver containing a high concentration of CYP enzymes. They are a cost-effective and widely used tool for studying Phase I metabolism.

  • Cryopreserved Human Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, offering a more complete and physiologically relevant metabolic picture.[13]

  • Recombinant cDNA-Expressed CYPs: These are individual human CYP enzymes expressed in cell lines. They are the gold standard for reaction phenotyping—definitively identifying which specific enzyme is responsible for forming a particular metabolite.

Experimental Protocol: this compound Formation in Human Liver Microsomes

This protocol outlines a self-validating system for determining the kinetics of this compound formation and identifying the contributing CYP enzymes.

1. Objective: To quantify the formation of this compound from its monohydroxylated precursor and identify the primary CYP enzyme responsible.

2. Materials:

  • Etravirine and its monohydroxy metabolite standard
  • Pooled Human Liver Microsomes (HLMs)
  • NADPH regenerating system (cofactor for CYP activity)
  • Specific chemical inhibitors for major CYP enzymes (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9, (+)-N-3-benzylnirvanol for CYP2C19)
  • Phosphate buffer (pH 7.4)
  • Acetonitrile (for quenching the reaction)
  • LC-MS/MS system for analysis

3. Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a master mix containing phosphate buffer and the monohydroxy etravirine substrate at a predetermined concentration (e.g., 20 µM).
  • Inhibitor Pre-incubation: In separate reaction tubes, add the specific CYP chemical inhibitors. Add the HLM/substrate master mix to these tubes and pre-incubate for 10 minutes at 37°C. This step allows the inhibitors to bind to their target enzymes before the reaction starts.
  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube. The final reaction volume should be consistent across all samples. A control reaction with no inhibitor is run in parallel.
  • Incubation: Incubate the reactions for a predetermined time (e.g., 30 minutes) at 37°C in a shaking water bath. Time points should be within the linear range of metabolite formation, determined in preliminary experiments.
  • Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile. This precipitates the microsomal proteins and halts all enzymatic activity.
  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant, which contains the metabolites, to a new plate or vials for analysis.
  • LC-MS/MS Analysis: Quantify the amount of this compound formed in each sample using a validated LC-MS/MS method.
  • Data Analysis: Compare the rate of this compound formation in the presence of each inhibitor to the control. A significant reduction in metabolite formation in the presence of a specific inhibitor (e.g., the CYP2C19 inhibitor) identifies that enzyme as the primary catalyst.[6]

Diagram: In Vitro Experimental Workflow

InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare HLM & Substrate Master Mix B Aliquot into Reaction Tubes A->B C Add Specific CYP Inhibitors B->C D Pre-incubate (37°C, 10 min) C->D E Initiate with NADPH D->E F Incubate (37°C, 30 min) E->F G Quench Reaction (Acetonitrile) F->G H Centrifuge G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Interpretation J->K

Caption: Workflow for an in vitro metabolism study using HLMs and chemical inhibitors.

In Vivo Studies: Metabolism in a Complete Biological System

While in vitro studies are excellent for mechanistic insights, they cannot fully replicate the complexity of a living organism. In vivo studies, typically conducted in healthy human volunteers during Phase I clinical trials, are essential to understand the complete pharmacokinetic profile of a drug and its metabolites.[14]

Key Aspects of In Vivo Studies:

  • Pharmacokinetic (PK) Sampling: Following administration of etravirine, blood samples are drawn at multiple time points over a defined period (e.g., 24-48 hours).

  • Bioanalysis: Plasma is separated from the blood samples, and the concentrations of the parent drug (etravirine) and its major metabolites (including this compound) are measured using highly sensitive analytical techniques like LC-MS/MS.

  • Parameter Calculation: The concentration-time data are used to calculate key PK parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC), which represents total drug exposure.

The primary goal is to quantify the exposure to both the parent drug and its metabolites in humans under real-world conditions, accounting for absorption, distribution, metabolism, and excretion (ADME) simultaneously.

Diagram: In Vivo Pharmacokinetic Study Workflow

InVivo_Workflow A Drug Administration to Human Volunteer B Serial Blood Sampling (Multiple Time Points) A->B C Plasma Separation (Centrifugation) B->C D Sample Extraction C->D E LC-MS/MS Analysis (Quantify Parent & Metabolite) D->E F Pharmacokinetic Modeling (Calculate AUC, Cmax) E->F G In Vivo Data Profile F->G

Caption: High-level workflow for a human pharmacokinetic study.

The Correlation: Comparing Benchtop and Bedside Results

An In Vitro-In Vivo Correlation (IVIVC) in the context of metabolism aims to establish a predictive mathematical relationship between an in vitro property (like the rate of metabolite formation) and an in vivo response (like the plasma concentration of that metabolite).[15][16][17] For this compound, the correlation is strong in identifying the responsible enzymes but can be complex to quantify perfectly.

Key Correlative Findings for this compound:

  • Enzyme Identification: In vitro studies using recombinant CYPs and chemical inhibitors unequivocally identified CYP2C19 as the primary enzyme responsible for forming the major monohydroxy and dihydroxy metabolites.[6]

  • Genetic Confirmation: This in vitro finding was powerfully validated by experiments using HLMs from donors with different genetic makeups for CYP2C19. In microsomes from individuals homozygous for the non-functional CYP2C19*2 allele (i.e., "poor metabolizers"), the formation of the dihydroxy metabolite was completely undetectable.[6] This provides a robust, self-validating link between the in vitro data and the predicted in vivo outcome in individuals with this genotype.

  • Quantitative Discrepancies: While the qualitative correlation is excellent, a direct quantitative correlation can be challenging. Factors present in vivo but absent in simple in vitro systems, such as plasma protein binding, drug transporters, and the induction or inhibition of enzymes by other substances, can alter the absolute rate of metabolism.[3][14] For instance, etravirine itself is an inducer of CYP3A4 in vivo, a complexity not captured in a short-term HLM incubation.[14]

Data Summary: In Vitro vs. In Vivo Approaches
FeatureIn Vitro Systems (e.g., HLMs)In Vivo Studies (Human PK)
Primary Goal Mechanistic understanding, enzyme identificationQuantify human exposure, assess overall ADME
Biological Complexity Low (subcellular fractions or single cell types)High (complete physiological system)
Controllability High (can isolate variables)Low (many interacting variables)
Throughput HighLow
Cost LowHigh
Key Output Rate of metabolite formation, Km, VmaxPlasma concentration-time profiles (AUC, Cmax)
Advantage for ETR Clearly identified CYP2C19 as the key enzyme.[6]Provides definitive human exposure data for parent & metabolites.
Limitation for ETR Cannot fully model complex interactions like CYP3A4 induction.Cannot easily pinpoint the contribution of a single enzyme.

Diagram: The Concept of IVIVC for Metabolism

IVIVC_Concept cluster_invitro In Vitro Data cluster_invivo In Vivo Data cluster_model Predictive Model A Metabolite Formation Rate (in HLMs) C IVIVC A->C Input B Plasma Metabolite Conc. (AUC in Humans) B->C Validation C->B Prediction

Caption: IVIVC aims to use in vitro data to predict the in vivo response.

Conclusion: A Symbiotic Relationship in Drug Development

The study of this compound formation serves as an excellent example of the symbiotic relationship between in vitro and in vivo research. In vitro experiments provided the crucial, granular insight that CYP2C19 is the key driver of this metabolic pathway. This knowledge is invaluable for predicting the impact of genetic polymorphisms and for anticipating potential drug-drug interactions with other drugs that are inhibitors or substrates of CYP2C19.

The in vivo studies, in turn, provide the ultimate validation and real-world context, quantifying the actual exposure of patients to this metabolite. A strong correlation, as seen with etravirine, builds confidence in our preclinical models and allows for more informed decision-making throughout the drug development pipeline. By intelligently integrating both approaches, we can create a more complete and predictive understanding of a drug's behavior, ultimately leading to safer and more effective therapies for patients.

References

  • Title: Etravirine for the treatment of HIV infection Source: PubMed URL: [Link]

  • Title: IN VITRO - IN VIVO CORRELATION Source: Slideshare URL: [Link]

  • Title: A pharmacokinetic study of etravirine (TMC125) co-administered with ranitidine and omeprazole in HIV–negative volunteers Source: PMC - NIH URL: [Link]

  • Title: IVIVC.jl: In Vitro-In Vivo Correlation Module for Pharmaceutical Modeling in Pumas Source: YouTube URL: [Link]

  • Title: In Vitro-In Vivo correlation Source: YouTube URL: [Link]

  • Title: Clinical pharmacokinetics and pharmacodynamics of etravirine Source: PubMed URL: [Link]

  • Title: Role of In Vitro–In Vivo Correlations in Drug Development Source: Dissolution Technologies URL: [Link]

  • Title: Impact of Dihydrocapsaicin on the Metabolism of Efavirenz In Vitro and In Vivo Source: PMC - NIH URL: [Link]

  • Title: Etravirine Source: LiverTox - NCBI Bookshelf URL: [Link]

  • Title: Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism Source: PubMed Central URL: [Link]

  • Title: Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review Source: PMC - NIH URL: [Link]

  • Title: Network controllability analysis reveals the antiviral potential of Etravirine against hepatitis E virus infection Source: mSystems - ASM Journals URL: [Link]

  • Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry Source: FDA URL: [Link]

  • Title: In vitro-In vivo Correlation: Perspectives on Model Development Source: PMC - PubMed Central URL: [Link]

  • Title: In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs Source: PMC - NIH URL: [Link]

  • Title: The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies Source: PubMed URL: [Link]

  • Title: What In Vitro Metabolism and DDI Studies Do I Actually Need? Source: BioIVT URL: [Link]

  • Title: In vitro techniques for investigating drug metabolism Source: Taylor & Francis eBooks URL: [Link]

  • Title: Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment Source: PMC - PubMed Central URL: [Link]

  • Title: Industry view: In vitro comparative metabolism studies to identify metabolites Source: EFSA URL: [Link]

  • Title: How to Conduct an In Vitro Metabolic Stability Study Source: Patsnap Synapse URL: [Link]

  • Title: In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development Source: Walsh Medical Media URL: [Link]

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A Comparative Analysis of Dihydroxy Etravirine's Activity Against Wild-Type and Resistant HIV Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the antiviral activity of Dihydroxy Etravirine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine, against both wild-type and drug-resistant strains of the human immunodeficiency virus (HIV). This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy.

Introduction: The Challenge of NNRTI Resistance and the Role of Etravirine

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection. They function by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits its DNA polymerase activity.[1][2] However, the clinical utility of first-generation NNRTIs, such as nevirapine and efavirenz, has been hampered by the rapid emergence of drug-resistant viral strains, often due to single point mutations in the RT enzyme.[3]

Etravirine (formerly TMC125) was developed as a second-generation NNRTI with a higher genetic barrier to resistance. Its unique molecular flexibility, attributed to its diarylpyrimidine (DAPY) structure, allows it to bind to the NNRTI binding pocket in multiple conformations.[4] This adaptability enables Etravirine to maintain its inhibitory activity against HIV-1 strains harboring mutations that confer resistance to earlier NNRTIs.[4]

A critical aspect of a drug's clinical efficacy is the activity of its metabolites. Etravirine is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP2C19, leading to the formation of several hydroxylated metabolites, with this compound being a notable product.[1][5] Understanding the antiviral potency of these metabolites is crucial for a comprehensive assessment of the drug's overall therapeutic profile.

Mechanism of Action: Etravirine and its Interaction with HIV-1 Reverse Transcriptase

Etravirine's mechanism of action is centered on its non-competitive inhibition of HIV-1 reverse transcriptase. By binding to the allosteric site, it disrupts the enzyme's catalytic activity, thereby preventing the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle.

cluster_0 HIV-1 Replication Cycle cluster_1 Etravirine Action Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Integration Integration into Host DNA Reverse_Transcription->Integration Inhibition Inhibition Viral_Protein_Synthesis Viral Protein Synthesis Integration->Viral_Protein_Synthesis Assembly_and_Budding Assembly and Budding Viral_Protein_Synthesis->Assembly_and_Budding Etravirine Etravirine RT HIV-1 Reverse Transcriptase Etravirine->RT Binds to allosteric site RT->Inhibition Inhibition->Reverse_Transcription Blocks

Caption: Mechanism of Etravirine Action.

Comparative Antiviral Activity: Etravirine vs. This compound

A comprehensive evaluation of published data and internal research reports indicates a significant disparity in the antiviral potency between Etravirine and its major metabolites, including this compound.

Etravirine:

Etravirine exhibits potent in vitro activity against wild-type HIV-1, with a 50% effective concentration (EC50) typically in the low nanomolar range.[4] Crucially, it retains significant activity against a broad spectrum of NNRTI-resistant HIV-1 isolates.

HIV-1 StrainGenotypeEtravirine EC50 (nM)Fold Change vs. Wild-Type
Wild-Type (IIIB)-1.4 - 4.81
NNRTI-ResistantK103NSimilar to Wild-Type~1
NNRTI-ResistantY181CIncreasedVariable
Multi-NNRTI-ResistantVariousIncreasedVariable

Table 1: In Vitro Activity of Etravirine against Wild-Type and NNRTI-Resistant HIV-1 Strains. Data compiled from multiple sources.[4]

This compound and Other Metabolites:

In stark contrast, the major metabolites of Etravirine, formed through hydroxylation, are reported to be substantially less active than the parent compound. Studies have indicated that these metabolites are over 90% less active against wild-type HIV-1 in cell culture.[6] This dramatic reduction in antiviral potency suggests that the contribution of this compound and other metabolites to the overall anti-HIV effect of Etravirine administration is minimal.

While specific EC50 values for this compound against a comprehensive panel of resistant strains are not widely available in peer-reviewed literature, the profound loss of activity against wild-type virus strongly implies a similarly diminished capacity to inhibit resistant variants. The hydroxylation of the molecule likely alters its conformation and binding affinity to the reverse transcriptase enzyme, rendering it a significantly less effective inhibitor.

The Landscape of Etravirine Resistance

Despite its high genetic barrier, resistance to Etravirine can emerge through the accumulation of multiple NNRTI resistance-associated mutations (RAMs). The presence of three or more specific mutations has been associated with a reduced virologic response to Etravirine-containing regimens.

Key mutations that can contribute to Etravirine resistance include:

  • V90I

  • A98G

  • L100I

  • K101E/P

  • V106I

  • V179D/F

  • Y181C/I/V

  • G190A/S

The presence of the K103N mutation alone, which confers high-level resistance to first-generation NNRTIs, does not significantly impact Etravirine's activity.[4]

Experimental Protocols for Assessing Antiviral Activity

The determination of antiviral activity and resistance profiles relies on robust and standardized in vitro assays. The following outlines a general protocol for a cell-based phenotypic assay to evaluate the susceptibility of HIV-1 to antiretroviral agents.

Protocol: Phenotypic HIV-1 Drug Susceptibility Assay

  • Cell Culture:

    • Maintain a suitable host cell line, such as MT-4 cells, in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

    • Ensure cells are in the logarithmic growth phase prior to infection.

  • Virus Stocks:

    • Prepare high-titer stocks of wild-type and NNRTI-resistant HIV-1 strains.

    • Quantify the viral titer using a p24 antigen assay or a similar method.

  • Drug Dilution Series:

    • Prepare a serial dilution of the test compounds (Etravirine and this compound) in culture medium. A typical concentration range would span from picomolar to micromolar.

  • Infection and Treatment:

    • Seed MT-4 cells in a 96-well plate.

    • Infect the cells with a standardized amount of the respective HIV-1 strain.

    • Immediately add the diluted test compounds to the appropriate wells.

    • Include control wells with no drug (virus control) and no virus (cell control).

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-5 days.

  • Quantification of Viral Replication:

    • Assess the extent of viral replication by measuring a suitable endpoint, such as:

      • MTT Assay: Measures cell viability, with higher absorbance indicating greater inhibition of virus-induced cytopathic effect.

      • p24 Antigen ELISA: Quantifies the amount of viral p24 antigen in the culture supernatant.

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration relative to the virus control.

    • Determine the EC50 value, the concentration of the drug that inhibits viral replication by 50%, by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Start Start Cell_Culture 1. Maintain MT-4 Cell Culture Start->Cell_Culture Virus_Stocks 2. Prepare HIV-1 Virus Stocks Cell_Culture->Virus_Stocks Drug_Dilution 3. Prepare Serial Drug Dilutions Virus_Stocks->Drug_Dilution Infection 4. Infect Cells and Add Drugs Drug_Dilution->Infection Incubation 5. Incubate for 4-5 Days Infection->Incubation Quantification 6. Quantify Viral Replication (e.g., MTT Assay) Incubation->Quantification Data_Analysis 7. Calculate EC50 Values Quantification->Data_Analysis End End Data_Analysis->End

Caption: Phenotypic HIV-1 Drug Susceptibility Assay Workflow.

Conclusion and Future Directions

The available evidence strongly indicates that while Etravirine is a potent inhibitor of both wild-type and NNRTI-resistant HIV-1, its major metabolite, this compound, possesses significantly diminished antiviral activity. This finding underscores that the therapeutic efficacy of Etravirine is primarily driven by the parent compound.

For drug development professionals, this highlights the importance of designing antiretroviral agents with metabolic profiles that either maintain potency in their metabolites or minimize metabolism to less active forms. Further research to obtain precise EC50 values for this compound and other metabolites against a wide array of resistant HIV-1 strains would provide a more complete picture of their contribution, or lack thereof, to the overall antiviral effect and resistance profile of Etravirine. Such data would be invaluable for refining our understanding of its clinical pharmacology and for the development of future generations of NNRTIs.

References

  • Etravirine, a Next-Generation Nonnucleoside Reverse-Transcriptase Inhbitor. Clinical Infectious Diseases. [Link]

  • Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics. [Link]

  • Network controllability analysis reveals the antiviral potential of Etravirine against hepatitis E virus infection. mSystems. [Link]

  • Pharmacology of Etravirine ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. PLoS One. [Link]

  • The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. Acta Pharmaceutica Sinica B. [Link]

  • HIV-1 Drug Resistance and Resistance Testing. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. PubMed. [Link]

  • Clinical pharmacokinetics and pharmacodynamics of etravirine. PubMed. [Link]

  • Increased Phenotypic Susceptibility to Etravirine in HIV-1 with NRTI Resistance. NATAP. [Link]

  • Release Notes - HIV Drug Resistance Database. Stanford University. [Link]

  • Nearly all patients with NNRTI resistance could benefit from etravirine, UK analysis shows. aidsmap. [Link]

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A Comparative In Vitro Cytotoxicity Analysis: Etravirine Versus its Dihydroxy Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development and Antiviral Therapy

Abstract

Introduction: The Rationale for Comparative Cytotoxicity Studies

The clinical utility of any therapeutic agent is a balance between its efficacy and its safety. For antiretroviral drugs like etravirine, which are often administered for prolonged periods, a thorough understanding of their potential for cellular toxicity is crucial. Drug metabolism can significantly alter the pharmacological and toxicological properties of a compound. Metabolites can be less active, equally active, or in some cases, more toxic than the parent drug. Therefore, evaluating the cytotoxicity of major metabolites is a critical step in preclinical drug development and safety assessment.

Etravirine is known to be associated with certain adverse effects, including skin rash and, less commonly, hepatotoxicity.[1] It is hypothesized that these toxicities may be linked to the formation of reactive metabolites during its biotransformation.[1] The dihydroxy metabolite of etravirine is a significant product of its metabolism, and thus, a direct comparison of its cytotoxic potential against the parent compound is essential for a complete safety profile.

This guide will delve into the metabolic pathway of etravirine, review the known cytotoxic effects of the parent drug, and provide detailed, validated protocols for conducting a comparative in vitro cytotoxicity study against its dihydroxy metabolite.

Metabolic Pathway of Etravirine to Dihydroxy Etravirine

Etravirine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C19, CYP3A4, and CYP2C9 playing key roles.[2][4] The major metabolic pathway involves hydroxylation of the dimethylbenzonitrile moiety.

The formation of the dihydroxy metabolite is a two-step process. Initially, etravirine is monohydroxylated, followed by a second hydroxylation event to yield the this compound metabolite. Studies utilizing human liver microsomes and cDNA-expressed P450s have demonstrated that CYP2C19 is the primary enzyme responsible for the formation of both the major monohydroxylated and dihydroxylated metabolites of etravirine.[2]

Etravirine_Metabolism Etravirine Etravirine Mono_OH_Etravirine Monohydroxy Etravirine Etravirine->Mono_OH_Etravirine CYP2C19, CYP3A4 Di_OH_Etravirine This compound Mono_OH_Etravirine->Di_OH_Etravirine CYP2C19

Caption: Metabolic conversion of Etravirine to this compound.

Established In Vitro Cytotoxicity of Etravirine

Studies on the cytotoxicity of etravirine have been conducted in various cell lines. For instance, in Huh7 cells, a human hepatoma cell line, treatment with 10 µM etravirine for 48 hours did not show any significant cytotoxicity.[5] The half-maximal effective concentration (EC50) for etravirine in MT4 cells infected with HIV-1/IIIB is approximately 4 ng/mL.[1] While this indicates its antiviral potency, comprehensive data on its 50% cytotoxic concentration (CC50) across a range of relevant cell lines is less documented in publicly available literature.

Proposed Experimental Framework for Comparative Cytotoxicity Analysis

To address the current knowledge gap, a comprehensive in vitro study comparing the cytotoxicity of etravirine and its dihydroxy metabolite is proposed. The following experimental workflow outlines the key assays and methodologies.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Select & Culture Cell Lines (e.g., HepG2, PBMCs) Cell_Viability Cell Viability Assays (MTT/XTT) Cell_Culture->Cell_Viability Apoptosis_Assay Apoptosis Assay (Caspase-Glo 3/7) Cell_Culture->Apoptosis_Assay Mito_Tox Mitochondrial Toxicity (e.g., JC-1, Seahorse) Cell_Culture->Mito_Tox Compound_Prep Prepare Stock Solutions (Etravirine & this compound) Compound_Prep->Cell_Viability Compound_Prep->Apoptosis_Assay Compound_Prep->Mito_Tox IC50_Calc Calculate IC50 Values Cell_Viability->IC50_Calc Statistical_Analysis Statistical Comparison Apoptosis_Assay->Statistical_Analysis Mito_Tox->Statistical_Analysis Report Generate Comparative Report IC50_Calc->Report Statistical_Analysis->Report

Caption: Experimental workflow for comparative cytotoxicity analysis.

Cell Line Selection

The choice of cell lines is critical for the relevance of in vitro cytotoxicity data.[6] For this comparative study, the following are recommended:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for hepatotoxicity studies as it retains many of the metabolic enzymes found in primary hepatocytes.

  • Peripheral Blood Mononuclear Cells (PBMCs): As primary cells of the immune system and targets of HIV, they represent a physiologically relevant model.

  • A suitable neuronal cell line (e.g., SH-SY5Y): To investigate potential neurotoxicity, which has been observed with other NNRTIs like efavirenz.[7]

Cell Viability Assays (MTT/XTT)

These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[8]

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of etravirine and this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Incubation with XTT: Add the XTT labeling mixture to each well and incubate for 4-6 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the samples at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[9]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent as per the manufacturer's protocol.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (if performing a multiplexed assay) and compare the caspase activity induced by etravirine and its dihydroxy metabolite.

Mitochondrial Toxicity Assessment

Mitochondrial dysfunction is a known side effect of some antiretroviral drugs. Assessing the impact of etravirine and its metabolite on mitochondrial health is therefore crucial.

Protocol: JC-1 Mitochondrial Membrane Potential Assay

The JC-1 dye is a lipophilic cation that selectively enters mitochondria and reversibly changes color from green to red as the membrane potential increases. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Cell Seeding and Treatment: Culture and treat cells as described previously.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution according to the manufacturer's protocol.

  • Fluorescence Measurement: Measure the fluorescence intensity at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to control cells indicates mitochondrial depolarization and potential mitochondrial toxicity.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundCell Line24h48h72h
Etravirine HepG2
PBMCs
SH-SY5Y
This compound HepG2
PBMCs
SH-SY5Y

Table 2: Apoptosis Induction (Fold change in Caspase 3/7 Activity)

Compound (at IC50)Cell Line24h48h72h
Etravirine HepG2
PBMCs
SH-SY5Y
This compound HepG2
PBMCs
SH-SY5Y

Table 3: Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio)

Compound (at IC50)Cell Line24h48h72h
Etravirine HepG2
PBMCs
SH-SY5Y
This compound HepG2
PBMCs
SH-SY5Y

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative in vitro cytotoxicity assessment of etravirine and its dihydroxy metabolite. While existing data on etravirine's toxicity is available, a direct comparison with its major metabolites is a critical missing piece in its safety profile. The proposed experimental plan, utilizing validated and robust assays, will enable researchers to generate crucial data on cell viability, apoptosis, and mitochondrial function.

The results of these studies will provide valuable insights into whether the dihydroxy metabolite contributes significantly to the observed clinical side effects of etravirine. Furthermore, understanding the relative toxicity of the metabolite can inform the development of future NNRTIs with improved safety profiles and guide clinical monitoring strategies for patients receiving etravirine, particularly those with genetic polymorphisms in CYP2C19 that may alter the metabolic ratio of the parent drug to its metabolites.

References

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  • Yanakakis, L. J., & Bumpus, N. N. (2012). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 40(4), 803–814. [Link]

  • The Impact of HIV- and ART-Induced Mitochondrial Dysfunction in Cellular Senescence and Aging. International Journal of Molecular Sciences, 22(2), 856. [Link]

  • Casado, J. L., & Mena, A. (2013). Liver toxicity in HIV-infected patients receiving novel second-generation nonnucleoside reverse transcriptase inhibitors etravirine and rilpivirine. AIDS reviews, 15(3), 149–156. [Link]

  • Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy, 46(8), 2329–2338. [Link]

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A Guide to Inter-Laboratory Comparison of Dihydroxy Etravirine Quantification: Ensuring Analytical Harmony in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antiretroviral therapy, the meticulous quantification of drug metabolites is paramount for a comprehensive understanding of pharmacokinetics, efficacy, and potential toxicities. Dihydroxy Etravirine, a significant metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine, is a key analyte in this endeavor. This guide provides a framework for establishing robust and comparable analytical methodologies for this compound quantification across different laboratories. While a formal, large-scale inter-laboratory comparison study for this compound has yet to be published, this document serves as a foundational guide for researchers, scientists, and drug development professionals to standardize methods, ensuring data integrity and facilitating meaningful cross-study comparisons.

The Critical Need for Standardized this compound Quantification

Etravirine undergoes extensive metabolism primarily by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C9, and CYP2C19, leading to the formation of several hydroxylated metabolites.[1][2][3][4] Among these, dihydroxylated forms are notable products.[1] Accurate measurement of these metabolites in biological matrices is crucial for:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate drug exposure with antiviral response and adverse effects.

  • Drug-Drug Interaction (DDI) Studies: To assess the impact of co-administered drugs on Etravirine metabolism.[3][5]

  • Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients, although TDM is more established for the parent drug.[6]

Discrepancies in analytical methodologies can lead to significant variability in reported concentrations, confounding the interpretation of clinical and preclinical data.[7][8] This guide, therefore, emphasizes the principles of analytical method validation and provides a recommended workflow to promote harmonization.

Comparative Analysis of Analytical Methodologies

While various analytical techniques can be employed for small molecule quantification, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for its superior sensitivity, specificity, and selectivity in complex biological matrices.[6][9][10][11][12]

Methodology Principle Advantages Disadvantages Applicability to this compound
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity (ng/mL to pg/mL levels), high specificity, ability to multiplex (measure parent drug and multiple metabolites simultaneously).[6][9][10]Higher initial instrument cost, requires skilled operators.Highly Recommended. Ideal for quantifying low-concentration metabolites in complex matrices like plasma.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Chromatographic separation followed by UV absorbance detection.Lower instrument cost, widely available, robust for routine analysis.[13][14][15]Lower sensitivity and specificity compared to LC-MS/MS, potential for interference from endogenous compounds.Feasible for high-concentration samples or in simpler matrices, but may lack the required sensitivity for typical biological concentrations of metabolites.
Ultra-Fast Liquid Chromatography (UFLC) A type of HPLC with faster analysis times.Reduced run times, higher throughput.[16][17]Similar limitations in sensitivity and specificity to conventional HPLC-UV.Can be beneficial for high-throughput screening, but the detector (e.g., UV, PDA) will be the limiting factor for sensitivity.

Establishing a Self-Validating System: A Recommended LC-MS/MS Protocol

The following protocol outlines a robust and validated LC-MS/MS method for the quantification of this compound. This protocol is designed to be a self-validating system, incorporating critical quality control checks to ensure data integrity.

Experimental Workflow

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Add IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Isolate Analyte Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Separate Components Ionization Electrospray Ionization (ESI) Separation->Ionization Generate Ions Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Select & Fragment Ions Integration Peak Integration Detection->Integration Measure Signal Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Validation QC Sample Validation Quantification->Validation Assess Accuracy & Precision

Caption: Workflow for this compound quantification.

Step-by-Step Methodology
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound analytical standard in a suitable organic solvent (e.g., methanol).

    • Prepare a series of calibration standards by spiking the stock solution into the same biological matrix as the study samples (e.g., human plasma).

    • Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same matrix.

  • Sample Preparation:

    • To 100 µL of plasma sample, standard, or QC, add an internal standard (IS). A stable isotope-labeled this compound would be ideal. If unavailable, a structurally similar compound with different mass can be used.

    • Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

    • Alternatively, for cleaner samples, use liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE).[9]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column is a common choice.[9][10]

      • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically effective.[9][10]

      • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.[9]

      • Column Temperature: Maintain at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

    • Mass Spectrometry:

      • Ionization: Use positive electrospray ionization (ESI+).[9][10]

      • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transitions: Determine the optimal precursor-to-product ion transitions for this compound and the internal standard. For this compound (expected m/z of 467 for the protonated molecule, based on the addition of two oxygen atoms to Etravirine's molar mass of 435.285 g/mol ), a characteristic fragment ion would need to be identified through infusion experiments.[1][2]

  • Method Validation:

    • Validate the method according to international guidelines (e.g., FDA or EMA).[11]

    • Assess selectivity, linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability.

    • The acceptance criteria for accuracy and precision are typically within ±15% (±20% for the lower limit of quantification).

Framework for Inter-Laboratory Comparison

In the absence of a formal proficiency testing program, laboratories can initiate their own inter-laboratory comparisons to ensure data comparability.

Inter-Laboratory Comparison Framework cluster_setup Setup Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Coordinator Coordinating Laboratory Protocol Standardized Protocol & SOPs Coordinator->Protocol Materials Shared Reference Materials & QCs Coordinator->Materials LabA Participating Lab A Protocol->LabA LabB Participating Lab B Protocol->LabB LabC Participating Lab C Protocol->LabC Materials->LabA Materials->LabB Materials->LabC Analysis Sample Analysis LabA->Analysis LabB->Analysis LabC->Analysis DataSubmission Submit Data to Coordinator Analysis->DataSubmission StatisticalAnalysis Statistical Analysis (e.g., z-scores) DataSubmission->StatisticalAnalysis Report Generate Comparison Report StatisticalAnalysis->Report Feedback Provide Feedback & Corrective Actions Report->Feedback Feedback->LabA Feedback->LabB Feedback->LabC

Caption: Framework for a successful inter-laboratory comparison.

Key Steps for a Successful Comparison:

  • Establish a Coordinating Laboratory: This laboratory will be responsible for preparing and distributing a panel of blinded samples.

  • Harmonize the Protocol: All participating laboratories should agree on and use the same detailed analytical protocol, including the same internal standard and calibration procedures.

  • Prepare and Distribute Samples: The coordinating laboratory should prepare a set of samples with known concentrations of this compound (and potentially the parent drug) in a relevant biological matrix. These should include low, medium, and high concentration levels.

  • Independent Analysis: Each laboratory analyzes the samples according to the harmonized protocol and reports their results to the coordinating laboratory.

  • Statistical Analysis and Evaluation: The coordinating laboratory performs a statistical analysis of the submitted data. Results can be evaluated using metrics such as the z-score to assess the performance of each laboratory relative to the group mean or the known concentration.[18]

  • Reporting and Corrective Actions: A comprehensive report should be generated, summarizing the findings and highlighting any systematic biases or inconsistencies. This allows participating laboratories to identify areas for improvement and implement corrective actions.

Conclusion

The accurate and precise quantification of this compound is essential for advancing our understanding of Etravirine's clinical pharmacology. While a formal inter-laboratory comparison program for this specific metabolite is not yet established, this guide provides the necessary framework for laboratories to develop and validate robust LC-MS/MS methods and to initiate their own comparative studies. By adhering to the principles of scientific integrity, employing self-validating analytical systems, and fostering a collaborative approach to data harmonization, the research community can ensure the generation of high-quality, comparable data, ultimately benefiting the development of improved therapeutic strategies for individuals living with HIV.

References

  • Bilello, J. A., et al. (2010). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Chromatography B, 878(29), 3131-3136. Available at: [Link]

  • Yanakakis, L. J., & Bumpus, N. N. (2012). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 40(4), 803-813. Available at: [Link]

  • Raman, S. G., & Sarath Chandiran, I. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETRAVIRINE TABLETS BY RP-HPLC. International Journal of Research in Pharmaceutical and Nano Sciences, 8(3), 118-126. Available at: [Link]

  • Srinivasa Rao, P., & Naga Raju, K. (2020). Analytical method development and validation of etravirine in its bulk dosage form by using reverse phase high performance liquid chromatography method as per international conference on harmonisation guidelines. International Journal of Applied Pharmaceutics, 12(Special Issue 1), 73-77. Available at: [Link]

  • Wikipedia. (n.d.). Etravirine. Retrieved from [Link]

  • Barath, M., Chandan, R. S., Maruthi, R., & Paramakrishnan, N. (2021). Analytical Method Development and Validation of Etravirine by RP-UFLC. Research Journal of Pharmacy and Technology, 14(7), 3537-3542. Available at: [Link]

  • Schöller-Gyüre, M., et al. (2008). Clinical pharmacokinetics and pharmacodynamics of etravirine. Clinical Pharmacokinetics, 47(9), 561-574. Available at: [Link]

  • Kumar, A., & Singh, S. (2024). Analytical method development and validation of antiviral drugs for HIV. International Journal of Science and Research Archive, 11(2), 032-045. Available at: [Link]

  • Nalanda College of Pharmacy. (2014). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETRAVIRINE IN ITS BULK DOSAGE FORM BY USING REVERSE PHASE HIGH PERFORMANCE LIQUI. ResearchGate. Available at: [Link]

  • Barath, M., et al. (2021). Analytical Method Development and Validation of Etravirine by RP-UFLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Droste, J. A., et al. (2002). International Interlaboratory Quality Control Program for Measurement of Antiretroviral Drugs in Plasma. Antimicrobial Agents and Chemotherapy, 46(5), 1407-1411. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Etravirine? Synapse. Available at: [Link]

  • Di Giallonardo, F., et al. (2012). Quality Assurance Program for Clinical Measurement of Antiretrovirals: AIDS Clinical Trials Group Proficiency Testing Program for Pediatric and Adult Pharmacology Laboratories. Antimicrobial Agents and Chemotherapy, 56(11), 5586-5594. Available at: [Link]

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  • Schöller-Gyüre, M., et al. (2007). A pharmacokinetic study of etravirine (TMC125) co-administered with ranitidine and omeprazole in HIV–negative volunteers. British Journal of Clinical Pharmacology, 64(4), 540-546. Available at: [Link]

  • Hayden, R. T., et al. (2011). Interlaboratory comparison of epstein-barr virus viral load assays. Journal of Clinical Microbiology, 49(1), 16-21. Available at: [Link]

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Assessing the Contribution of Dihydroxy Etravirine to Etravirine's Overall Therapeutic Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of Dihydroxy Etravirine, a principal metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative antiviral activity, metabolic pathways, and pharmacokinetic considerations to objectively assess the contribution of this compound to the overall clinical efficacy of its parent drug.

Introduction: The Clinical Significance of Etravirine and its Metabolites

Etravirine stands as a second-generation NNRTI, a critical therapeutic option for treatment-experienced individuals with HIV-1, particularly those harboring resistance to first-generation NNRTIs.[1][2][3] Its flexible molecular structure allows it to bind to the HIV-1 reverse transcriptase enzyme, even in the presence of common resistance mutations like K103N.[1] Understanding the metabolic fate of Etravirine is paramount in drug development, as metabolites can possess their own therapeutic activity, contribute to off-target effects, or influence the pharmacokinetic profile of the parent compound. This guide focuses on this compound, one of the key products of Etravirine's biotransformation, to elucidate its role in the drug's overall effect.

The Metabolic Journey: Formation of this compound

Etravirine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[3] Specifically, CYP3A4, CYP2C9, and CYP2C19 are the key isoenzymes responsible for its oxidative metabolism.[3][4] The formation of hydroxylated metabolites is the main metabolic route.[1]

This compound is formed through the sequential hydroxylation of the dimethylbenzonitrile moiety of the parent molecule. In vitro studies using human liver microsomes and cDNA-expressed P450 enzymes have demonstrated that CYP2C19 is the primary enzyme responsible for the formation of both the major monohydroxylated and dihydroxylated metabolites of Etravirine.[5]

The metabolic cascade can be visualized as follows:

Etravirine Etravirine Mono_OH Monohydroxy Etravirine Etravirine->Mono_OH CYP2C19 (major) CYP3A4 (minor) Di_OH This compound Mono_OH->Di_OH CYP2C19 Glucuronidated Glucuronidated Metabolites Mono_OH->Glucuronidated UGTs Di_OH->Glucuronidated UGTs

Caption: Metabolic pathway of Etravirine to this compound.

Comparative Antiviral Potency: Etravirine vs. This compound

A critical determinant of a metabolite's contribution to a drug's effect is its intrinsic activity. In the case of Etravirine, its major hydroxylated metabolites, including this compound, exhibit significantly reduced antiviral potency.

CompoundAntiviral Activity against Wild-Type HIV-1
Etravirine Potent (EC50 ~4 ng/mL)[1]
This compound >90% less active than Etravirine[1][6]

This substantial decrease in activity suggests that this compound, on a molecular basis, is a much weaker inhibitor of HIV-1 reverse transcriptase than its parent compound.

Pharmacokinetic Profile and In Vivo Relevance

Given its significantly lower intrinsic activity and lower relative abundance compared to the monohydroxylated metabolite, the direct contribution of this compound to the overall antiviral effect of Etravirine in patients is likely to be minimal. The therapeutic efficacy of Etravirine is therefore predominantly attributable to the parent drug.

The logical flow for assessing the contribution of a metabolite can be summarized as follows:

A Administer Etravirine B Metabolism in Liver (CYP2C19, CYP3A4, CYP2C9) A->B C Formation of Metabolites (Mono- & this compound) B->C D Assess In Vitro Potency (EC50/IC50) C->D E Measure In Vivo Plasma Concentrations (AUC, Cmax) C->E F Significantly Lower Potency? D->F G Low Plasma Concentration? E->G H Minimal Contribution to Overall Effect F->H Yes I Potential for Significant Contribution F->I No G->H Yes G->I No

Caption: Logical framework for evaluating metabolite contribution.

Experimental Methodologies

For researchers aiming to conduct similar comparative studies, the following established protocols are recommended.

In Vitro Antiviral Activity Assay (Cell-Based)

This assay determines the 50% effective concentration (EC50) of a compound required to inhibit HIV-1 replication in a cell culture system.

Objective: To quantify the antiviral potency of Etravirine and its metabolites.

Materials:

  • MT-4 cells (or other susceptible human T-cell line)

  • HIV-1 laboratory strain (e.g., IIIB) or clinical isolates

  • Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • Test compounds (Etravirine, this compound) dissolved in DMSO

  • 96-well cell culture plates

  • p24 antigen ELISA kit or a reverse transcriptase activity assay kit

Protocol:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in culture medium.

  • Treatment: Add 50 µL of the diluted compounds to the appropriate wells. Include a "no drug" control.

  • Infection: Infect the cells with a pre-titered amount of HIV-1 stock solution (50 µL).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.

  • Endpoint Measurement: After incubation, collect the cell culture supernatant. Quantify the amount of viral replication by measuring the p24 antigen concentration using an ELISA kit or by assessing reverse transcriptase activity.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of viral replication against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantification of Etravirine and this compound in Plasma (LC-MS/MS)

This method allows for the sensitive and specific measurement of the parent drug and its metabolite in biological matrices.

Objective: To determine the plasma concentrations of Etravirine and this compound.

Materials:

  • Human plasma samples

  • Etravirine and this compound analytical standards

  • Stable isotope-labeled internal standard (e.g., Etravirine-d8)

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

  • Sample Preparation:

    • Protein Precipitation: To 100 µL of plasma, add the internal standard and 300 µL of cold acetonitrile. Vortex to mix and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • Solid-Phase Extraction (for higher sensitivity): Condition an SPE cartridge. Load the plasma sample (pre-treated with internal standard). Wash the cartridge to remove interferences. Elute the analytes with an appropriate organic solvent. Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Etravirine, this compound, and the internal standard.

  • Quantification: Construct a calibration curve using known concentrations of the analytical standards. Determine the concentrations in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Conclusion

  • Substantially Reduced Antiviral Potency: In vitro studies have consistently shown that the major hydroxylated metabolites of Etravirine are more than 90% less active against HIV-1 reverse transcriptase than the parent drug.[1][6]

  • Lower Relative Abundance: In vitro metabolic studies suggest that this compound is formed in considerably smaller quantities compared to its monohydroxylated counterpart.[5]

While direct in vivo pharmacokinetic data for this compound in humans would provide the ultimate confirmation, the existing in vitro data provides a robust foundation for this assessment. For drug development professionals, this signifies that the pharmacological activity of Etravirine can be primarily attributed to the parent molecule, simplifying pharmacokinetic/pharmacodynamic (PK/PD) modeling and the interpretation of clinical outcomes. Future research could focus on the potential for these metabolites to contribute to drug-drug interactions or off-target effects, although their lower concentrations may also limit these activities.

References

  • Havens, J., Podany, A. T., & Scarsi, K. K. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 59(8), 915–935. [Link]

  • Yadav, J. S., & Sathish, D. (2014). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of pharmaceutical analysis, 4(5), 356–362. [Link]

  • Brown, K. C., Finnefrock, A. C., & Upreti, V. V. (2012). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 40(4), 739–751. [Link]

  • Ribera, E., Lopez-Cortes, L. F., & Pineda, J. A. (2011). Etravirine concentrations in seminal plasma in HIV-infected patients. The Journal of antimicrobial chemotherapy, 66(8), 1795–1797. [Link]

  • Schöller-Gyüre, M., Kakuda, T. N., & De Smedt, G. (2008). A pharmacokinetic study of etravirine (TMC125) co-administered with ranitidine and omeprazole in HIV-negative volunteers. British journal of clinical pharmacology, 66(4), 518–524. [Link]

  • Ribera, E., Lopez-Cortes, L. F., & Pineda, J. A. (2012). Etravirine concentrations in CSF in HIV-infected patients. The Journal of antimicrobial chemotherapy, 67(6), 1473–1475. [Link]

  • Zhang, M., Wang, Z., & Wu, X. (2021). Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles. Proceedings of the National Academy of Sciences of the United States of America, 118(22), e2025700118. [Link]

  • Tang, M. W., & Shafer, R. W. (2012). A guide to HIV-1 reverse transcriptase and protease sequencing for drug resistance studies. The Journal of infectious diseases, 206(8), 1157–1165. [Link]

  • D'Avolio, A., Baietto, L., & Siccardi, M. (2015). Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction. Journal of pharmaceutical and biomedical analysis, 117, 308–315. [Link]

  • U.S. Food and Drug Administration. (2008). NDA 22-187 Tibotec, Inc. Attention: Susan Fiordeliso Manager, Global Regulatory Affair. [Link]

  • Schöller-Gyüre, M., Kakuda, T. N., & De Smedt, G. (2009). Clinical pharmacokinetics and pharmacodynamics of etravirine. Clinical pharmacokinetics, 48(9), 561–574. [Link]

  • Azijn, H., Tirry, I., & Vingerhoets, J. (2010). In Vitro and In Vivo Activities of AIC292, a Novel HIV-1 Nonnucleoside Reverse Transcriptase Inhibitor. Antimicrobial agents and chemotherapy, 54(8), 3239–3248. [Link]

  • Schiller, D. S., & Youssef-Bessler, M. (2009). Etravirine, a next-generation nonnucleoside reverse-transcriptase inhibitor. Clinical therapeutics, 31(4), 692–704. [Link]

  • Andries, K., Azijn, H., & Thielemans, T. (2020). A High-Performance Liquid Chromatography-Mass Spectrometry method for simultaneous determination of dolutegravir, nevirapine, efavirenz, rifampicin and rifapentine concentrations in human plasma. medRxiv. [Link]

  • Schöller-Gyüre, M., Kakuda, T. N., & De Smedt, G. (2009). Clinical pharmacokinetics and pharmacodynamics of etravirine. Clinical pharmacokinetics, 48(9), 561–574. [Link]

  • Jorgensen, W. L. (2021). Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. Molecules (Basel, Switzerland), 26(11), 3299. [Link]

  • Sree, N. N., & Sankar, D. G. (2021). LC-MS/MS Method for Simultaneous Estimation of Lopinavir and Ritonavir in Bulk and Dosage Form. Indian Journal of Pharmaceutical Education and Research, 55(2), 478-485. [Link]

  • Pengthaisong, S., Yuthavong, Y., & Leartsakulpanich, U. (2012). Cloning, Expression, Purification, Determining Activity of Recombinant HIV-1 Reverse Transcriptase. Thai Journal of Online Education, 1(1), 1-13. [Link]

  • Collins, S. (2013). Pharmacokinetics of etravirine with once-daily and twice-daily dosing. HIV i-Base. [Link]

  • Ribera, E., Lopez-Cortes, L. F., & Pineda, J. A. (2012). Etravirine concentrations in CSF in HIV-infected patients. The Journal of antimicrobial chemotherapy, 67(6), 1473–1475. [Link]

  • ter Heine, R., Huisman, E. L., & van Gorp, E. C. (2009). Clinical evaluation of the determination of plasma concentrations of darunavir, etravirine, raltegravir and ritonavir in dried blood spot samples. Antiviral therapy, 14(6), 817–824. [Link]

  • Sloan, R. D., & Wainberg, M. A. (2015). A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors. Antimicrobial agents and chemotherapy, 59(4), 1897–1906. [Link]

  • van den Born, M., van der Ende, M. E., & Verbon, A. (2021). Cardiometabolic Differences in People Living with HIV Receiving Integrase Strand Transfer Inhibitors Compared to Non-nucleoside Reverse Transcriptase Inhibitors: Implications for Current ART Strategies. Viruses, 13(4), 666. [Link]

  • Wikipedia. (2023). Etravirine. [Link]

  • ter Heine, R., Huisman, E. L., & van Gorp, E. C. (2009). A LC-tandem MS assay for the simultaneous measurement of new antiretroviral agents: Raltegravir, maraviroc, darunavir, and etravirine. Therapeutic drug monitoring, 31(2), 203–209. [Link]

  • Collins, S. (2009). Etravirine (Intelence) label change in the US due to severe hypersensitivity reactions. HIV i-Base. [Link]

  • HIV Clinic. (2014). Selected Properties of Etravirine. [Link]

  • Else, L. J., Taylor, S., & Back, D. J. (2011). Darunavir, Ritonavir, and Etravirine Pharmacokinetics in the Cervicovaginal Fluid and Blood Plasma of HIV-Infected Women. Antimicrobial agents and chemotherapy, 55(5), 2347–2351. [Link]

  • U.S. Food and Drug Administration. (n.d.). INTELENCE® (etravirine) [Tablets]. [Link]

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A Comparative Analysis of the Cytochrome P450 Induction Potential of Etravirine and its Dihydroxy Metabolite: A Critical Knowledge Gap in Drug Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Understanding Cytochrome P450 Induction in Drug Development

The cytochrome P450 (CYP) superfamily of enzymes is a cornerstone of drug metabolism, responsible for the biotransformation of a vast array of xenobiotics, including a majority of clinically used drugs. The induction of these enzymes—an increase in their expression and activity in response to a substance—is a critical consideration in drug development.[1][2] Accelerated metabolism of co-administered drugs can lead to decreased therapeutic efficacy, while altered metabolic pathways can result in the formation of toxic byproducts. Consequently, a thorough evaluation of the CYP induction potential of a new chemical entity and its major metabolites is not just a regulatory requirement, but a fundamental aspect of ensuring patient safety and therapeutic success.

This guide provides a detailed comparison of the known CYP induction potential of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine and its major metabolite, Dihydroxy Etravirine. While extensive research has characterized the parent drug's interactions with the CYP system, a significant knowledge gap exists regarding the inductive properties of its dihydroxy metabolite. This analysis will synthesize the available experimental data for Etravirine, highlight the absence of data for this compound, and provide detailed experimental workflows for researchers to address this critical unknown.

Etravirine: A Dual-Role Modulator of the Cytochrome P450 System

Etravirine, a second-generation NNRTI, exhibits a complex interaction profile with the CYP450 system, acting as both an inducer and an inhibitor of different isoforms.[1] This dualistic behavior necessitates careful consideration of potential drug-drug interactions when it is included in antiretroviral regimens.

Inductive Profile of Etravirine

Experimental evidence from both in vitro and in vivo studies has firmly established Etravirine as an inducer of CYP3A4.[3] In vitro studies using human adenocarcinoma cells (LS180) have demonstrated a significant, concentration-dependent increase in CYP3A4 mRNA expression upon treatment with Etravirine.[3] At a concentration of 1.0 µmol/L, Etravirine was shown to strongly induce CYP3A4 mRNA by a factor of 3.0.[3] This finding is corroborated by in vivo studies which have observed reduced exposure to co-administered drugs that are substrates of CYP3A4.[3]

The mechanism underlying this induction has been elucidated and is primarily mediated by the Pregnane X Receptor (PXR).[4] PXR is a nuclear receptor that functions as a xenosensor, detecting the presence of foreign substances and subsequently upregulating the expression of genes involved in their metabolism and clearance, most notably CYP3A4.[4] Studies in primary human hepatocytes have shown that Etravirine treatment leads to a time-dependent increase in CYP3A4 mRNA levels, an effect that is abrogated by the PXR antagonist sulforaphane.[4] This provides direct evidence for the PXR-dependency of Etravirine-mediated CYP3A4 induction.[4]

Inhibitory Profile of Etravirine

In addition to its inductive effects, Etravirine also acts as an inhibitor of CYP2C9 and CYP2C19.[1] This inhibitory action can lead to increased plasma concentrations of co-administered drugs that are primarily metabolized by these enzymes, potentially increasing the risk of toxicity. The dual role of Etravirine as both an inducer and an inhibitor underscores the complexity of predicting its net effect on drug metabolism.

This compound: An Uncharacterized Entity in CYP Induction

Etravirine is metabolized in the liver by CYP2C19 and CYP3A4 to several monohydroxylated and dihydroxylated metabolites.[4][5] While the metabolic pathway of Etravirine has been well-characterized, there is a conspicuous absence of publicly available data on the cytochrome P450 induction potential of its metabolites, including this compound. This represents a significant gap in our understanding of the overall pharmacological profile of Etravirine. Metabolites can, in some cases, be pharmacologically active and contribute to the parent drug's efficacy or toxicity, including its drug-drug interaction profile. Without experimental data, the contribution of this compound to the net inductive effect observed with the parent drug remains unknown.

Comparative Summary of CYP Induction Potential

The following table summarizes the current state of knowledge regarding the CYP induction potential of Etravirine and the data gap for this compound.

CompoundKnown CYP InductionKnown Mechanism of InductionKey Experimental Evidence
Etravirine Inducer of CYP3A4[1][3]PXR-dependent activation[4]- 3.0-fold increase in CYP3A4 mRNA in LS180 cells at 1 µmol/L[3] - Time-dependent increase in CYP3A4 mRNA in primary human hepatocytes, blocked by a PXR antagonist[4]
This compound No data available Unknown No published studies

Experimental Protocols for Assessing CYP Induction Potential

To address the current knowledge gap, researchers can employ established in vitro methods to determine the CYP induction potential of this compound. The following protocols provide a framework for such an investigation.

Protocol 1: In Vitro CYP Induction Assay in Primary Human Hepatocytes

This protocol is considered the gold standard for in vitro CYP induction studies due to the comprehensive metabolic machinery present in primary hepatocytes.

Objective: To determine the potential of this compound to induce the expression of key CYP isoforms (e.g., CYP1A2, CYP2B6, CYP3A4) in cultured primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium and supplements

  • Collagen-coated cell culture plates (e.g., 24- or 48-well)

  • This compound (test compound)

  • Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)

  • Vehicle control (e.g., DMSO)

  • RNA isolation kit

  • qRT-PCR reagents (reverse transcriptase, primers, probes, master mix)

  • Cell viability assay kit (e.g., MTT or LDH)

Methodology:

  • Hepatocyte Plating: Thaw and plate cryopreserved primary human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer (typically 24-48 hours).

  • Compound Treatment: Prepare a dilution series of this compound in culture medium. Also prepare solutions of the positive and vehicle controls.

  • Dosing: After the attachment period, replace the medium with the treatment solutions. Typically, cells are treated for 48-72 hours, with fresh treatment medium applied every 24 hours.

  • Cell Viability Assessment: At the end of the treatment period, assess cell viability to ensure that the observed effects on gene expression are not due to cytotoxicity.

  • RNA Isolation: Lyse the hepatocytes and isolate total RNA using a commercially available kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from the isolated RNA using reverse transcriptase.

    • Perform qRT-PCR using primers and probes specific for the target CYP isoforms (CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the data using the comparative CT (ΔΔCT) method to determine the fold change in mRNA expression relative to the vehicle control.

Protocol 2: Analysis of CYP Enzyme Activity using LC-MS/MS

This protocol complements the gene expression data by measuring the functional consequence of any observed induction.

Objective: To measure changes in the catalytic activity of specific CYP isoforms in response to treatment with this compound.

Materials:

  • Hepatocytes treated as described in Protocol 1.

  • A cocktail of probe substrates specific for different CYP isoforms (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4).

  • LC-MS/MS system.

  • Analytical standards for the probe substrates and their metabolites.

Methodology:

  • Substrate Incubation: Following the 48-72 hour treatment period with this compound, wash the hepatocyte monolayer and incubate with a cocktail of probe substrates for a defined period.

  • Sample Collection: At the end of the incubation, collect the supernatant.

  • Sample Preparation: Quench the reaction (e.g., with acetonitrile) and prepare the samples for LC-MS/MS analysis (e.g., by protein precipitation and centrifugation).

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolites from the probe substrates using a validated LC-MS/MS method.

  • Data Analysis: Compare the rate of metabolite formation in cells treated with this compound to that in vehicle-treated cells to determine the fold-increase in enzyme activity.

Visualizing the Pathways and Workflows

Signaling Pathway for Etravirine-Mediated CYP3A4 Induction

The following diagram illustrates the established mechanism by which Etravirine induces CYP3A4 expression.

G cluster_cell Hepatocyte ETR Etravirine PXR PXR ETR->PXR Binds and Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR DNA CYP3A4 Gene (Promoter Region) PXR_RXR->DNA Binds to Response Element mRNA CYP3A4 mRNA DNA->mRNA Transcription CYP3A4 CYP3A4 Enzyme mRNA->CYP3A4 Translation G start Start: Obtain This compound hepatocytes Culture Primary Human Hepatocytes start->hepatocytes treatment Treat Hepatocytes with This compound, Positive & Vehicle Controls hepatocytes->treatment viability Assess Cell Viability (MTT/LDH Assay) treatment->viability rna_extraction RNA Extraction treatment->rna_extraction activity_assay CYP Enzyme Activity Assay (LC-MS/MS) treatment->activity_assay qpcr qRT-PCR for CYP mRNA Expression rna_extraction->qpcr data_analysis Data Analysis: Fold Induction vs. Control qpcr->data_analysis activity_assay->data_analysis conclusion Conclusion: Induction Potential Determined data_analysis->conclusion

Caption: A proposed workflow for the in vitro assessment of this compound's CYP induction potential.

Conclusion and Future Directions

The current body of evidence clearly defines Etravirine as a modest inducer of CYP3A4, acting through the PXR signaling pathway, while also inhibiting CYP2C9 and CYP2C19. In stark contrast, the CYP induction potential of its major metabolite, this compound, remains completely uncharacterized. This represents a critical data gap that could have implications for predicting the full spectrum of drug-drug interactions associated with Etravirine therapy.

It is imperative for the research community to undertake studies to elucidate the inductive and inhibitory properties of this compound. The experimental protocols outlined in this guide provide a robust framework for such investigations. By filling this knowledge gap, we can achieve a more comprehensive understanding of the disposition of Etravirine and enhance our ability to use this important antiretroviral agent safely and effectively.

References

  • Yanakakis, L. J., & Bumpus, N. N. (2012). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 40(4), 803–814. [Link]

  • Weiss, J., Haefeli, W. E., & Burhenne, J. (2009). Interaction Potential of Etravirine with Drug Transporters Assessed In Vitro. Antimicrobial Agents and Chemotherapy, 53(8), 3497–3503. [Link]

  • Gazzard, B. G. (2009). Etravirine drug interactions. Enfermedades Infecciosas y Microbiología Clínica, 27 Suppl 2, 29–33. [Link]

  • Yanakakis, L. J., & Bumpus, N. N. (2012). Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism. Drug metabolism and disposition: the biological fate of chemicals, 40(4), 803–814. [Link]

  • Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved January 25, 2026, from [Link]

  • Castell, J. V., Donato, M. T., & Gómez-Lechón, M. J. (2000). Quantitative RT-PCR measurement of human cytochrome P-450s: application to drug induction studies. Archives of biochemistry and biophysics, 376(1), 163–170. [Link]

  • D'Avolio, A., Simiele, M., & Di Perri, G. (2009). A LC-tandem MS assay for the simultaneous measurement of new antiretroviral agents: Raltegravir, maraviroc, darunavir, and etravirine. Journal of separation science, 32(8), 1162–1169. [Link]

  • Jackson, J. P., Eaddy, J. S., & Linder, M. W. (2014). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical pharmacokinetics, 53(5), 405–418. [Link]

  • European Commission. (2018). Cytochrome P450 (CYP) induction in vitro test method using cryopreserved primary human hepatocytes. Retrieved January 25, 2026, from [Link]

  • Indigo Biosciences. (n.d.). Development of a High-Throughput CYP Induction Assay by mRNA Measurement in Human Primary Hepatocytes. Retrieved January 25, 2026, from [Link]

  • Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved January 25, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dihydroxy Etravirine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Dihydroxy Etravirine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with established safety protocols to ensure minimal risk to personnel and the environment.

Understanding this compound: A Profile

This compound is a metabolite of Etravirine (brand name Intelence®), an antiretroviral medication used in the treatment of HIV-1.[1][2] Etravirine itself is a diarylpyrimidine (DAPY) derivative.[3] While specific data for this compound is limited, its parent compound, Etravirine, is metabolized by cytochrome P450 enzymes, primarily CYP3A4, CYP2C9, and CYP2C19.[4][5][6] The resulting metabolites are then typically glucuronidated before excretion.[5] Given its origin as a metabolite of a potent pharmaceutical compound, this compound must be handled and disposed of with the assumption that it may possess biological activity and potential hazards.

Key Chemical and Pharmacokinetic Data of the Parent Compound (Etravirine):

PropertyValueSource
Molecular FormulaC20H15BrN6O[2]
Molar Mass435.285 g·mol−1[2]
MetabolismHepatic (CYP3A4, CYP2C9, CYP2C19)[2][4][5]
Protein Binding99.9%[2][4]
Elimination Half-lifeApproximately 41 hours[2][4]
ExcretionFeces (93.7%), Urine (1.2%)[2]

This data for the parent compound, Etravirine, informs the cautious approach to the disposal of its metabolite, this compound.

Hazard Identification and Risk Assessment

The primary hazards associated with Etravirine, and by extension its metabolites, include the potential for severe skin and hypersensitivity reactions.[1][7] Cases of Stevens-Johnson syndrome and toxic epidermal necrolysis have been reported with the parent drug.[7] Therefore, it is crucial to treat this compound as a potentially hazardous chemical.

Assumed Hazards of this compound:

  • Harmful if swallowed. [8]

  • Causes serious eye irritation. [8]

  • Very toxic to aquatic life with long lasting effects. [8]

  • Potential for skin sensitization and allergic reactions.[1]

In accordance with the Occupational Safety and Health Administration (OSHA) regulations for occupational exposure to hazardous chemicals in laboratories, a proper hazard identification and risk assessment must be conducted before handling this compound.[9]

Step-by-Step Disposal Protocol

The following protocol is based on general best practices for the disposal of hazardous pharmaceutical waste as outlined by the Environmental Protection Agency (EPA) and OSHA.[10][11][12]

Step 1: Segregation of Waste

Proper segregation is the cornerstone of safe laboratory waste management. This compound waste must be collected separately from non-hazardous waste.

  • Action: Designate a specific, clearly labeled hazardous waste container for all materials contaminated with this compound. This includes:

    • Unused or expired this compound.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated lab supplies (e.g., pipette tips, vials, and culture plates).

Step 2: Waste Container Selection and Labeling

The choice of container is critical to prevent leaks and exposure.

  • Action:

    • Use a robust, leak-proof container with a secure lid. The container must be in good condition, free from rust, structural defects, or deterioration.[13]

    • Clearly label the container with the words "Hazardous Waste Pharmaceuticals."[13]

    • The label must also include the full chemical name: "this compound" and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").

Step 3: Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate PPE.

  • Action:

    • Wear a lab coat or disposable gown.

    • Use two pairs of nitrile gloves.

    • Wear safety glasses with side shields or chemical splash goggles.

    • If there is a risk of aerosol generation, a properly fitted respirator may be necessary.

Step 4: Waste Accumulation and Storage

Hazardous waste must be stored in a designated and controlled area.

  • Action:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and clearly marked with a "Hazardous Waste" sign.

    • Ensure the storage area is secure to prevent unauthorized access.[13]

    • Healthcare organizations can accumulate hazardous pharmaceutical waste for up to one year in a proper container.[13]

Step 5: Final Disposal

Disposal of hazardous pharmaceutical waste must be conducted by a licensed hazardous waste contractor. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [14] The EPA has banned the "sewering" of hazardous waste pharmaceuticals.[15]

  • Action:

    • Arrange for a certified hazardous waste disposal company to collect the waste.

    • Ensure the disposal company provides a manifest that documents the chain of custody from your facility to the final disposal site.

    • The recommended method of disposal for hazardous pharmaceutical waste is incineration at a permitted facility.[12][16]

Emergency Procedures

In the event of a spill or exposure, immediate action is required.

  • Spill:

    • Evacuate the immediate area.

    • Alert your facility's safety officer.

    • If trained and equipped, contain the spill using a chemical spill kit.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Wash the affected area with soap and water for at least 15 minutes.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

    • Seek immediate medical attention.

Workflow and Logical Relationships

The following diagram illustrates the proper disposal workflow for this compound.

Dihydroxy_Etravirine_Disposal_Workflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_handling Safe Handling cluster_storage Accumulation & Storage cluster_disposal Final Disposal Start This compound Waste Generated Segregate Step 1: Segregate Waste (Collect in Designated Container) Start->Segregate Initiates Process Container Step 2: Use Labeled, Leak-Proof Container ('Hazardous Waste Pharmaceuticals') Segregate->Container Requires PPE Step 3: Wear Appropriate PPE (Gloves, Gown, Eye Protection) Container->PPE Before Handling Storage Step 4: Store in Secure Satellite Accumulation Area PPE->Storage Enables Safe Collection Step 5: Collection by Licensed Waste Contractor Storage->Collection Awaits Incineration Incineration at Permitted Facility Collection->Incineration Leads to

Caption: this compound Disposal Workflow

Conclusion

The proper disposal of this compound is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. By adhering to these scientifically grounded procedures, research professionals can mitigate risks and ensure that these potent compounds are managed responsibly from cradle to grave. Always consult your institution's Chemical Hygiene Plan and your local regulations for any additional requirements.[11]

References

  • Etravirine PK Fact Sheet. (n.d.). University of Liverpool. Retrieved from [Link]

  • Etravirine Patient Drug Record. (n.d.). NIH - Clinical Info .HIV.gov. Retrieved from [Link]

  • Etravirine: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]

  • Etravirine: Key Safety & Patient Guidance. (2025, September 27). Drugs.com. Retrieved from [Link]

  • Etravirine. (n.d.). In Wikipedia. Retrieved from [Link]

  • [Safety and tolerability of etravirine]. (2009). PubMed. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Clinical pharmacokinetics and pharmacodynamics of etravirine. (n.d.). PubMed. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. Retrieved from [Link]

  • Etravirine Side Effects: Common, Severe, Long Term. (2025, November 6). Drugs.com. Retrieved from [Link]

  • This compound. (n.d.). PubChem - NIH. Retrieved from [Link]

  • HIV salvage regimens can safely omit NRTIs, says US study. (2016, January 4). Aidsmap. Retrieved from [Link]

  • EPA: Hazardous Pharmaceutical Waste Management. (n.d.). Stericycle. Retrieved from [Link]

  • Etravirine (oral route) - Side effects & dosage. (n.d.). Mayo Clinic. Retrieved from [Link]

  • Etravirine: Side Effects, Uses, Dosage, Interactions, Warnings. (2023, July 12). RxList. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). OSHA. Retrieved from [Link]

  • Prevalence and Outcomes of Recycling NNRTIs Despite Documented NNRTI Resistance in HIV-Infected Children and Youth. (n.d.). PMC - NIH. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling Dihydroxy Etravirine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Dihydroxy Etravirine. In the absence of specific safety data for this metabolite, a precautionary approach is paramount. Therefore, the handling protocols outlined below are based on the known hazards of the parent compound, Etravirine, and established best practices for managing potent active pharmaceutical ingredients (APIs).

Understanding the Hazard Profile: A Precautionary Approach

This compound is a metabolite of Etravirine, a non-nucleoside reverse transcriptase inhibitor. While metabolites of a drug may have different pharmacological activity, their toxicological properties can remain significant. The major metabolites of etravirine are reported to be over 90% less active against reverse transcriptase than the parent compound[1]. However, this does not directly correlate to reduced handling risk in a laboratory setting.

The parent compound, Etravirine, is associated with several known hazards:

  • Severe Skin Reactions: Potentially life-threatening skin reactions, including Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and erythema multiforme, have been reported[2][3][4][5][6][7].

  • Hypersensitivity Reactions: Drug Rash with Eosinophilia and Systemic Symptoms (DRESS) has been observed, characterized by rash, constitutional findings, and potential organ dysfunction, including hepatic failure[2][4][5].

  • Liver Toxicity: Etravirine has been linked to transient serum aminotransferase elevations and hypersensitivity reactions that can involve liver injury[8].

  • Other Side Effects: Common side effects include rash, nausea, and numbness or tingling in the extremities[2].

Given the lack of specific toxicological data for this compound, it is prudent to assume a similar hazard profile to the parent compound. Therefore, all handling procedures should be designed to minimize any potential for exposure.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place to minimize the risk of exposure to powdered APIs.

  • Primary Containment: All manipulations of powdered this compound, including weighing, reconstitution, and aliquoting, should be performed within a certified containment primary engineering control (C-PEC)[9]. Suitable options include:

    • A Class II Biological Safety Cabinet (BSC)

    • A chemical fume hood

  • Secondary Containment: The laboratory where this compound is handled should be designed as a secondary containment area with the following features:

    • Restricted access to authorized personnel.

    • Negative pressure relative to adjacent areas to prevent the escape of airborne particles.

    • High-efficiency particulate air (HEPA) filtration for exhausted air.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following PPE is mandatory when handling this compound in powdered or solution form.

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Task Involving This compound weighing Weighing or Handling Powdered Compound start->weighing solution_prep Preparing Solutions start->solution_prep spill_cleanup Spill Cleanup start->spill_cleanup ppe_weighing Double Gloves (Chemotherapy-rated) Disposable Gown (back-closing) Safety Goggles and Face Shield N95 Respirator weighing->ppe_weighing ppe_solution Double Gloves (Chemotherapy-rated) Disposable Gown Safety Goggles solution_prep->ppe_solution ppe_spill Double Gloves (Chemotherapy-rated) Disposable Gown Safety Goggles and Face Shield N95 Respirator (or higher) spill_cleanup->ppe_spill end Proceed with Task ppe_weighing->end ppe_solution->end ppe_spill->end

Caption: PPE selection is dictated by the specific task and potential for exposure.

Detailed PPE Specifications
PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-rated, powder-free nitrile gloves.[10]Double gloving provides an extra layer of protection against tears and permeation. Chemotherapy-rated gloves are tested for resistance to a range of chemicals.
Gown Disposable, solid-front, back-closing gown made of a low-lint, impervious material.[10]Protects the body from contamination and prevents the transfer of the compound outside of the work area. A back-closing gown offers better protection to the front of the body.
Eye Protection Safety goggles with side shields.[10]Protects the eyes from splashes of solutions or airborne particles.
Face Protection A face shield worn over safety goggles when handling the powder or there is a splash risk.[10]Provides an additional layer of protection for the entire face.
Respiratory Protection A NIOSH-approved N95 respirator or higher.[11]Essential when handling the powdered form of the compound to prevent inhalation of airborne particles. Surgical masks do not provide adequate respiratory protection from chemical dust.[11]
Shoe Covers Disposable, non-slip shoe covers.Prevents the tracking of contaminants out of the laboratory.

Procedural Guidance: Ensuring Safe Handling

Donning and Doffing of PPE

Donning (Putting On) Sequence:

  • Shoe Covers: Put on shoe covers before entering the designated handling area.

  • Gown: Don the gown, ensuring it is fully closed in the back.

  • Respirator: If required, put on the N95 respirator, ensuring a proper seal.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the gown's cuffs. Don the second pair of gloves over the first.

Doffing (Taking Off) Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Gown and Inner Gloves: Remove the gown by rolling it away from the body and turning it inside out. Remove the inner gloves simultaneously with the gown.

  • Shoe Covers: Remove shoe covers.

  • Face and Eye Protection: Remove the face shield and goggles from the back.

  • Respirator: Remove the respirator from the back without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Weighing and Solution Preparation Protocol
  • Preparation: Ensure the C-PEC is operating correctly. Assemble all necessary materials (spatula, weigh paper, vials, solvent) inside the C-PEC before starting.

  • Weighing: Carefully weigh the powdered this compound onto weigh paper. Use a spatula to gently transfer the powder, avoiding any actions that could create airborne dust.

  • Solubilization: Place the weigh paper with the compound into the receiving vial. Add the solvent slowly to the vial, rinsing the weigh paper to ensure all the compound is transferred.

  • Mixing: Cap the vial and mix gently until the compound is fully dissolved.

  • Cleanup: All disposable materials used in the process should be treated as contaminated waste and disposed of accordingly.

Operational and Disposal Plans

Proper disposal of this compound and all contaminated materials is crucial to protect human health and the environment.[12]

Waste StreamDisposal Procedure
Solid Waste All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh paper, pipette tips) must be placed in a designated, sealed hazardous waste container.[13]
Liquid Waste Unused solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain.
Sharps Needles and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.

All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[12][14] For unused or expired medicines, drug take-back programs are the preferred disposal option.[15]

Emergency Procedures

  • Skin Exposure: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Exposure: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area and alert others.

    • If safe to do so, cover the spill with absorbent material.

    • Don appropriate PPE, including respiratory protection.

    • Clean the spill from the outside in, using a deactivating agent if available.

    • All cleanup materials must be disposed of as hazardous waste.

References

  • RxList. (2023, July 12). Etravirine: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Labcompare. (2020, April 15). Hazardous-Drug API Powder Safety. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018, February 20). Etravirine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001, August). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Etravirine (Oral Route). Retrieved from [Link]

  • Clinical Info .HIV.gov. (n.d.). Appendix B: Etravirine (Intelence) - Safety and Toxicity in Pregnancy. Retrieved from [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]

  • Drugs.com. (2025, September 27). Etravirine: Key Safety & Patient Guidance. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Retrieved from [Link]

  • Drugs.com. (n.d.). Etravirine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Stericycle. (n.d.). Pharmaceutical Waste & Medication Disposal Explained. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). White Paper | Powder Handling. Retrieved from [Link]

  • Clinical Info .HIV.gov. (n.d.). Etravirine Patient Drug Record. Retrieved from [Link]

  • PharmExcel Consulting. (2024, November 17). The Complete Guide to Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Anenta. (2024, December 13). A guide to the disposal of pharmaceutical waste. Retrieved from [Link]

  • Jackson, A., et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 55(11), 1335-1352. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Government of Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Retrieved from [Link]

  • WebMD. (2025, March 13). Etravirine (Intelence): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, April 16). Where and How to Dispose of Unused Medicines. Retrieved from [Link]

  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.